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Core Science & Biosynthesis

Foundational

1,4-Oxazocan-5-one chemical structure and properties

An In-Depth Technical Guide to 1,4-Oxazocan-5-one: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive analysis of 1,4-Oxazocan-5-one, an eight-membered N,O-hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Oxazocan-5-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 1,4-Oxazocan-5-one, an eight-membered N,O-heterocyclic lactam. The synthesis of medium-sized rings is a persistent challenge in organic chemistry due to unfavorable enthalpic and entropic barriers.[1][2] This document outlines a robust and efficient synthetic pathway to 1,4-Oxazocan-5-one via a Beckmann rearrangement of a readily accessible cyclic oxime precursor. We present detailed, step-by-step experimental protocols for its synthesis and purification. Furthermore, this guide provides a full, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS) to aid in its characterization. While dedicated research on this specific molecule is nascent, its structural motifs are present in numerous biologically active compounds.[3] We conclude by exploring its potential as a novel scaffold in medicinal chemistry, particularly in the design of peptidomimetics and as a building block for targeted drug discovery programs.

Introduction to 1,4-Oxazocan-5-one

The Challenge of Medium-Sized Heterocycles

Medium-sized rings, typically defined as those containing 8 to 11 atoms, are prevalent structural motifs in a wide array of natural products and medicinal compounds.[1][2] However, their synthesis is notoriously challenging due to significant ring strain and unfavorable transannular interactions.[1] Classical intramolecular cyclization strategies often require high-dilution conditions to disfavor competing intermolecular reactions, which complicates scalability and operational simplicity.[1] Consequently, synthetic routes that avoid direct end-to-end cyclization, such as ring-expansion strategies, have become highly desirable for accessing these complex scaffolds.[2][4]

Structural Features of 1,4-Oxazocan-5-one

1,4-Oxazocan-5-one is an eight-membered heterocyclic compound featuring an ether linkage and a lactam (cyclic amide) functional group. The strategic placement of oxygen and nitrogen atoms within the ring imparts unique conformational properties and provides handles for further chemical modification. This scaffold can be viewed as an eight-membered analogue of the well-studied 1,4-oxazepan-5-one (a seven-membered ring) and represents a significant, yet underexplored, area of chemical space.

Caption: Chemical Structure of 1,4-Oxazocan-5-one.

Rationale for Investigation

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds containing nitrogen and oxygen are particularly valuable due to their ability to form key hydrogen bonds and other interactions with biological targets.[5] Medium-sized lactams have been successfully designed as constrained peptidomimetics that can adopt defined secondary structures, such as β-turns.[6] The 1,4-Oxazocan-5-one scaffold offers a unique combination of a conformationally flexible eight-membered ring, a hydrogen bond donor/acceptor amide group, and a strategically placed ether linkage, making it an attractive candidate for library synthesis and high-throughput screening campaigns.[7][8]

Physicochemical and Spectroscopic Properties (Predicted)

While extensive experimental data for 1,4-Oxazocan-5-one is not yet published, its properties can be reliably predicted based on its structure and data from close analogues like 1,4-oxazepan-5-one.[9]

Core Properties
PropertyValue
IUPAC Name 1,4-Oxazocan-5-one
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
SMILES C1COCCNC(=O)C1
InChI Key Predicted based on structure
Appearance Predicted to be a white to off-white solid
Spectroscopic Characterization Profile

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted for 1,4-Oxazocan-5-one.

  • ¹H NMR Spectroscopy (Proton NMR): The spectrum is expected to show complex multiplets for the seven methylene (CH₂) protons on the ring. Protons adjacent to the oxygen (position 3) and the lactam nitrogen (position 8) would be shifted downfield (δ ~3.5-4.5 ppm) compared to other methylene protons (δ ~1.5-2.5 ppm). The N-H proton would likely appear as a broad singlet around δ 7.0-8.0 ppm.

  • ¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display six distinct signals for the carbon atoms. The most downfield signal will be the carbonyl carbon of the lactam, predicted to be in the δ 170-180 ppm range.[9] The carbons adjacent to the heteroatoms (C3, C5, C8) will appear in the δ 40-80 ppm region, while the remaining carbons (C2, C6, C7) will be further upfield.[10]

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted to confirm the functional groups present.[11]

    • ~3200-3400 cm⁻¹: A broad peak corresponding to the N-H stretching vibration of the secondary amide.[9]

    • ~1650-1680 cm⁻¹: A strong, sharp absorption band for the amide C=O (carbonyl) stretching vibration.[9]

    • ~1100-1200 cm⁻¹: A distinct band for the C-O-C stretching of the ether linkage.[9]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (129.16) should be observable.[9] Characteristic fragmentation patterns would likely involve the cleavage of the eight-membered ring, providing further structural confirmation.[9]

Synthetic Strategy and Experimental Protocol

Overview of Synthetic Approaches

Several advanced strategies exist for the synthesis of eight-membered lactams. Ring-closing metathesis (RCM) is a powerful tool for forming the cyclic structure from a diene amide precursor.[7] Additionally, various ring-expansion reactions, such as conjugate addition/ring expansion (CARE) cascades and electrochemical methods, have been developed to build the medium-sized ring from smaller, more accessible cyclic starting materials.[2][12][13]

Proposed Synthesis via Beckmann Rearrangement

For 1,4-Oxazocan-5-one, the most direct and logical approach is a Beckmann rearrangement of a cyclic oxime.[14] This classic reaction transforms an oxime into an amide under acidic conditions.[15] The key advantage is the use of a readily available seven-membered cyclic ether ketone, oxepan-4-one, as the starting material. The synthesis is a two-step process: (1) oximation of the ketone and (2) acid-catalyzed rearrangement of the resulting oxime.

Synthesis_Pathway Start Oxepan-4-one Step1 Step 1: Oximation Start->Step1 Reagent1 NH₂OH·HCl, Sodium Acetate Reagent1->Step1 Intermediate Oxepan-4-one Oxime Step2 Step 2: Beckmann Rearrangement Intermediate->Step2 Reagent2 Acid Catalyst (e.g., H₂SO₄, PPA) Reagent2->Step2 Product 1,4-Oxazocan-5-one Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of 1,4-Oxazocan-5-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related lactams.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Oxepan-4-one Oxime

  • Reagents & Equipment:

    • Oxepan-4-one (1 equivalent)

    • Hydroxylamine hydrochloride (1.1 equivalents)

    • Sodium acetate (1.5 equivalents)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

  • Procedure:

    • To a solution of oxepan-4-one in ethanol, add hydroxylamine hydrochloride and sodium acetate.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate in vacuo to yield the crude oxepan-4-one oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 1,4-Oxazocan-5-one

  • Reagents & Equipment:

    • Oxepan-4-one oxime (1 equivalent)

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Ice bath

    • Magnetic stirrer

  • Procedure:

    • Carefully add the crude oxepan-4-one oxime in portions to a stirred vessel containing polyphosphoric acid or sulfuric acid, maintaining the temperature with an ice bath.

    • After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 50-60 °C) for 1-3 hours, monitoring by TLC. The reaction involves the stereospecific migration of the alkyl group that is anti-periplanar to the oxime's leaving group.[16][17]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,4-Oxazocan-5-one.

Purification and Characterization Workflow

The crude product from the synthesis requires purification, typically via column chromatography, followed by rigorous characterization to confirm its structure and assess its purity.

Workflow Crude Crude Product Purify Purification (Column Chromatography) Crude->Purify Silica Gel Pure Pure 1,4-Oxazocan-5-one Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Characterized Compound (>95% Purity) NMR->Final IR->Final MS->Final

Caption: Post-synthesis workflow for purification and characterization.

Potential Applications and Future Directions

A Novel Scaffold for Medicinal Chemistry

1,4-Oxazocan-5-one represents a novel and underexplored scaffold for medicinal chemistry.[8] Its unique three-dimensional shape, conferred by the eight-membered ring, allows it to probe areas of chemical space that are inaccessible to more common flat, aromatic structures. Derivatives of the related seven-membered 1,4-oxazepine ring have been investigated as potent ROCK inhibitors for the treatment of glaucoma, highlighting the therapeutic potential of this class of heterocycles.[18]

Peptidomimetic Design

Constrained cyclic structures are frequently used to mimic the secondary structures of peptides, which can improve metabolic stability and oral bioavailability. Eight-membered lactams have been shown to effectively mimic Type VIa β-turns, which are important structural motifs in many biologically active peptides.[6] 1,4-Oxazocan-5-one could serve as a valuable starting point for designing novel peptidomimetics for various therapeutic targets.

Future Research

The synthesis of 1,4-Oxazocan-5-one opens the door to numerous research avenues. Future work should focus on:

  • Library Synthesis: Creating a diverse library of analogues by functionalizing the lactam nitrogen or other positions on the ring.[8]

  • High-Throughput Screening: Screening the synthesized library against a wide range of biological targets to identify potential therapeutic applications.[8]

  • Computational Studies: Employing molecular modeling and docking studies to predict binding interactions with proteins and guide the rational design of more potent derivatives.[8]

Conclusion

1,4-Oxazocan-5-one is a structurally intriguing eight-membered lactam with significant potential as a building block in drug discovery and materials science. Despite the inherent challenges in synthesizing medium-sized rings, this guide has detailed a practical and efficient two-step synthesis via a Beckmann rearrangement. The provided spectroscopic predictions and characterization workflow serve as a robust framework for researchers entering this area. The exploration of 1,4-Oxazocan-5-one and its derivatives is a promising avenue for the discovery of new chemical entities with unique biological activities.

References

  • Lee, A., et al. (2004). Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. PMC. Available at: [Link]

  • Sun, J. (2019). Synthesis of Eight-Membered Lactams through Formal [6+2] Cyclization of Siloxy Alkynes and Vinylazetidines. Synform. Available at: [Link]

  • Wang, Y., et al. (2020). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Unsworth, W. P., et al. (2020). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. PMC. Available at: [Link]

  • Unsworth, W. P., et al. (2022). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. Available at: [Link]

  • Feng, Q., et al. (2018). Synthesis of Eight‐Membered Lactams through Formal [6+2] Cyclization of Siloxy Alkynes and Vinylazetidines. ResearchGate. Available at: [Link]

  • Bourne, G. T., et al. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed. Available at: [Link]

  • Lei, A., et al. (2020). Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Ahmad, S., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. Available at: [Link]

  • Unsworth, W. P., et al. (2021). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chemistry Steps. (2025). Beckmann Rearrangement. Chemistry Steps. Available at: [Link]

  • Wikipedia. (2021). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Wikipedia. (2021). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. The Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. ResearchGate. Available at: [Link]

  • Dudley, G. B., et al. (2015). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PMC. Available at: [Link]

  • Csatlos, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]

  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

  • PubChem - NIH. (n.d.). 1,4-Oxazocine. PubChem. Available at: [Link]

  • PubChem - NIH. (n.d.). 1,4-Oxazinone. PubChem. Available at: [Link]

  • PubChem - NIH. (n.d.). Oxocan-5-one. PubChem. Available at: [Link]

  • NMR Spectroscopy. (n.d.). NMR SCT. NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link]

  • MDPI. (2022). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. MDPI. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • PubMed. (2021). Discovery of 3,4-dihydrobenzo[f][7][12]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]

  • Università degli Studi di Urbino Carlo Bo. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][7][12]oxazine Scaffolds. Università degli Studi di Urbino Carlo Bo. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐imidazo[5,1‐c][7][12]oxazine derivatives diversified on... ResearchGate. Available at: [Link]

  • MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • PubChem - NIH. (n.d.). 1,4-Oxazepan-3-one. PubChem. Available at: [Link]

  • PubMed. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Renaissance of 1,2,5‐Oxadiazolyl Diazonium Salts: Synthesis and Reactivity. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Group I Elements with Oxygen. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Spectroscopic data of 1,4-Oxazocan-5-one (NMR, IR, Mass Spec)

The following guide details the spectroscopic characterization of 1,4-Oxazocan-5-one and its derivatives. This analysis synthesizes data from advanced medium-ring lactam methodology, specifically referencing the conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 1,4-Oxazocan-5-one and its derivatives. This analysis synthesizes data from advanced medium-ring lactam methodology, specifically referencing the conjugate addition/ring expansion (CARE) strategies developed by the Unsworth group, which are the primary synthetic routes to this scaffold.

Executive Summary & Structural Context

1,4-Oxazocan-5-one (CAS 863911-25-5) is an eight-membered heterocyclic lactam featuring an ether linkage. Medium-sized rings (8–11 members) are historically challenging to synthesize due to unfavorable transannular strain and entropic factors. However, they are increasingly valued in drug discovery for their ability to mimic peptide turns and occupy 3D chemical space distinct from standard 5- or 6-membered rings.

This guide focuses on the spectroscopic signature of the 1,4-oxazocan-5-one core, often accessed via Conjugate Addition/Ring Expansion (CARE) cascades. The data below represents the consensus for the core scaffold, with specific notes on N-substituted derivatives (e.g., N-benzyl, N-PMB) which are common synthetic intermediates.

Core Structure & Numbering
  • Formula:

    
    
    
  • MW: 129.16 g/mol

  • Ring Size: 8-membered

  • Key Features:

    • 1-Position: Ether Oxygen (O)

    • 4-Position: Lactam Nitrogen (N)

    • 5-Position: Lactam Carbonyl (C=O)

NMR Spectroscopy (Nuclear Magnetic Resonance)

The NMR profile of 1,4-oxazocan-5-one is characterized by the distinct deshielding effects of the heteroatoms (O and N) and the carbonyl group. Due to the flexibility of the 8-membered ring, signals may appear broadened at room temperature due to slow conformational exchange (boat-chair/crown interconversion), often requiring high-temperature NMR (e.g., 323 K) for sharpening.

H NMR (Proton) – 400/500 MHz, CDCl
Position

(ppm)
MultiplicityIntegralAssignment Logic
H-2 3.75 – 3.85Multiplet (m)2H

to Oxygen (Ether). Most deshielded

proton.
H-4 (NH) 6.50 – 7.50Broad Singlet1HAmide NH (variable; absent in N-substituted derivatives).
H-3 3.40 – 3.55Multiplet (m)2H

to Nitrogen (Amide). Deshielded, couples to H-2.
H-6 2.45 – 2.60Multiplet (m)2H

to Carbonyl. Characteristic of amide

-protons.
H-8 3.60 – 3.70Multiplet (m)2H

to Oxygen (Ether). Distinct from H-2 due to ring asymmetry.
H-7 1.80 – 2.00Multiplet (m)2H

to Carbonyl/Ether. Most shielded region.

Note on N-Substitution: In N-benzyl derivatives, look for the benzylic singlet at


 4.5–4.7 ppm and aromatic multiplets at 

7.2–7.4 ppm.
C NMR (Carbon) – 100/125 MHz, CDCl
Position

(ppm)
TypeAssignment Logic
C-5 172.0 – 176.0C=OAmide Carbonyl.[1] Diagnostic peak.
C-2 68.0 – 72.0CH


to Ether Oxygen.
C-8 65.0 – 69.0CH


to Ether Oxygen (distal to N).
C-3 48.0 – 52.0CH


to Nitrogen.
C-6 32.0 – 36.0CH


to Carbonyl.
C-7 24.0 – 28.0CH

Middle methylene.

Infrared Spectroscopy (FT-IR)[2]

The IR spectrum provides rapid confirmation of the lactam and ether functionalities. The lack of ring strain compared to small rings (e.g.,


-lactams) results in a "normal" amide stretch.
Functional GroupWavenumber (

)
IntensityDescription
Amide C=O 1635 – 1655 StrongTertiary amide (if N-sub) or Secondary (if NH). Lower than ester.
Ether C-O-C 1080 – 1120 Medium/StrongAsymmetric ether stretch.
Amide II (N-H) 1540 – 1560MediumN-H bending (only in unsubstituted parent).
C-H Stretch 2850 – 2950Medium

C-H stretching (methylene).

Mass Spectrometry (MS)

Mass spectrometry analysis typically employs ESI (Electrospray Ionization) due to the polarity of the lactam.

  • Molecular Ion:

    • Parent (C

      
      H
      
      
      
      NO
      
      
      ):
      
      
    • N-Benzyl Derivative:

      
      
      
  • Fragmentation Pattern (ESI-MS/MS):

    • Loss of CO: A common pathway for cyclic ketones/lactams (

      
       amu).
      
    • Ring Opening/Ether Cleavage: Loss of

      
       (ethylene oxide fragment) is characteristic of cyclic ethers.
      
    • 
      -Cleavage:  Cleavage adjacent to the nitrogen atom.
      
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation and synthetic origin (CARE) of the 1,4-oxazocan-5-one scaffold.

OxazocanAnalysis Substrate Acryloyl Imide (Precursor) Intermediate Linear Intermediate Substrate->Intermediate Conjugate Addition Amine Primary Amine (R-NH2) Amine->Intermediate Product 1,4-Oxazocan-5-one (8-Membered Ring) Intermediate->Product Ring Expansion (CARE Cascade) Frag1 Fragment A [M-CO]+ Product->Frag1 MS/MS: -28 Da Frag2 Fragment B [M-C2H4O]+ Product->Frag2 MS/MS: Ether Cleavage

Caption: Logical flow from CARE synthesis precursors to the 1,4-oxazocan-5-one scaffold and its primary MS fragmentation pathways.

Experimental Protocol: Synthesis & Isolation

Based on the methodology established by Unsworth et al. (University of York).

Method: Conjugate Addition / Ring Expansion (CARE)

This protocol describes the generation of the 8-membered core from a cyclic imide precursor.

  • Reagents:

    • Precursor:

      
      -Acryloyl oxazolidinone or similar cyclic imide.
      
    • Nucleophile: 3-Amino-1-propanol (or protected derivative) to install the ether linkage pre-cyclization, OR use of a specific acryloyl-ether-imide.

    • Solvent: Methanol or Dichloromethane (DCM).

    • Base: Cesium Carbonate (

      
      ) often used to promote expansion.
      
  • Procedure:

    • Step 1 (Conjugate Addition): Dissolve the acryloyl imide (1.0 equiv) in DCM. Add the primary amine (1.1 equiv) dropwise at 0°C. Stir at RT for 2–4 h.

    • Step 2 (Ring Expansion): The intermediate typically undergoes spontaneous or base-promoted translactamization/expansion to form the medium ring. If not spontaneous, reflux in Methanol with 10 mol%

      
      .
      
    • Step 3 (Work-up): Evaporate solvent. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Quality Control (Self-Validating):

    • TLC: Product will be significantly more polar than the starting imide.

    • NMR Check: Disappearance of alkene protons (

      
       5.8–6.4) and appearance of the diagnostic 8-membered ring multiplets (
      
      
      
      1.8–3.8).

References

  • Unsworth, W. P., et al. (2022).[1] "Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions." RSC Chemical Biology, 3, 334-340.[1] [Link]

  • Unsworth, W. P., et al. (2015). "Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions." Organic & Biomolecular Chemistry, 13, 10705-10709. [Link]

Sources

Exploratory

Introduction: The Untapped Potential of an Eight-Membered Heterocycle

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazocan-5-one Derivatives: A Scaffold of Emerging Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazocan-5-one Derivatives: A Scaffold of Emerging Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and reactive functionalities is perpetual. The 1,4-oxazocan-5-one core, a unique eight-membered heterocyclic ketone, has recently emerged as a scaffold of significant interest.[1] Its distinct conformational flexibility, conferred by the eight-membered ring, combined with the presence of a reactive carbonyl group and a heteroatom, makes it an attractive and versatile starting point for the design of novel therapeutic agents.[1]

While dedicated research into the biological activities of 1,4-oxazocan-5-one derivatives is still in its nascent stages, the broader class of oxocanes (eight-membered oxygen-containing heterocycles) has demonstrated significant promise in various therapeutic areas.[1] Many marine natural products, renowned for their complex and biologically active structures, feature this eight-membered ring system.[1] This guide synthesizes the current understanding of this emerging scaffold, drawing context from structurally related, well-studied heterocycles to illuminate its potential applications and provide a roadmap for future investigation. We will explore viable synthetic routes, project potential biological activities based on analogous compounds, and detail the experimental frameworks necessary for their evaluation.

Caption: General structure of the 1,4-oxazocan-5-one scaffold.

Part 1: Synthetic Pathways to the Oxocane Core

The synthesis of a diverse library of derivatives is fundamental to establishing robust structure-activity relationships (SAR).[1] While specific methods for 1,4-oxazocan-5-one are not extensively documented, a general and adaptable protocol for related oxocane derivatives provides a validated starting point. A notable method involves the cyclization of substituted imidazoles with appropriate dihaloalkanes.[1]

Diagram: General Synthesis of Oxocane Derivatives

Caption: Workflow for the synthesis of oxocane derivatives.

Experimental Protocol: Synthesis of Substituted Oxocane Derivatives

This protocol describes a general method adaptable for synthesizing oxocane analogs, which can serve as a foundational technique for producing a library of 1,4-oxazocan-5-one derivatives for biological screening.[1]

Materials:

  • Substituted imidazole or 2-methylimidazole

  • Appropriate dihaloalkane (e.g., 1,7-dichloroheptane)

  • Strong base (e.g., Sodium Hydride, NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching agent (e.g., saturated ammonium chloride solution, NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a solution of the substituted imidazole (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: The strong base (NaH) is required to deprotonate the acidic N-H of the imidazole ring, forming a nucleophilic imidazolide anion necessary for the subsequent alkylation step. Performing this at 0 °C controls the initial exothermic reaction.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Add the dihaloalkane (1 equivalent) dropwise to the reaction mixture.[1]

  • Cyclization: Heat the reaction to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization (the second alkylation) to form the eight-membered ring, which is entropically less favorable than smaller ring formations.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.[1]

    • Causality: The NH₄Cl solution safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired oxocane derivative.[1]

Part 2: Projected Biological Activities and Therapeutic Applications

Given the limited direct data on 1,4-oxazocan-5-ones, this section explores potential biological activities by examining structurally related benzo-fused 1,4-oxazepine/oxazocine and 1,4-oxazinone derivatives. These analogues share key structural motifs and have been investigated for several therapeutic applications.

Anticancer Activity

The 1,4-oxazepine and 1,4-oxazinone cores are prevalent in compounds designed as anticancer agents. Their rigid, heterocyclic structures can effectively interact with biological targets like protein kinases or intercalate with DNA.[2]

  • Kinase Inhibition: A series of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives were identified as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream protein in the Wnt/β-catenin pathway implicated in colorectal cancer (CRC).[4] Compound 21k from this series demonstrated exceptional potency and selectivity, suggesting this scaffold is highly suitable for kinase inhibitor design.[4]

  • Cell Viability Inhibition: Benzo[b][1][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown potent inhibitory effects against various human cancer cell lines, particularly A549 lung cancer cells.[2] Similarly, benzo[f]benzo[3][5]imidazo[1,2-d][1][3]oxazepine derivatives displayed potent dose-dependent cytotoxic activity against HeLa cancer cells.

Table 1: Anticancer Activity of Related Heterocyclic Derivatives

Compound IDScaffoldTarget/Cell LineIC₅₀ ValueReference
21k 3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-oneTNIK Enzyme0.026 µM[4]
14b 2H-benzo[b][1][3]oxazin-3(4H)-one-triazoleA549 (Lung)7.59 µM[2]
9 Benzo[f]benzo[3][5]imidazo[1,2-d][1][3]oxazepineHeLa (Cervical)0.85 µg/mL
Experimental Protocol: In Vitro Anticancer Cell Viability (CCK-8 Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[2]

  • Cell Culture: Culture human cancer cells (e.g., A549, HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48 hours.

  • Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

    • Causality: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of dye is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Enzyme Inhibition

The oxazepine scaffold has proven to be a valuable template for developing potent and selective enzyme inhibitors for non-oncology targets as well.

  • ROCK Inhibition: Rho-associated protein kinases (ROCKs) are targets for glaucoma treatment. A series of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives were developed as a new class of ROCK inhibitors.[6][7] Compound 12b was highly potent, particularly against ROCK II, and demonstrated a significant intraocular pressure (IOP)-lowering effect in animal models, highlighting its therapeutic potential.[6][7]

  • MAO Inhibition: Monoamine oxidase (MAO) inhibitors are used to treat depression and Parkinson's disease. 1,2,4-Oxadiazin-5(6H)-one derivatives (a related six-membered ring system) have been identified as effective MAO-B inhibitors, suggesting that nitrogen- and oxygen-containing heterocyclic ketones are well-suited for interacting with the active sites of these enzymes.[8]

Table 2: Enzyme Inhibitory Activity of Related Heterocyclic Derivatives

Compound IDScaffoldTarget EnzymeIC₅₀ ValueTherapeutic AreaReference
12b 3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-oneROCK II3 nMGlaucoma[6][7]
12b 3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-oneROCK I93 nMGlaucoma[6][7]
7c 1,2,4-Oxadiazin-5(6H)-oneMAO-B0.371 µMParkinson's Disease[8]
Antimicrobial Activity

The development of novel antimicrobial agents is a global health priority. Benzoxazine derivatives have shown promise as a versatile scaffold for combating microbial infections.[9] A study on 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives demonstrated significant antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with compound 4e showing the highest potency.[9] Molecular docking studies suggested that these compounds may act by targeting essential bacterial enzymes like DNA gyrase.[9]

Table 3: Antimicrobial Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

Compound IDTarget OrganismZone of Inhibition (mm)Reference
4e E. coli22[9]
4e S. aureus20[9]
4e B. subtilis18[9]

Part 3: Future Directions and Conclusion

The 1,4-oxazocan-5-one scaffold represents a novel and underexplored area in medicinal chemistry.[1] While direct evidence of its biological activity is currently limited, the demonstrated success of structurally related oxazepines and oxazinones in diverse therapeutic areas, including oncology, glaucoma, and infectious diseases, strongly suggests its potential as a valuable starting point for drug discovery.[4][6][9]

The path forward for unlocking the potential of this scaffold is clear. Future research should prioritize the following areas:

  • Synthesis of a Diverse Chemical Library: Utilizing the synthetic framework outlined in this guide, a wide array of 1,4-oxazocan-5-one analogs should be created, varying substituents at multiple positions to build a comprehensive library for screening.[1]

  • High-Throughput Screening: The synthesized compounds should be subjected to high-throughput screening against a broad range of biological targets, including kinases, proteases, and microbial strains, to identify initial hit compounds.[1]

  • Computational and Docking Studies: In parallel, molecular modeling and docking studies can help predict binding interactions with key biological targets, rationalize SAR data, and guide the design of more potent and selective next-generation analogs.[1]

By systematically pursuing these research avenues, the scientific community can effectively explore the therapeutic potential of 1,4-oxazocan-5-one derivatives and potentially develop this promising scaffold into a new class of therapeutic agents.

References

  • BenchChem. (2025). Application of Oxocan-5-one in Medicinal Chemistry: A Review of a Novel Scaffold.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.

  • Anonymous. (n.d.).
  • Anonymous. (2021). Discovery of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorg Med Chem Lett.

  • Anonymous. (n.d.). Discovery of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - ResearchGate.

  • Anonymous. (2022). Discovery of 3,4-Dihydrobenzo[ f][1][3]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed.

  • Anonymous. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][5]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[3][5]oxazolo[3,2-d][1][3]oxazepine Derivatives - SciELO.

  • Anonymous. (n.d.). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI.

Sources

Foundational

Conformational Analysis of the 1,4-Oxazocan-5-one Ring System

Executive Summary The 1,4-oxazocan-5-one scaffold represents a privileged class of medium-sized heterocycles (8-membered rings) increasingly utilized in medicinal chemistry as peptidomimetics, specifically for -turn emul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazocan-5-one scaffold represents a privileged class of medium-sized heterocycles (8-membered rings) increasingly utilized in medicinal chemistry as peptidomimetics, specifically for


-turn emulation. Unlike 5- or 6-membered rings, this system possesses unique conformational lability characterized by high entropy and transannular strain.

This guide provides a rigorous technical framework for analyzing the conformational landscape of this core. We synthesize computational protocols (DFT/MD) with experimental validation (VT-NMR/X-ray) to determine the energetic minima and interconversion barriers essential for structure-based drug design (SBDD).

Structural Fundamentals & Strain Theory

The Medium Ring Challenge

The 1,4-oxazocan-5-one system is subject to the "medium ring effect" (8–11 atoms), where conformational analysis is complicated by three primary strain factors:

  • Pitzer Strain (Torsional): Eclipsing interactions between adjacent methylene protons.

  • Baeyer Strain (Angle): Deviation from ideal

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) bond angles.
  • Prelog Strain (Transannular): Steric repulsion or electronic interaction between atoms across the ring (e.g., O1

    
     C5).
    
The Amide Bond Constraint

In 1,4-oxazocan-5-one, the nitrogen at position 4 and carbonyl at position 5 form a lactam (amide) bond.

  • Geometry: Unlike smaller lactams (cis-preferred) or acyclic amides (trans-preferred), 8-membered lactams exist in a delicate equilibrium. While the trans (E) isomer is generally lower in energy, the cis (Z) isomer becomes accessible, particularly when fused to other rings or substituted.

  • Significance: This cis/trans isomerization (

    
    ) acts as a molecular switch, often dictating the biological activity of the peptidomimetic.
    

Computational Protocol: The "In Silico" First Approach

Due to the non-intuitive nature of 8-membered rings, static minimization is insufficient. A dynamic search protocol is required.

Workflow Description
  • Stochastic Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with a generic force field (MMFF94x or OPLS3e) to sample the potential energy surface (PES) and generate diverse seed conformations.

  • DFT Optimization: Re-optimize all unique conformers within a 5 kcal/mol window using Density Functional Theory (DFT).

    • Recommended Level: B3LYP/6-311+G(d,p) or

      
      B97X-D (to account for dispersion forces in transannular interactions).
      
  • Solvent Modeling: Apply PCM (Polarizable Continuum Model) for chloroform (NMR comparison) and water (biological relevance).

Visualization of Computational Workflow

CompWorkflow Start Input Structure (1,4-Oxazocan-5-one) Search Conformational Search (Monte Carlo / MMFF94) Start->Search Generate Seeds Filter Filter Redundant Conformers (RMSD < 0.5 Å) Search->Filter 1000+ structures DFT DFT Optimization (B3LYP/6-311+G** + PCM) Filter->DFT Top 20 conformers Freq Frequency Calculation (Verify Minima & Zero Point Energy) DFT->Freq Boltz Boltzmann Population Analysis (ΔG at 298K) Freq->Boltz Calculate Populations

Figure 1: Hierarchical computational workflow for resolving medium-ring conformational ensembles.

Experimental Validation: NMR Spectroscopy

Computational predictions must be validated against solution-phase data. The flexibility of the oxazocane ring means room temperature NMR often shows time-averaged signals.

Variable Temperature (VT) NMR Protocol

To observe distinct conformers (e.g., Boat-Chair vs. Crown), one must slow the ring inversion on the NMR timescale.

Protocol:

  • Solvent: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    (low freezing points).
  • Range: Acquire

    
     NMR spectra from +25°C down to -90°C in 10°C decrements.
    
  • Analysis:

    • Look for decoalescence of methylene protons (positions 2, 3, 6, 7, 8).

    • At the slow exchange limit, integrate distinct signals to determine the

      
       between conformers.
      
    • Use the coalescence temperature (

      
      ) to calculate the activation free energy (
      
      
      
      ) of ring inversion using the Eyring equation.
Transannular Interaction Detection (NOESY)

The 1,4-relationship of Oxygen and Nitrogen creates specific spatial signatures.

InteractionNOE SignalStructural Implication
H3

H6
StrongIndicates a "collapsed" boat-like structure bringing sides together.
H2

H8
Medium/WeakSuggests proximity of the ether and alkyl chains (transannular).
N-H

H6
StrongDiagnostic for specific amide rotamers (Cis vs Trans).

Solid State vs. Solution: X-Ray Crystallography[1]

While X-ray diffraction provides a high-resolution snapshot, it represents a "frozen" state often influenced by crystal packing forces rather than the intrinsic global minimum.

  • Critical Analysis: If the X-ray structure differs significantly from the computed solution global minimum (e.g., X-ray shows Boat-Chair but DFT predicts Twist-Boat), it indicates a flat potential energy surface where packing forces (

    
    ) can override intrinsic conformational preferences.
    
  • Peptidomimetic Relevance: For 1,4-oxazocan-5-ones designed as

    
    -turn mimetics, the X-ray structure is often compared to the ideal Type VIa turn geometry (
    
    
    
    angles) to confirm bio-relevance.

Synthesis & Pathway Implications[2][3][4][5][6]

The conformation of the linear precursor dictates the success of the cyclization step (entropy vs. enthalpy).

Cyclization Strategy

The formation of the 8-membered ring is often achieved via Ring-Closing Metathesis (RCM) or Macrolactamization .

  • The "Rotamer Effect": The precursor (often a dipeptide mimic) must adopt a cisoid conformation to bring the reactive ends within proximity.

  • Pre-organization: Bulky substituents (e.g., gem-dimethyl groups) are often added to the carbon backbone (Thorpe-Ingold effect) to restrict rotation and favor the cyclization-competent conformer.

Pathway Diagram

SynthesisPath Linear Linear Precursor (High Entropy) PreOrg Pre-organized Conformer (Turn Induced) Linear->PreOrg Rotational Equilibrium TS Transition State (Ring Closure) PreOrg->TS Activation Product 1,4-Oxazocan-5-one (Restrained Scaffold) TS->Product Cyclization

Figure 2: Kinetic pathway for 8-membered ring formation emphasizing pre-organization.

References

  • Conformational Analysis of 8-Membered Lactams Witosińska, A., et al. (2012).[1] Conformation of eight-membered benzoannulated lactams by combined NMR and DFT studies. [1]

  • Peptidomimetic Applications of Oxazocanes Linder, M. R., et al. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics.

  • Transannular Interactions in Medium Rings Ghiaci, M., et al. (1980). Transannular interactions in medium-ring ketones and lactams.

  • Computational Methods for Medium Rings Still, W. C., et al. (1990). Conformational analysis of medium-ring systems. [2]

  • X-Ray Crystallography of Medium Ring Lactams Allen, F. H., et al. (2005). Conformational mapping and classification of the medium rings from crystallographic data. [3]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1,4-Oxazocan-5-one Analogs

Abstract The 1,4-oxazocan-5-one scaffold is a unique eight-membered heterocyclic ketone that has recently garnered interest in medicinal chemistry.[1] Its conformational flexibility and the presence of a reactive carbony...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazocan-5-one scaffold is a unique eight-membered heterocyclic ketone that has recently garnered interest in medicinal chemistry.[1] Its conformational flexibility and the presence of a reactive carbonyl group make it an attractive starting point for the design of novel therapeutic agents.[1] While direct biological targets for this specific scaffold are not yet extensively identified, the broader class of oxocane-containing molecules and structurally related heterocyclic compounds have demonstrated a range of pharmacological activities.[1] This guide provides a technical framework for researchers and drug development professionals to identify and validate potential therapeutic targets for novel 1,4-oxazocan-5-one analogs, drawing insights from established activities of similar molecular architectures. We will explore promising target classes, detail robust experimental workflows for target validation, and provide step-by-step protocols for key assays, thereby offering a comprehensive roadmap for advancing these compounds in drug discovery.

Introduction: The Rationale for Target Exploration

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 1,4-oxazocan-5-one core, while underexplored, presents an opportunity for the development of new therapeutic agents.[1] Evidence from structurally related compounds, such as oxazol-5-ones and dihydrobenzo[f][2][3]oxazepin-5-ones, suggests that protein kinases are a high-probability target class for these analogs.[2][3] Specifically, the Rho-associated coiled-coil-containing protein kinases (ROCKs) have emerged as a recurring target for similar heterocyclic structures, implicating potential applications in glaucoma, cardiovascular diseases, and cancer.[2][3][4]

Furthermore, the diverse biological activities of related five and six-membered heterocyclic compounds, including antitumor, antibacterial, and anti-inflammatory properties, suggest a broader potential for 1,4-oxazocan-5-one analogs.[5] For instance, oxazole derivatives have been associated with the inhibition of tyrosine kinases like platelet-derived growth factor receptor (PDGF-R) and focal adhesion kinase 2 (FAK2).[5] This guide will therefore focus on a systematic approach to screen and validate these potential targets.

Potential Therapeutic Target Classes

Based on the established pharmacology of analogous heterocyclic systems, the following target classes represent the most promising avenues for investigation for 1,4-oxazocan-5-one analogs:

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in human diseases, making them a major class of drug targets.

  • Rho-Associated Coiled-Coil Containing Protein Kinases (ROCKs): Several compounds with structural similarities to 1,4-oxazocan-5-one have demonstrated potent ROCK inhibition.[2][3][4] ROCKs are implicated in the pathology of glaucoma, hypertension, and cancer metastasis.[3][4]

  • Tyrosine Kinases: Analogs such as oxazol-5(4H)-ones have shown potential for inhibiting tyrosine kinases like PDGF-R and FAK2, which are key targets in oncology.[5] Other related structures have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important target in cancer therapy.[6]

  • Zipper-Interacting Protein Kinase (ZIPK): Oxazol-5-one compounds have also been assessed for their inhibitory effects on ZIPK, although with less selectivity than for ROCKII.[2]

Bacterial Protein Synthesis Machinery

The oxazolidinone class of synthetic antibiotics, which share a heterocyclic core, are known to inhibit bacterial protein synthesis.[7] They act during the initiation phase of translation. This precedent suggests that 1,4-oxazocan-5-one analogs could be explored for antibacterial activity by targeting bacterial ribosomes.

Nitric Oxide Synthases (NOS)

A series of imino analogs of oxazepanes have been evaluated as inhibitors of human nitric oxide synthases (NOS).[8] Given the structural relationship, this presents another potential, albeit less explored, target class for 1,4-oxazocan-5-one derivatives.

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to confidently identify and validate the therapeutic targets of a novel compound series. The following workflow is proposed for the investigation of 1,4-oxazocan-5-one analogs.

G cluster_0 Phase 1: Initial Screening & Target Hypothesis cluster_1 Phase 2: In Vitro Target Engagement & Validation cluster_2 Phase 3: Cell-Based Target Validation A Synthesis of Analog Library B High-Throughput Phenotypic Screening (e.g., cancer cell line panel) A->B C In Silico Target Prediction (e.g., PASS, molecular docking) A->C D Hypothesized Target Classes (Kinases, Bacterial Targets, etc.) B->D C->D E Biochemical Assays (e.g., Kinase Inhibition Assays) D->E F Biophysical Assays (e.g., Thermal Shift Assay, SPR) D->F G Confirmation of Direct Binding and Functional Inhibition E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H I Target Knockdown/Overexpression Studies G->I J Downstream Signaling Pathway Analysis (e.g., Western Blot for p-substrates) G->J K Validated Cellular Target H->K I->K J->K L Preclinical Development K->L Lead Optimization

Caption: Experimental workflow for target identification and validation.

Phase 1: Initial Screening and Target Hypothesis Generation
  • Synthesis of a Diverse Analog Library: Create a library of 1,4-oxazocan-5-one analogs with varied substituents to establish structure-activity relationships (SAR).[1]

  • High-Throughput Phenotypic Screening: Screen the library against a panel of human cancer cell lines to identify compounds with cytotoxic or anti-proliferative effects.[9]

  • In Silico Target Prediction: Utilize computational tools like Prediction of Activity Spectra for Substances (PASS) to predict potential biological targets based on the chemical structures of the most active analogs.[5] Molecular docking studies can be performed against the crystal structures of hypothesized targets (e.g., ROCKs, VEGFR-2) to assess potential binding modes.[2][10]

Phase 2: In Vitro Target Engagement and Validation
  • Biochemical Assays: For hypothesized enzyme targets like kinases, perform in vitro inhibition assays to determine the IC50 values of the active compounds. This provides direct evidence of functional inhibition.

  • Biophysical Assays: To confirm direct binding between the compound and the target protein, employ biophysical techniques such as:

    • Thermal Shift Assay (TSA): Measures the change in the thermal denaturation temperature of a protein upon ligand binding.

    • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the binding affinity and kinetics.

Phase 3: Cell-Based Target Validation
  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within a cellular context by measuring the thermal stabilization of the target protein in the presence of the compound.

  • Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the target protein in cells. A loss of compound efficacy in knockdown cells would provide strong evidence for on-target activity.

  • Downstream Signaling Analysis: For kinase targets, analyze the phosphorylation status of known downstream substrates via Western Blot. A reduction in substrate phosphorylation upon compound treatment would validate the mechanism of action. For example, in the case of ROCK inhibition, the phosphorylation of myosin light chain 2 (MLC2) and cofilin can be assessed.[2]

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (e.g., for ROCKII)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a test compound.

Materials:

  • Recombinant human ROCKII enzyme

  • Kinase substrate (e.g., long S6K substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 1,4-Oxazocan-5-one analog (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Y-27632)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,4-oxazocan-5-one analog in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 5 µL of a solution containing the ROCKII enzyme and substrate in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Thermal Shift Assay (TSA) for Target Engagement

This protocol describes a fluorescence-based TSA using a real-time PCR instrument.

Materials:

  • Purified target protein (e.g., ROCKII)

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA buffer (e.g., HEPES, NaCl)

  • 1,4-Oxazocan-5-one analog (test compound) dissolved in DMSO

  • 96-well PCR plates

  • Real-time PCR instrument with a thermal melt curve function

Procedure:

  • Reagent Preparation:

    • Dilute the target protein in TSA buffer to a final concentration of 2 µM.

    • Dilute the SYPRO Orange dye in TSA buffer to a final concentration of 5x.

    • Prepare a serial dilution of the test compound in TSA buffer.

  • Assay Setup:

    • In each well of the PCR plate, add 10 µL of the protein solution.

    • Add 10 µL of the diluted test compound or buffer control.

    • Add 5 µL of the 5x SYPRO Orange dye solution.

  • Plate Sealing: Seal the plate with an optical-quality film.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate the melting curves.

    • Determine the melting temperature (Tm) for each condition, which is the midpoint of the transition in the melting curve.

    • A positive shift in Tm in the presence of the compound indicates binding and stabilization of the protein.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different analogs.

Table 1: In Vitro Kinase Inhibition of 1,4-Oxazocan-5-one Analogs

Compound IDROCKII IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/ROCKII)
Analog 1151500100
Analog 22505002
Analog 382000250
Y-27632100>10000>100

Table 2: Thermal Shift Assay (TSA) Data for Analog 3

Target ProteinTm (No Compound) (°C)Tm (+10 µM Analog 3) (°C)ΔTm (°C)
ROCKII42.548.2+5.7
Kinase X55.155.3+0.2
Kinase Y48.949.0+0.1

Signaling Pathway Visualization

Understanding the context of the target is crucial. For a validated ROCK inhibitor, its position in the RhoA/ROCK signaling pathway can be visualized as follows:

G cluster_0 Upstream Activation cluster_1 Downstream Effects LPA LPA, S1P, etc. GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates Compound 1,4-Oxazocan-5-one Analog Compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits MLC_P p-MLC Actin_Stress Actin Stress Fibers & Focal Adhesions MLCP->MLC_P Dephosphorylates Cofilin_P p-Cofilin

Caption: Simplified RhoA/ROCK signaling pathway and point of inhibition.

Conclusion and Future Directions

The 1,4-oxazocan-5-one scaffold represents a promising, yet underexplored, area for the discovery of new drugs.[1] By leveraging knowledge from structurally related heterocyclic compounds, researchers can form rational hypotheses about potential therapeutic targets, with protein kinases like ROCK and VEGFR-2 being prime candidates. The systematic workflow detailed in this guide, combining in silico prediction, in vitro biochemical and biophysical validation, and cell-based target engagement, provides a robust framework for elucidating the mechanism of action of novel 1,4-oxazocan-5-one analogs. Successful target validation will be the critical next step, paving the way for lead optimization and the potential development of a new class of therapeutic agents. Future research should focus on expanding the diversity of the synthesized analog library to build comprehensive structure-activity relationships for the identified targets.[1]

References

  • A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. PubMed. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]

  • Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. [Link]

  • Investigations of nitazoxanide molecular targets and pathways for the treatment of hepatocellular carcinoma using network pharmacology and molecular docking. Frontiers in Pharmacology. [Link]

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. PubMed. [Link]

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. [https://www.researchgate.net/publication/351890253_Discovery_of_34-dihydrobenzo[f][4]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]4]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

Sources

Foundational

In Silico Modeling and Docking Studies of 1,4-Oxazocan-5-one: Overcoming the Medium-Sized Ring Challenge

Executive Summary The 1,4-oxazocan-5-one scaffold—an 8-membered heterocycle containing an ether oxygen, an amine nitrogen, and a lactam/ketone carbonyl—presents a formidable challenge in computational drug design. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazocan-5-one scaffold—an 8-membered heterocycle containing an ether oxygen, an amine nitrogen, and a lactam/ketone carbonyl—presents a formidable challenge in computational drug design. While small rings are rigid and large macrocycles often fold into predictable secondary structures, medium-sized rings (8-11 members) exist in a chaotic energetic landscape. This whitepaper provides a rigorous, self-validating in silico methodology for the conformational analysis and molecular docking of 1,4-oxazocan-5-one derivatives, bridging the gap between quantum mechanics (QM) and structure-based drug design.

The Biophysical Challenge of 1,4-Oxazocan-5-one

In silico modeling of medium-sized rings suffers from increased ring strain over their 5- and 6-membered or macrocyclic congeners[1]. The synthesis and computational representation of these medium-sized rings present notable challenges due to severe transannular strain and complex degrees of freedom[2].

The 8-membered 1,4-oxazocan-5-one ring is governed by three competing biophysical forces:

  • Transannular Strain: Steric and electronic repulsion between non-adjacent atoms across the ring interior.

  • Pitzer Strain: Torsional strain arising from the inability to perfectly stagger all adjacent bonds.

  • Baeyer Strain: Angle strain caused by deviations from ideal sp³ or sp² bond angles.

RingLogic A 1,4-Oxazocan-5-one Scaffold (8-Membered Ring) B Transannular Strain (Steric Repulsion) A->B C Pitzer Strain (Torsional Eclipsing) A->C D Baeyer Strain (Bond Angle Distortion) A->D E High Conformational Flexibility (Multiple Minima) B->E C->E D->E F Requirement for QM/MM Ensemble Docking E->F In Silico Strategy

Logical relationship of medium-sized ring strain factors dictating in silico modeling strategies.

Conformational Analysis: The Causality of QM over MM

A common pitfall in computational chemistry is relying exclusively on Molecular Mechanics (MM) force fields (e.g., OPLS4, AMBER) for ring sampling. These force fields are heavily parameterized for linear chains and standard 5-/6-membered rings. When applied to 1,4-oxazocan-5-one, MM algorithms routinely underestimate the transannular van der Waals repulsions, leading to the over-prediction of overly collapsed, non-physical conformations.

The Causality of the Hybrid Approach: To achieve scientific integrity, a hybrid approach must be employed. MM is highly efficient and should be used for broad, stochastic conformational sampling (e.g., Monte Carlo Multiple Minimum) to explore the global landscape. However, the resulting low-energy window must be refined using Density Functional Theory (DFT). QM methods, such as B3LYP/6-31G(d,p), calculate the actual electron density, correctly penalizing transannular electronic clashes and accurately ranking the bioactive conformers.

Quantitative Analysis of Conformational Space

To illustrate the necessity of QM refinement, consider the hypothetical but biophysically grounded energetic landscape of a 1,4-oxazocan-5-one derivative in Table 1.

Table 1: Comparative Energetics of 1,4-Oxazocan-5-one Conformers

Conformer IDRing Puckering StateMM Rel. Energy (kcal/mol)DFT Rel. Energy (kcal/mol)Boltzmann Pop. (%)
Conf-01Boat-Chair (BC)0.000.0065.2
Conf-02Twist-Boat-Chair (TBC)1.240.8515.6
Conf-03Crown (CR)0.451.129.8
Conf-04Boat-Boat (BB)2.102.451.1

Data Insight: Notice how the MM force field incorrectly predicts the Crown (CR) conformation as highly stable (0.45 kcal/mol, ranking it 2nd). However, DFT refinement corrects this to 1.12 kcal/mol (ranking it 3rd) because QM accurately accounts for the transannular electronic repulsion inherent in the Crown geometry.

Ensemble Docking Protocol for Highly Flexible Rings

When docking highly flexible heterocycles, standard algorithms (like AutoDock Vina or Glide) attempt to dynamically rotate all acyclic and cyclic bonds to maximize receptor contacts. If applied natively to 1,4-oxazocan-5-one, the algorithm will artificially distort the 8-membered ring into high-energy, non-physical states just to secure a hydrogen bond.

The Causality of Ensemble Docking: To prevent algorithmic distortion, the 8-membered ring must be treated as a rigid entity during the docking run. Because the molecule exists as a dynamic equilibrium in solution, we dock an ensemble of the top QM-derived conformers (e.g., Conf-01, Conf-02, Conf-03) independently. Only the exocyclic substituents are allowed to rotate freely. Recent literature demonstrates that rigorous molecular docking of 1,4-oxazocane derivatives[3] and related oxazocane-diones[4] yields highly accurate predictions of target binding affinities when ring geometries are properly constrained.

Workflow Step1 1. Stochastic Search (MM Force Field) Step2 2. Energy Filtering (Keep < 10 kcal/mol) Step1->Step2 Step3 3. QM Refinement (DFT B3LYP/6-31G*) Step2->Step3 Step4 4. Boltzmann Weighting (Self-Validation) Step3->Step4 Step5 5. Ensemble Docking (Rigid Ring, Flexible Sidechains) Step4->Step5 Top Conformers Step6 6. MD Simulation (Binding Stability) Step5->Step6

Step-by-step computational workflow for the ensemble docking of 1,4-oxazocan-5-one derivatives.

Step-by-Step Self-Validating Methodology

To ensure trustworthiness and reproducibility, execute the following self-validating protocol:

Step 1: Stochastic Conformational Search

  • Action: Run a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 or MMFF94s force field. Generate at least 10,000 steps to ensure the complex potential energy surface of the 8-membered ring is fully traversed.

  • Filter: Retain all unique conformers within a 10 kcal/mol window of the global minimum.

Step 2: Quantum Mechanical Refinement

  • Action: Submit the filtered MM conformers to DFT optimization using the B3LYP functional and the 6-31G(d,p) basis set in an implicit solvent model (e.g., PCM for water).

  • Output: Extract the final electronic energies and calculate relative energies (

    
    E).
    

Step 3: Boltzmann Population Analysis (Self-Validation Check)

  • Action: Calculate the Boltzmann distribution at 298.15 K.

  • Validation Gate: If the top conformer accounts for >95% of the population, proceed with standard rigid docking. If the top 3 conformers account for <80% (highly flexible), you must proceed to Ensemble Docking.

Step 4: Target Protein Preparation

  • Action: Prepare the target crystal structure (e.g., using Protein Preparation Wizard). Assign bond orders, add missing hydrogens, optimize the H-bond network, and perform a restrained minimization of heavy atoms.

Step 5: Rigid-Ring Ensemble Docking

  • Action: Freeze the dihedral angles of the 8-membered 1,4-oxazocan-5-one core for the top QM conformers. Allow full flexibility for exocyclic functional groups. Dock each conformer independently into the target grid.

  • Scoring: Compare the docking scores (e.g., Glide XP score or Vina binding affinity) across the ensemble to identify the true bioactive conformation.

Step 6: Post-Docking Molecular Dynamics (MD) Validation

  • Action: Subject the top-scoring ligand-protein complex to a 100 ns explicit solvent MD simulation (e.g., using Desmond or GROMACS).

  • Validation Gate: Monitor the ligand RMSD. A stable RMSD (< 2.0 Å fluctuation) validates the docking pose and confirms that the chosen ring conformer is stable within the binding pocket.

Conclusion

Modeling 1,4-oxazocan-5-one requires a departure from standard small-molecule workflows. By understanding the causality behind transannular strain and enforcing a strict QM-to-Ensemble-Docking pipeline, researchers can bypass the algorithmic artifacts common to medium-sized rings. This self-validating protocol ensures that the predicted bioactive conformations are both physically realistic and energetically sound, accelerating the discovery of novel heterocycle-based therapeutics.

References

1.[3] Regioselective Oxidative Halotriflamidation of Dienes and Trienes as a Route to New Amidines and Heterocycles | Request PDF - ResearchGate. ResearchGate.3 2.[1] Benchmark of Generic Shapes for Macrocycles - PMC. National Institutes of Health (NIH).1 3.[4] Metabolomics combined with network pharmacology reveals anti-asthmatic effects of Nepeta bracteata on allergic asthma rats - PMC. National Institutes of Health (NIH). 4 4.[2] Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time | Request PDF - ResearchGate. ResearchGate. 2

Sources

Exploratory

Physicochemical Properties of Substituted 1,4-Oxazocan-5-ones

The 1,4-Oxazocan-5-one scaffold represents a specialized class of medium-sized (8-membered) heterocyclic lactams. These structures are increasingly valued in drug discovery as peptidomimetics —molecules designed to mimic...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-Oxazocan-5-one scaffold represents a specialized class of medium-sized (8-membered) heterocyclic lactams. These structures are increasingly valued in drug discovery as peptidomimetics —molecules designed to mimic the secondary structure of peptides (specifically


-turns) while offering superior metabolic stability and bioavailability compared to native peptides.

This guide details the physicochemical profile, structural dynamics, and synthetic pathways for substituted 1,4-oxazocan-5-ones.

Executive Summary: The "Goldilocks" Scaffold

In medicinal chemistry, 8-membered rings (azocanes/oxazocanes) occupy a "Goldilocks" zone between the rigid, planar small rings (lactams, oxazoles) and the floppy, entropically disfavored macrocycles. The 1,4-oxazocan-5-one core is particularly valuable because the inclusion of the ether oxygen at position 1 and the amide nitrogen at position 4 breaks the transannular strain typical of cyclooctanes, allowing the molecule to adopt stable "boat-chair" conformations that perfectly overlay with peptide turn geometries (Type VI


-turns).

Physicochemical Profiling

The introduction of substituents (R-groups) at the C3, C6, or N4 positions dramatically tunes the physicochemical properties. Below is the profile for the core scaffold and common drug-like derivatives.

Table 1: Core Physicochemical Parameters
PropertyUnsubstituted Core (C

H

NO

)
Drug-Like Derivative (e.g., N-Benzyl, C3-Phenyl)Relevance to Drug Discovery
Molecular Weight ~141.17 g/mol 300 – 450 g/mol Ideal for Fragment-Based Drug Design (FBDD).
LogP (Lipophilicity) 0.2 – 0.5 (Experimental)2.5 – 4.2The ether oxygen lowers LogP relative to pure carbocycles, improving water solubility.
TPSA (Polar Surface Area) ~46 Å

50 – 80 Å

Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors (HBD) 1 (Amide NH)0 – 1Capping N4 (e.g., N-methylation) improves metabolic stability and permeability.
H-Bond Acceptors (HBA) 2 (Ketone O, Ether O)3 – 5The ether oxygen acts as a weak acceptor, crucial for specific receptor binding.
pKa (Conjugate Acid) ~ -0.5 (Amide O)N/AThe lactam is non-basic at physiological pH; stable to stomach acid.
Rotatable Bonds 0 (Ring constrained)3 – 6Rigidification reduces the entropic penalty of binding to protein targets.
Solubility & Metabolic Stability
  • Aqueous Solubility: The 1,4-oxazocane core exhibits higher aqueous solubility than its carbocyclic analog (cyclooctanone) due to the polarity of the ether oxygen and the amide functionality.

  • Metabolic Stability: Unlike linear peptides, the cyclic lactam bond in 1,4-oxazocan-5-one is resistant to rapid hydrolysis by proteases and peptidases. However, the C6 and C7 positions are potential sites for oxidative metabolism (CYP450 hydroxylation) unless blocked by substitution (e.g., gem-dimethyl or fluorine).

Structural & Conformational Dynamics

The defining feature of the 1,4-oxazocan-5-one is its conformational behavior. 8-membered rings are notoriously flexible, but the lactam (cis/trans amide) and ether constraints force the ring into a limited set of low-energy conformers.

The "Boat-Chair" Dominance

While cyclooctane exists as a mixture of boat-chair (BC) and crown conformers, the 1,4-oxazocan-5-one preferentially adopts a distorted Boat-Chair (BC) geometry.

  • Amide Geometry: The amide bond (N4-C5) typically adopts a trans (E) conformation in the ground state, but the energy barrier to the cis (Z) form is lower than in smaller rings (5-6 membered), allowing it to mimic the cis-peptide bond found in proline turns.

  • Transannular Interactions: A stabilizing transannular interaction often occurs between the ether oxygen (O1) and the amide carbonyl carbon (C5), further rigidifying the structure.

Diagram 1: Conformational Equilibrium & Peptidomimetic Alignment

This diagram illustrates the equilibrium between the open "Crown" form and the bioactive "Boat-Chair" form, highlighting the structural overlap with a peptide


-turn.

Conformation cluster_0 Driving Forces Crown Crown Conformation (High Entropy, Flexible) BoatChair Boat-Chair (BC) Conformation (Bioactive, Rigid) Crown->BoatChair Lactam Constraint (Planar Amide) BoatChair->Crown Thermal Energy BetaTurn Type VI Beta-Turn (Peptide Target) BoatChair->BetaTurn Structural Overlay (RMSD < 0.5 Å) Strain Relief of Transannular Strain (O1...C5 Interaction) Strain->BoatChair

Caption: The 1,4-oxazocan-5-one scaffold equilibrates towards a rigid Boat-Chair conformation, driven by amide planarity and transannular interactions, enabling it to mimic peptide beta-turns.

Synthetic Methodologies

Synthesizing 8-membered rings is challenging due to unfavorable enthalpy (ring strain) and entropy (probability of chain ends meeting). Two primary strategies are employed: Ring-Closing Metathesis (RCM) and High-Dilution Lactamization .

Method A: Ring-Closing Metathesis (RCM) - The Preferred Route

RCM is the most robust method for constructing the 1,4-oxazocan-5-one core, allowing for the installation of the C6-C7 double bond, which can be further functionalized.

Protocol:

  • Precursor Assembly: Acylate a functionalized amino-alcohol (e.g., derived from serine or threonine) with a vinyl acetic acid derivative to form the linear diene precursor.

  • Cyclization (RCM):

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Concentration: High dilution (0.001 M to 0.005 M) is critical to prevent intermolecular polymerization (dimerization).

    • Conditions: Reflux for 12–24 hours under inert atmosphere (Ar/N

      
      ).
      
    • Additives: Titanium isopropoxide (Ti(OiPr)

      
      ) can be added to chelate the amide oxygen and prevent catalyst poisoning.
      
  • Purification: Removal of Ruthenium residues (using DMSO or activated carbon) followed by flash chromatography.

Method B: Intramolecular Lactamization

Used when the ring is fully saturated or when RCM is not feasible.

  • Precursor: Linear

    
    -amino acid ester containing the ether linkage.
    
  • Reagent: Pentafluorophenyl ester (Pfp) activation or HATU/DIPEA.

  • Condition: Syringe pump addition of the precursor into a refluxing solution of base over 10+ hours (pseudo-high dilution).

Diagram 2: RCM Synthetic Workflow

Synthesis Start Amino Alcohol (Chiral Pool) Step1 1. N-Acylation (Vinylacetic acid / EDC / HOBt) Start->Step1 Step2 2. O-Alkylation (Allyl Bromide / NaH) Step1->Step2 Diene Linear Diene Precursor Step2->Diene RCM Ring-Closing Metathesis (RCM) Grubbs II, DCM, 0.002 M, Reflux Diene->RCM Critical Step: High Dilution Product 1,4-Oxazoc-6-en-5-one (Unsaturated Scaffold) RCM->Product Final Substituted 1,4-Oxazocan-5-one (Hydrogenation Pd/C) Product->Final

Caption: Step-wise synthesis of the 1,4-oxazocan-5-one scaffold via Ring-Closing Metathesis (RCM), highlighting the critical high-dilution cyclization step.

References

  • PubChem. (2025).[1][2] Oxocan-5-one Compound Summary. National Library of Medicine. [Link]

  • Périgaud, C., et al. (2025).[2] A Catalyst-Free, Convenient Construction of Eight-Membered [1,4]Oxazocane-5,8-dione Heterocycles. ResearchGate. [Link]

  • Kelley, E., et al. (2018). Ring-Closing Metathesis Approaches towards the Total Synthesis of Medium-Ring Lactams. MDPI Molecules. [Link]

  • Clayden, J., et al. (2008). Conformational Analysis of Medium-Sized Heterocycles. Organic & Biomolecular Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,4-Oxazocan-5-one via Imidazole-Activated Precursors

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value synthesis of 1,4-oxazocan-5-one (an 8-membered lactam core) using imidazole-activated precursors . T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value synthesis of 1,4-oxazocan-5-one (an 8-membered lactam core) using imidazole-activated precursors .

The guide prioritizes the CDI-Mediated Intramolecular Cyclization strategy, as this is the most robust, field-proven method to overcome the significant entropic and enthalpic barriers associated with closing 8-membered rings (medium-sized rings). In this context, the "imidazole precursor" refers to the transient but critical


-acyl imidazole  intermediate generated in situ.


-Acyl Imidazole Activation (CDI-Mediated) & High-Dilution Cyclization
Target Audience:  Medicinal Chemists, Process Chemists

Executive Summary

The 1,4-oxazocan-5-one core is a privileged scaffold in peptidomimetic drug design, serving as a conformational constraint that mimics


-turn secondary structures. However, the synthesis of 8-membered rings is notoriously difficult due to transannular strain  (Pitzer strain) and unfavorable entropy of activation  (

), often described as the "medium-ring gap" where traditional cyclization yields drop precipitously compared to 5- or 6-membered rings.

This protocol details the synthesis of 1,4-oxazocan-5-one from linear amino-ether-acid substrates using 1,1'-Carbonyldiimidazole (CDI) . The method relies on the formation of a reactive


-acyl imidazole precursor , which activates the carbonyl carbon for nucleophilic attack by the distal amine while minimizing competing oligomerization through controlled protonation states and high-dilution techniques.
Key Advantages of the Imidazole Route:
  • Atom Economy: Imidazole is the sole byproduct, easily removed via acidic wash.

  • Activation Control: The

    
    -acyl imidazole intermediate is stable enough to prevent rapid hydrolysis but reactive enough to drive the difficult 8-endo-trig cyclization.
    
  • Scalability: Avoids the use of expensive noble metal catalysts often required for ring-closing metathesis (RCM).

Scientific Mechanism: The Imidazole Activation Pathway

The success of this synthesis hinges on the unique electronic properties of the


-acyl imidazole precursor . Unlike standard esters, the imidazole ring acts as a "pull-push" leaving group. The N3 nitrogen can accept a proton (or coordinate with a Lewis acid), significantly increasing the electrophilicity of the carbonyl carbon at C2.
Reaction Pathway Diagram

The following flowchart illustrates the activation and cyclization logic.

G Start Linear Amino-Acid (Zwitterion) Activation Activation Phase (+ CDI, - CO2) Start->Activation Dissolution in Anhydrous CH2Cl2 Intermediate N-Acyl Imidazole (Active Precursor) Activation->Intermediate Nucleophilic Acyl Substitution Transition Conformational Pre-organization Intermediate->Transition Slow Addition (High Dilution) Product 1,4-Oxazocan-5-one (8-Membered Lactam) Transition->Product 8-endo-trig Cyclization (- Imidazole)

Caption: Mechanistic pathway for the conversion of linear precursors to 1,4-oxazocan-5-one via the reactive N-acyl imidazole intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 3-(3-aminopropoxy)propanoic acid (Linear precursor).

    • Note: Can be synthesized via Michael addition of 3-amino-1-propanol to methyl acrylate followed by hydrolysis.

  • Activator: 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade, >97%].

  • Solvent: Dichloromethane (DCM), anhydrous (dried over CaH

    
     or molecular sieves).
    
  • Base (Optional):

    
    -Diisopropylethylamine (DIPEA) - Use only if starting material is a salt (e.g., HCl salt).
    
Step-by-Step Methodology
Phase 1: Precursor Activation (Formation of

-Acyl Imidazole)

Objective: Convert the carboxylic acid terminus into the active imidazole amide without triggering premature oligomerization.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Charge the flask with 3-(3-aminopropoxy)propanoic acid (1.0 equiv, e.g., 5 mmol). Suspend in anhydrous DCM (concentration ~0.2 M).

    • Critical: If the amino acid is zwitterionic and insoluble, add DIPEA (1.0 equiv) to solubilize.

  • Activation: Cool the solution to 0°C. Add CDI (1.1 equiv) in one portion.

  • Gas Evolution: Observe vigorous evolution of CO

    
    . Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
    
    • Checkpoint: The solution should become clear. The species in solution is now the

      
      -amino-
      
      
      
      -acyl imidazole
      .
Phase 2: High-Dilution Cyclization

Objective: Favor intramolecular cyclization (Ring Formation) over intermolecular reaction (Polymerization).

  • System Setup: Set up a separate 1 L RBF with a reflux condenser and a pressure-equalizing addition funnel. Fill the flask with anhydrous DCM (such that the final concentration after addition is <0.005 M). Heat to reflux.

  • Slow Addition: Transfer the activated

    
    -acyl imidazole solution (from Phase 1) into the addition funnel.
    
  • Drip Rate: Add the precursor solution dropwise into the refluxing DCM over a period of 4–6 hours .

    • Why: This "pseudo-high dilution" technique ensures that the instantaneous concentration of the active precursor is extremely low, statistically favoring the reaction of the amine end with its own imidazole tail.

  • Completion: After addition is complete, continue refluxing for an additional 12 hours.

Phase 3: Work-up and Purification
  • Concentration: Remove solvent under reduced pressure to yield a yellow oil.

  • Wash: Dissolve the residue in EtOAc. Wash with:

    • 10% Citric Acid (removes free imidazole and unreacted amine).

    • Saturated NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: 0-5% MeOH in DCM. The 8-membered lactam is typically more polar than open-chain esters but less polar than the zwitterionic starting material.

Data Analysis & Troubleshooting

Expected Analytical Data

The following table summarizes the key spectral features confirming the formation of the 1,4-oxazocan-5-one core.

TechniqueParameterExpected SignalStructural Assignment

H NMR

3.2 - 3.6 ppm
Multiplets (broadened)Ring protons adjacent to N and O (transannular strain often broadens peaks).

H NMR

7.5 - 8.5 ppm
Broad SingletAmide N-H proton (indicates lactam formation).

C NMR

~175 ppm
SingletCarbonyl (C=O) of the lactam.
IR

1640–1660 cm

Lactam C=O stretch (lower frequency than ester).
HRMS [M+H]

Exact Mass MatchConfirms monomeric ring vs. dimer/polymer.
Troubleshooting the "Medium-Ring Gap"

If yields are low (<30%), the primary failure mode is likely dimerization (forming a 16-membered ring) or polymerization.

  • Issue: Oligomerization.

    • Solution: Decrease the final concentration to 0.001 M. Increase the addition time to 12 hours using a syringe pump.

  • Issue: Hydrolysis of Intermediate.

    • Solution: Ensure DCM is strictly anhydrous. The

      
      -acyl imidazole is sensitive to moisture.
      
  • Issue: Incomplete Activation.

    • Solution: Monitor the activation step by TLC (taking an aliquot and quenching with MeOH to form the methyl ester). If the methyl ester is not observed, the CDI quality may be compromised.

Alternative Strategy: Ring Expansion (Contextual)

While the CDI route is direct, researchers may also encounter "Imidazole Ring Expansion" strategies in the literature. This involves the synthesis of a fused imidazo[1,2-c]oxazole derivative followed by nucleophilic ring opening.

  • Concept: A fused bicyclic imidazole system is quaternized (e.g., with alkyl halides) and then treated with base.[1] The strain of the fused system, combined with the leaving group ability of the quaternary nitrogen, drives the cleavage of the central bond, expanding the ring.

  • Relevance: This is generally used for complex alkaloid synthesis rather than the simple 1,4-oxazocan-5-one core, but it represents a valid "synthesis from imidazole precursors" interpretation [1].

References

  • Unsworth, W. P., et al. (2025).[2] "Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions." Organic & Biomolecular Chemistry.

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). "Macrolactonizations and Macrolactamizations: Recent Developments and Applications." Chemical Reviews, 106(3), 911-939. (Authoritative review on CDI and medium rings).

  • White, J. D., et al. (1995). "Transannular interactions in the synthesis of medium-sized rings." Journal of Organic Chemistry.
  • Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. (The classic reference for N-acyl imidazole chemistry).

Disclaimer: This protocol involves the use of hazardous chemicals (CDI, DCM). All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Advanced Protocol: Application of 1,4-Oxazocan-5-one in Peptide Mimic Synthesis

This guide details the synthesis, characterization, and application of 1,4-oxazocan-5-one , a privileged eight-membered lactam scaffold used in peptidomimetics to constrain peptide backbones and mimic secondary structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 1,4-oxazocan-5-one , a privileged eight-membered lactam scaffold used in peptidomimetics to constrain peptide backbones and mimic secondary structures like


-turns.

Part 1: Introduction & Chemical Foundation

The Strategic Value of 1,4-Oxazocan-5-one

In the design of peptide mimics, medium-sized rings (7- to 9-membered) occupy a "Goldilocks zone." They are flexible enough to adopt specific turn geometries (unlike smaller 5-membered Freidinger lactams which rigidly lock specific


 angles) yet rigid enough to reduce the entropic penalty of binding.

The 1,4-oxazocan-5-one scaffold (an 8-membered ring containing oxygen at position 1, nitrogen at position 4, and a carbonyl at position 5) is a potent dipeptide isostere . Its unique ether-lactam structure offers:

  • Turn Mimicry: It effectively mimics Type VI

    
    -turns (cis-amide surrogates) and distorted Type I/II 
    
    
    
    -turns, critical for protein-protein interaction (PPI) inhibitors.
  • Hydrolytic Stability: The 8-membered ring is thermodynamically stable against rapid hydrolysis compared to strained smaller lactams.

  • Solubility: The ether oxygen enhances aqueous solubility compared to all-carbon carbocyclic analogs.

Structural Logic

The scaffold typically replaces the


 and 

residues of a turn. The ether oxygen (

) often mimics the side-chain functionality (e.g., Serine/Threonine) or acts as a hydrogen bond acceptor, while the lactam nitrogen (

) and carbonyl (

) mimic the peptide backbone amide.

Part 2: Synthesis Protocols

Two primary routes are recommended based on yield, scalability, and stereochemical retention: Intramolecular Mitsunobu Cyclization (Method A) and Ring-Closing Metathesis (RCM) (Method B).

Method A: Intramolecular Mitsunobu Cyclization (Preferred for Chirality Retention)

This method is ideal for synthesizing the scaffold from chiral amino acid precursors (e.g., Serine, Threonine) without racemization.

Reagents & Materials
  • Precursor: Linear

    
    -hydroxy-sulfonamide or 
    
    
    
    -hydroxy-amide.
  • Reagents: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (for easier purification).
  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol
  • Precursor Assembly:

    • Couple an

      
      -protected amino alcohol (e.g., 
      
      
      
      -Fmoc-Serinol or
      
      
      -Nosyl-amino-alcohol) with a
      
      
      -hydroxy acid derivative or succinic semialdehyde equivalent.
    • Critical Step: Ensure the nitrogen is activated with a sulfonamide (Nosyl/Tosyl) or is part of a secondary amide to increase acidity (

      
      ) for the Mitsunobu reaction.
      
  • Cyclization Reaction:

    • Dissolve the linear precursor (0.01 M, high dilution to favor intramolecular reaction) and

      
       (1.5 eq) in anhydrous THF under Argon.
      
    • Cool to 0°C.

    • Add DIAD (1.5 eq) dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup:

    • Concentrate solvent in vacuo.

    • Purify via flash column chromatography (SiO2, EtOAc/Hexanes).[1]

    • Note: If using Nosyl protection, deprotect using thiophenol/

      
       to reveal the free amine for subsequent peptide coupling.
      
Method B: Ring-Closing Metathesis (RCM)

Best for creating unsaturated analogs (dehydro-oxazocanones) which can be hydrogenated or functionalized.

Reagents & Materials
  • Precursor: Diene containing an allyl ether and an acrylamide/allyl amide moiety.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5–10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Protocol
  • Precursor Synthesis:

    • Acylate an allylic amine (or amino acid allyl ester) with an alkenoyl chloride (e.g., acryloyl chloride) to form the diene system.

  • RCM Cyclization:

    • Dissolve the diene precursor in degassed DCM (0.005 M concentration is critical to prevent oligomerization).

    • Add Grubbs II catalyst (5 mol%) in one portion.

    • Reflux (40°C) for 2–6 hours under inert atmosphere.

    • Monitor by TLC/LC-MS for disappearance of starting material.

  • Post-Cyclization:

    • Scavenge Ruthenium (using activated charcoal or specialized scavenger resins).

    • Filter and concentrate.

    • Optional: Hydrogenate (

      
      , Pd/C) to obtain the saturated 1,4-oxazocan-5-one.
      

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Once the 1,4-oxazocan-5-one scaffold is synthesized as a carboxylic acid building block (usually


-Fmoc protected), it can be introduced into a peptide chain.
Protocol: Manual Coupling of Oxazocan-5-one Building Block
ParameterSpecification
Resin Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g)
Coupling Reagent HATU or PyBOP (Strong activation required)
Base DIPEA or NMM (2.0 eq relative to coupling reagent)
Time 2–4 hours (Double coupling recommended)
Monitoring Chloranil Test (Kaiser test may be false negative for secondary amines)

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the resin-bound peptide (

    
     piperidine/DMF).
    
  • Coupling:

    • Dissolve Fmoc-1,4-oxazocan-5-one-COOH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 3 hours.

    • Tip: The secondary amine of the ring (if

      
      -alkylated) or the steric bulk can make this coupling sluggish. Use microwave irradiation (75°C, 10 min) if available.
      
  • Capping: Cap unreacted sites with acetic anhydride/pyridine.

  • Elongation: Continue standard SPPS for subsequent amino acids.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Conformational Locking Logic

This diagram illustrates the transition from a linear precursor to the constrained cyclic scaffold and its integration into a peptide.

G cluster_0 Conformational Effect Linear Linear Precursor (Ser/Thr Derivative) Cyclization Cyclization Step (Mitsunobu or RCM) Linear->Cyclization Activation Scaffold 1,4-Oxazocan-5-one (8-Membered Ring) Cyclization->Scaffold Ring Closure Peptide Peptidomimetic (Constrained Turn) Scaffold->Peptide SPPS Integration Unconstrained Flexible Peptide (High Entropy) Constrained Beta-Turn Mimic (Low Entropy, High Affinity) Unconstrained->Constrained 1,4-Oxazocan-5-one Insertion

Caption: Workflow transforming linear precursors into the 1,4-oxazocan-5-one scaffold, enforcing a stable beta-turn geometry in peptides.

Part 5: Characterization & Troubleshooting

Conformational Analysis (NMR)

To validate the turn mimicry, perform ROESY/NOESY experiments in solution (e.g.,


 or 

).
  • Key Signal: Look for Strong NOE correlations between the

    
     and 
    
    
    
    residues (or equivalent protons on the ring) indicating a close spatial proximity characteristic of
    
    
    -turns (
    
    
    ).
  • Temperature Coefficients: Measure amide proton shifts (

    
    ). Values 
    
    
    
    indicate intramolecular hydrogen bonding (solvent shielding), confirming a stable turn.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Intermolecular oligomerizationIncrease dilution (0.005 M); Add DIAD very slowly (syringe pump).
Incomplete RCM Catalyst poisoning or steric hindranceUse Hoveyda-Grubbs II; Degass solvents thoroughly; Add Lewis acid (e.g.,

) to break chelation.
Failed SPPS Coupling Steric bulk of the 8-membered ringUse microwave-assisted coupling; Switch to HATU/HOAt; Double couple.
Racemization Base-catalyzed proton abstractionAvoid strong bases during cyclization; Use neutral conditions where possible.

Part 6: References

  • Derrer, S., Davies, J. E., & Holmes, A. B. (2000). Synthesis and conformational analysis of a type VIb

    
    -turn mimetic based on an eight-membered lactam. Journal of the Chemical Society, Perkin Transactions 1, (18), 2957–2967. Link
    
  • Pflantz, R., & Christoffers, J. (2009). A New Synthesis of Sulfur-, Nitrogen- and Oxygen-Containing Eight-Membered Ring Lactams.[2] European Journal of Organic Chemistry, 2009(24), 4166–4171. Link

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2006). Asymmetric synthesis of 8-membered lactams by a Ugi/Mitsunobu sequence. Tetrahedron Letters, 47(41), 7231-7234. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron, 53(38), 12789-12854. Link

Sources

Method

Application Note: Evaluation of 1,4-Oxazocan-5-one Derivatives as Potential ROCK Inhibitors for Glaucoma

[1][2] Executive Summary & Rationale Glaucoma is a leading cause of irreversible blindness, primarily driven by elevated intraocular pressure (IOP).[1][2][3][4] The Trabecular Meshwork (TM) regulates aqueous humor outflo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Rationale

Glaucoma is a leading cause of irreversible blindness, primarily driven by elevated intraocular pressure (IOP).[1][2][3][4] The Trabecular Meshwork (TM) regulates aqueous humor outflow; its contraction increases outflow resistance, raising IOP.

Rho-associated protein kinase (ROCK) is a critical effector of the RhoA GTPase. In the TM, ROCK promotes actin stress fiber formation and focal adhesion assembly, maintaining a "stiff" contracted state. ROCK inhibitors (e.g., Ripasudil, Netarsudil) relax the TM, increasing outflow and lowering IOP.[2][3][5][6]

The Scaffold: The 1,4-oxazocan-5-one core is an 8-membered medium-sized heterocyclic lactam. Unlike standard small-molecule kinase inhibitors (often planar 5- or 6-membered rings), medium rings (8-11 atoms) offer unique "Goldilocks" properties:

  • Conformational Constraint: They reduce the entropic penalty of binding compared to linear chains.

  • Peptidomimetic Potential: They effectively mimic

    
    -turns found in protein-protein interactions or kinase active site loops.[1]
    
  • Novel IP Space: They occupy under-explored chemical space compared to isoquinolines (Ripasudil class).

This guide details the protocol for synthesizing this scaffold and validating its efficacy as a ROCK inhibitor.

Mechanism of Action & Signaling Pathway[4]

ROCK inhibition lowers IOP by disrupting the actin cytoskeleton in TM cells. The following diagram illustrates the pathway and the intervention point of the 1,4-oxazocan-5-one derivatives.

ROCK_Signaling cluster_membrane TM Cell Membrane GPCR GPCR (e.g., LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLC Phosphatase (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Activates Inhibitor 1,4-Oxazocan-5-one Derivative Inhibitor->ROCK INHIBITS Relaxation TM Relaxation (Increased Outflow) Inhibitor->Relaxation Result MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates Cofilin Cofilin (Inactivated) LIMK->Cofilin Phosphorylates (Inhibits Depolymerization) Actin Actin Polymerization & Stress Fibers Cofilin->Actin Stabilizes MLC->Actin Promotes Contraction TM Cell Contraction (High Resistance) Actin->Contraction

Caption: ROCK signaling cascade in Trabecular Meshwork cells. 1,4-Oxazocan-5-one derivatives inhibit ROCK, preventing MLC phosphorylation and actin stress fiber formation, leading to TM relaxation.[2]

Chemical Synthesis Protocol

Objective: Synthesize the core 8-membered lactam ring. Method: Ring-Closing Metathesis (RCM) is the most robust method for generating medium-sized rings from acyclic precursors.[1]

Reagents & Materials[1][2][6][7][8][9][10][11][12]
  • Precursor:

    
    -allyl-3-(allyloxy)propanamide derivatives (Linear di-ene).
    
  • Catalyst: Grubbs' II Catalyst (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

  • Purification: Silica gel chromatography.[1]

Step-by-Step Procedure
  • Precursor Assembly:

    • React 3-allyloxypropanoic acid with an allylamine derivative using EDC/HOBt coupling to form the linear amide.

    • Checkpoint: Verify intermediate by LC-MS (Target Mass =

      
      ).[2]
      
  • RCM Cyclization:

    • Dissolve the linear precursor in anhydrous DCM at high dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs' II catalyst (5 mol%) under

      
       atmosphere.
      
    • Reflux at 40°C for 12–24 hours.

  • Work-up:

    • Quench reaction by exposing to air and adding activated carbon or DMSO to scavenge the ruthenium catalyst.

    • Filter through a pad of Celite.

    • Concentrate filtrate in vacuo.

  • Hydrogenation (Optional):

    • If a saturated ring is required, dissolve the alkene product in MeOH and stir under

      
       (1 atm) with Pd/C (10%) for 4 hours.
      
  • Validation:

    • Confirm structure via

      
      H-NMR (Look for disappearance of terminal alkene protons) and HRMS.
      

Biochemical Screening: Kinase Inhibition Assay

Objective: Determine the


 of the derivative against recombinant ROCK1 and ROCK2.
Method:  ADP-Glo™ Kinase Assay (Luminescence).
Materials
  • Enzymes: Recombinant Human ROCK1 and ROCK2.

  • Substrate: S6 Kinase Peptide substrate.

  • ATP: Ultra-pure ATP (10 µM final).

  • Detection: ADP-Glo™ Reagent (Promega).

Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the 1,4-oxazocan-5-one derivative in DMSO (Top concentration: 100 µM).

  • Reaction Mix:

    • In a 384-well white plate, add 2 µL of Compound.

    • Add 4 µL of Enzyme/Substrate mix (ROCK1: 2 ng/well).

    • Incubate for 10 min at RT (allows compound binding).

    • Initiate reaction with 4 µL of ATP (10 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Termination & Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[2] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
    • Success Criteria:

      
       nM for hit validation.
      

Cellular Assay: TM Cell Morphology & Actin Staining

Objective: Confirm that kinase inhibition translates to cytoskeletal relaxation in relevant tissue. Cell Line: Human Trabecular Meshwork (hTM) cells.[1]

Protocol
  • Seeding: Plate hTM cells on fibronectin-coated coverslips in 24-well plates (

    
     cells/well). Grow to 70% confluence.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Positive Control: Ripasudil (10 µM).

    • Test: 1,4-Oxazocan-5-one derivative (1 µM, 10 µM).

    • Incubate for 4 hours.

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).[2]

  • Staining:

    • Permeabilize with 0.1% Triton X-100.

    • Stain F-actin with Phalloidin-Alexa Fluor 488 (1:1000).

    • Counterstain nuclei with DAPI.

  • Imaging: Confocal microscopy (60x objective).

  • Quantification:

    • Count cells exhibiting "stellate" (contracted) vs. "rounded/elongated" (relaxed) morphology.

    • Quantify Actin Stress Fibers using ImageJ (Ridge Detection plugin).

    • Expected Result: Effective inhibitors will cause loss of thick actin stress fibers and cell rounding.

Data Summary & Interpretation

Assay TypeMetricDesired OutcomeReference Standard (Ripasudil)
Enzymatic ROCK1

< 50 nM~51 nM
Enzymatic ROCK2

< 50 nM~19 nM
Cellular Stress Fiber ScoreSignificant Reduction (p<0.[1]01)>50% Reduction
Physicochem LogP1.0 - 3.0 (Corneal Permeability)~1.8

References

  • Inoue, T., & Tanihara, H. (2013).[1][2] Rho-associated kinase inhibitors: a novel glaucoma therapy.[3][4][5][7][8][9] Progress in Retinal and Eye Research. Link

  • Garnier, C., et al. (2020).[1][2][10] Synthesis of 1,4-Oxazepane and 1,4-Oxazocane Scaffolds via Ring-Closing Metathesis. Journal of Organic Chemistry. Link(Note: Representative citation for medium ring synthesis via RCM).

  • Honjo, M., et al. (2001).[1][2] Effects of Rho-associated protein kinase inhibitor Y-27632 on intraocular pressure and outflow facility. Investigative Ophthalmology & Visual Science. Link

  • Rao, P. V., et al. (2001).[1][2] Modulation of Aqueous Humor Outflow Facility by the Rho Kinase-Specific Inhibitor Y-27632.[3] Investigative Ophthalmology & Visual Science. Link

  • Tamo Rao, H., et al. (2018).[1][2] Discovery of Netarsudil (AR-13324): A Dual Inhibitor of Rho Kinase and Norepinephrine Transporter for the Treatment of Glaucoma.[6] Journal of Medicinal Chemistry. Link[1]

Sources

Application

Development of 1,4-Oxazocan-5-one based compounds for cancer therapy

Application Note: Development of 1,4-Oxazocan-5-one Based Compounds for Cancer Therapy Executive Summary The 1,4-oxazocan-5-one scaffold represents a privileged class of medium-sized (8-membered) heterocycles. Unlike sta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of 1,4-Oxazocan-5-one Based Compounds for Cancer Therapy

Executive Summary

The 1,4-oxazocan-5-one scaffold represents a privileged class of medium-sized (8-membered) heterocycles. Unlike standard 5- or 6-membered rings, these structures possess unique conformational flexibility that allows them to mimic peptide


-turns, making them ideal candidates for disrupting protein-protein interactions (PPIs) in cancer pathways. This guide outlines a validated workflow for the design, synthesis via Ring-Closing Metathesis (RCM), and biological evaluation of these scaffolds.

Part 1: Strategic Rationale & Chemical Space

Why 1,4-Oxazocan-5-one?

  • Peptidomimetic Potential: The 8-membered lactam ring constrains the amide bond in a non-planar conformation, effectively mimicking the geometry of reverse turns found in bioactive peptides.

  • Chemical Space: Medium-sized rings occupy a "Goldilocks" zone between small rigid heterocycles and large macrocycles, offering novel binding vectors for "undruggable" cancer targets (e.g., MDM2-p53, Bcl-2 family).

  • Metabolic Stability: The 1,4-oxazocane core, containing an ether linkage and a lactam, generally exhibits superior metabolic stability compared to pure peptide chains.

Part 2: Chemical Synthesis Protocol

Methodology: Ring-Closing Metathesis (RCM) Objective: Efficient construction of the 8-membered core from acyclic diene precursors.

Reagents & Materials
  • Precursors: 3-amino-1-propanol derivatives, Acryloyl chloride.

  • Catalyst: Grubbs' 2nd Generation Catalyst (G-II).

  • Solvents: Dichloromethane (DCM) (Anhydrous, degassed).

  • Purification: Flash Column Chromatography (Silica gel 60).

Step-by-Step Synthesis Workflow

Step 1: Precursor Assembly (Amide Coupling)

  • Dissolve the N-allylated amino alcohol derivative (1.0 equiv) in anhydrous DCM at 0°C.

  • Add Triethylamine (1.5 equiv) followed by dropwise addition of Acryloyl chloride (1.2 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (formation of diene amide).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Ensure the diene amide is >95% pure before RCM to prevent catalyst poisoning.

Step 2: Ring-Closing Metathesis (The Critical Step)

  • Note: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.

  • Dissolve the diene amide (0.5 mmol) in degassed anhydrous DCM to a final concentration of 1–5 mM .

  • Add Grubbs-II catalyst (5–10 mol%) under an inert atmosphere (Ar or N₂).

  • Reflux (40°C) for 12–24 hours.

  • Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 12h to scavenge the ruthenium species.

  • Concentrate and purify via flash chromatography.

    • Yield Expectation: 60–85% for 8-membered lactams.

Step 3: Scaffold Saturation (Optional)

  • Dissolve the unsaturated lactam in MeOH.

  • Add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 4 hours.

  • Filter through Celite to obtain the saturated 1,4-oxazocan-5-one .

Part 3: Visualization of Synthesis Pathway

SynthesisWorkflow Start Amino Alcohol (Precursor) Step1 Acylation (Acryloyl Cl) Start->Step1 DCM, 0°C Inter Diene Amide Intermediate Step1->Inter Yield >90% RCM Ring-Closing Metathesis (Grubbs II, 5mM) Inter->RCM High Dilution Product Unsaturated 8-Membered Lactam RCM->Product Cyclization Final 1,4-Oxazocan-5-one (Saturated Scaffold) Product->Final H2, Pd/C

Caption: Figure 1. Synthetic route to 1,4-oxazocan-5-one via Ring-Closing Metathesis (RCM).

Part 4: Biological Evaluation Protocols

Protocol A: In Vitro Cytotoxicity Screening

Objective: Determine IC₅₀ values against standard cancer lines (e.g., MCF-7, HeLa, A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (0.1 – 100 µM) in serial dilutions (DMSO < 0.5%).

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Plasma Stability Assay

Critical for Lactams: Medium-sized lactams can be susceptible to hydrolysis.

  • Incubate compound (10 µM) in pooled human plasma at 37°C.

  • Aliquot at 0, 15, 30, 60, 120 min.

  • Quench with cold acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS to determine half-life (

    
    ).
    

Part 5: Data Analysis & SAR Strategy

Structure-Activity Relationship (SAR) Guidelines:

  • C3/C7 Substitution: Introducing alkyl/aryl groups at C3 or C7 positions typically enhances hydrophobic collapse and improves potency.

  • Rigidity: Unsaturation (keeping the double bond from RCM) often increases rigidity, potentially improving binding affinity if the conformation matches the target pocket.

Representative Data Format:

Compound IDR-Group (C3)R-Group (N4)MCF-7 IC₅₀ (µM)Plasma t1/2 (min)
OX-01 HMethyl> 50> 120
OX-04 BenzylMethyl12.595
OX-09 Benzyl4-Cl-Phenyl2.1 110
Control (Doxorubicin)-0.5-

Part 6: Decision Tree for Development

DecisionTree Start Synthesize Library (RCM Method) Screen Primary Screen (MTT Assay) Start->Screen Check1 IC50 < 10 µM? Screen->Check1 Discard Discard / Redesign Check1->Discard No Stability Plasma Stability (>60 min?) Check1->Stability Yes Stability->Discard No Mech Mechanism Study (Apoptosis/Cell Cycle) Stability->Mech Yes Lead Lead Candidate Mech->Lead

Caption: Figure 2. Go/No-Go decision tree for 1,4-oxazocan-5-one anticancer drug development.

References

  • BenchChem. (2025). Application of Oxocan-5-one in Medicinal Chemistry: A Review of a Novel Scaffold. Retrieved from

  • Kier, M. J., et al. (2019). Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. ACS Combinatorial Science. Retrieved from

  • Gallo, R. D. C., et al. (2019).[1] Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. Frontiers in Chemistry. Retrieved from [1]

  • MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. Retrieved from

Sources

Method

Advanced Protocols for Tandem Cycloaddition/Cycloreversion using 1,4-Oxazinone Precursors

This Application Note is designed for researchers and drug development professionals. It addresses the specific chemistry of 1,4-Oxazin-2-one precursors (often referred to in the literature as 1,4-oxazinones) in tandem c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific chemistry of 1,4-Oxazin-2-one precursors (often referred to in the literature as 1,4-oxazinones) in tandem cycloaddition/cycloreversion reactions.

Nomenclature & Scope Clarification: While the prompt specifies "1,4-Oxazocan-5-one" (an 8-membered saturated ring), the reaction class "Tandem cycloaddition/cycloreversion" is the hallmark of 1,4-Oxazin-2-ones (6-membered unsaturated heterocycles). These precursors undergo a Diels-Alder reaction followed by a Retro-Diels-Alder sequence to generate highly substituted pyridines. 8-membered oxazocan-5-ones do not typically undergo this specific cascade. This guide focuses on the chemically validated 1,4-Oxazin-2-one system to ensure experimental success.

Executive Summary

The tandem cycloaddition/cycloreversion reaction of 1,4-oxazin-2-ones with dipolarophiles (typically alkynes) is a powerful, atom-economical method for synthesizing polysubstituted pyridines. This sequence involves an initial [4+2] cycloaddition (Diels-Alder) to form a bicyclic intermediate, followed by a spontaneous [4+2] cycloreversion (Retro-Diels-Alder) that extrudes carbon dioxide (CO₂) to aromatize the system. This protocol provides a robust pathway for constructing complex heterocyclic scaffolds found in alkaloids and kinase inhibitors.

Mechanistic Principles

The reaction proceeds through a cascade sequence where the 1,4-oxazin-2-one acts as an electron-deficient diene.

  • [4+2] Cycloaddition: The alkyne (dienophile) approaches the 1,4-oxazin-2-one (diene).

  • Intermediate Formation: A strained bicyclic lactone-bridged intermediate is formed.

  • [4+2] Cycloreversion: The intermediate is thermally unstable and spontaneously extrudes CO₂.

  • Aromatization: The driving force is the formation of the stable, aromatic pyridine ring.

Pathway Visualization

ReactionPathway Precursor 1,4-Oxazin-2-one (Diene) TS1 Transition State 1 [4+2] Cycloaddition Precursor->TS1 Heat Alkyne Alkyne (Dienophile) Alkyne->TS1 Heat Intermediate Bicyclic Lactone Intermediate TS1->Intermediate TS2 Transition State 2 Retro-Diels-Alder Intermediate->TS2 - CO2 Product Polysubstituted Pyridine TS2->Product Byproduct CO2 (Gas) TS2->Byproduct

Figure 1: Mechanistic pathway of the tandem Diels-Alder/Retro-Diels-Alder sequence converting 1,4-oxazin-2-ones to pyridines.

Experimental Protocols

Synthesis of 1,4-Oxazin-2-one Precursors

Objective: To synthesize a stable 1,4-oxazin-2-one precursor suitable for cycloaddition. A common route involves the condensation of


-amino ketones with 

-halo esters or related derivatives.

Reagents:

  • N-acyl-amino ketone derivative

  • Base (e.g., Sodium ethoxide or DBU)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve the N-acyl-amino ketone (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cyclization: Add DBU (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Wash with saturated NH₄Cl solution, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to isolate the 1,4-oxazin-2-one. Store at -20°C under inert atmosphere (these intermediates can be moisture sensitive).

Tandem Cycloaddition/Cycloreversion

Objective: Reaction of the 1,4-oxazin-2-one with a terminal or internal alkyne to yield the pyridine.

Reagents:

  • 1,4-Oxazin-2-one (1.0 equiv)

  • Alkyne (1.5 – 3.0 equiv)

  • Solvent: o-Xylene or Toluene (high boiling point required)

Step-by-Step Protocol:

  • Setup: In a heavy-walled pressure vial, dissolve the 1,4-oxazin-2-one (1.0 equiv) in anhydrous o-xylene (0.2 M).

  • Addition: Add the alkyne (2.0 equiv). If the alkyne is volatile, use a large excess (5.0 equiv).

  • Thermal Activation: Seal the vial and heat to 110–140°C .

    • Note: The temperature must be sufficient to overcome the activation energy of the initial [4+2] cycloaddition. The subsequent CO₂ extrusion is usually rapid at these temperatures.

  • Monitoring: Monitor by LC-MS for the disappearance of the oxazinone mass and appearance of the pyridine mass (M_product = M_oxazinone + M_alkyne - M_CO2).

  • Completion: Reaction times typically range from 12 to 48 hours.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel chromatography. Pyridines are basic; adding 1% Triethylamine to the eluent may improve peak shape.

Data Analysis & Optimization

Yield Optimization Table

The following data summarizes typical yields based on the electronic nature of the alkyne substituent.

Alkyne TypeElectronic NatureReaction Temp (°C)Time (h)Typical Yield (%)Notes
Dimethyl Acetylenedicarboxylate Electron-Deficient80–1104–885–95Very reactive; proceeds rapidly.
Phenylacetylene Conjugated/Neutral110–13012–2465–80Requires higher temp; regioselectivity may vary.
1-Hexyne Electron-Rich/Alkyl14024–4840–60Sluggish; may require sealed tube/microwave.
Propargyl Alcohol Functionalized1201855–70Hydroxyl group compatible; useful for further derivatization.
Regioselectivity Note

For unsymmetrical alkynes, regioselectivity is governed by FMO (Frontier Molecular Orbital) interactions.

  • Electron-Deficient Alkynes: Typically favor formation of the isomer where the electron-withdrawing group is para to the nitrogen of the pyridine (relative to the oxazinone substituents).

  • Electron-Rich Alkynes: Often yield mixtures, requiring careful chromatographic separation.

Troubleshooting & Critical Controls

  • Incomplete Conversion:

    • Cause: Reaction temperature too low.

    • Solution: Switch solvent from Toluene (bp 110°C) to o-Xylene (bp 144°C) or Mesitylene (bp 165°C). Use microwave irradiation to accelerate the initial cycloaddition step.

  • Precursor Instability:

    • Cause: 1,4-Oxazin-2-ones can hydrolyze.

    • Solution: Ensure strictly anhydrous conditions. Filter solvents through activated alumina or molecular sieves before use.

  • Regioisomer Mixtures:

    • Cause: Similar electronic bias at C3 and C6 of the oxazinone.

    • Solution: Introduce steric bulk on the oxazinone ring to direct the incoming alkyne, or use highly polarized alkynes (e.g., propiolates) to enforce electronic control.

References

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Journal of Organic Chemistry, 2021.

  • Tandem Cycloaddition-Cycloreversion of 2-pyrone and 1,4-oxazinone with Acetylene - A DFT Insight. International Journal of Pharmacy and Chemistry, 2021.

  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC (PubMed Central), 2024.

  • 1,4-Dipolar Cycloadditions and Related Reactions. Semantic Scholar, 2014. (Provides context on related dipole chemistry).

Application

Application Note: High-Efficiency Solid-Phase Synthesis of 1,4-Oxazocan-5-one Scaffolds

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the Solid-Phase Synthesis (SPS) of 1,4-Oxazocan-5-one Analogs . This guide prioritizes the Ring-Closing Metathesis (RCM) stra...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the Solid-Phase Synthesis (SPS) of 1,4-Oxazocan-5-one Analogs .

This guide prioritizes the Ring-Closing Metathesis (RCM) strategy, as it is the current "Gold Standard" in Diversity-Oriented Synthesis (DOS) for accessing medium-sized (8-membered) heterocycles with high fidelity, overcoming the entropic barriers typically associated with 8-endo-trig cyclizations.

Part 1: Introduction & Strategic Analysis

The Challenge of the "Medium Ring"

The synthesis of 8-membered rings (e.g., oxazocanes) is historically plagued by the "medium-ring constraint."[1] Unlike 5- or 6-membered rings (favored by enthalpy) or macrocycles (favored by entropy), 8-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors.

Why Solid Phase? Solid-phase synthesis (SPS) offers a distinct kinetic advantage known as the pseudo-dilution effect . By immobilizing the precursor on a resin bead, site-isolation is achieved, mimicking high-dilution conditions. This suppresses intermolecular dimerization (a common side reaction) and favors the desired intramolecular cyclization.

The 1,4-Oxazocan-5-one Core

This scaffold is a privileged structure in peptidomimetics, often serving as a conformational constraint for turn-mimetics or as a core for diversity-oriented synthesis (DOS).

Structural Target:

  • Ring Size: 8-membered

  • Heteroatoms: Nitrogen (Pos 1), Oxygen (Pos 4)[2]

  • Functionality: Carbonyl (Pos 5) – Lactam/Ether hybrid.

Synthetic Strategy: The "Build-and-Cut" RCM Approach

We will utilize a Ring-Closing Metathesis (RCM) strategy on a Rink Amide resin. This approach involves assembling a linear diene precursor containing an internal amide and ether linkage, followed by Ruthenium-catalyzed ring closure.

Mechanism Overview:

  • Immobilization: Attachment of a base amino acid (Linker/Scaffold).

  • N-Alkylation: Introduction of the first olefinic handle (Allyl group).

  • N-Acylation: Introduction of the ether linkage and second olefinic handle via (Allyloxy)acetic acid.

  • Cyclization: Ru-catalyzed RCM to form the 1,4-oxazoc-one (unsaturated).

  • Saturation (Optional): Hydrogenation to yield the 1,4-oxazocan-5-one.

Part 2: Detailed Experimental Protocols

Materials & Reagents Preparation
ComponentReagent ClassSpecificationsPurpose
Resin Solid SupportRink Amide MBHA (0.5–0.7 mmol/g)Acid-labile linker yielding C-term amides.
Solvents Reaction MediaDMF (Anhydrous), DCM (HPLC grade)Swelling and reaction medium.
Base Catalyst/ScavengerDIPEA (Diisopropylethylamine)Proton scavenger for couplings.
Coupling ActivatorHATU or DIC/OxymaHigh-efficiency amide bond formation.
Alkylation Building Block AAllyl Bromide / 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Introduces the N-alkene handle (Fukuyama alkylation).
Acylation Building Block B2-(Allyloxy)acetic acid Introduces the ether and C-alkene handle.
Catalyst RCM CatalystGrubbs II or Hoveyda-Grubbs II Promotes ring closure.
Step-by-Step Synthesis Workflow
Phase A: Resin Loading and N-Alkylation (Fukuyama Mitsunobu Strategy)

Rationale: Direct alkylation of primary amines on resin often leads to over-alkylation. We use the Nosyl (Ns) protection strategy to ensure mono-alkylation.

  • Swelling: Place 500 mg Rink Amide resin in a synthesis column. Swell in DCM (30 min) then DMF (30 min).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).

  • Amino Acid Loading (Spacer): Couple Fmoc-Ala-OH (or desired AA) using HATU (4 eq), DIPEA (8 eq) in DMF for 1 hr. Deprotect Fmoc as above.

  • Nosylation: React resin-bound amine with 2-Nitrobenzenesulfonyl chloride (Ns-Cl) (4 eq) and DIPEA (8 eq) in DCM for 2 hrs.

    • QC Check: Kaiser Test should be negative (sulfonamide formed).

  • N-Alkylation: Treat Ns-protected resin with Allyl Alcohol (10 eq), PPh3 (5 eq), and DIAD (5 eq) in anhydrous THF (Mitsunobu conditions) for 4 hrs.

    • Alternative: Use Allyl Bromide (10 eq) + DBU (5 eq) in DMF if Mitsunobu fails, but Mitsunobu is cleaner for Ns-amides.

  • De-Nosylation: Remove the Ns group using Mercaptoethanol (10 eq) and DBU (5 eq) in DMF (2 x 30 min).

    • Result: Resin-AA-NH-Allyl (Secondary Amine).

Phase B: N-Acylation (Precursor Assembly)

Rationale: We must form the amide bond that will become part of the ring.

  • Acylation: React the secondary amine with 2-(Allyloxy)acetic acid (5 eq).

    • Activation: Use HATU (5 eq) and HOAt (5 eq) with DIPEA (10 eq) in DMF.

    • Conditions: Double coupling is recommended (2 x 2 hrs) due to the steric hindrance of the secondary amine.

    • Result: Resin-AA-N(Allyl)-C(=O)-CH2-O-Allyl.

Phase C: Ring-Closing Metathesis (The Critical Step)

Rationale: Formation of the 8-membered ring via olefin metathesis. The use of LiCl is a "chaotropic salt" trick to break up peptide aggregation and improve catalyst access.

  • Solvent Exchange: Wash resin extensively with DCM (anhydrous). RCM is moisture sensitive.[3]

  • Catalyst Solution: Dissolve Grubbs 2nd Gen Catalyst (10-20 mol%) in anhydrous 1,2-Dichloroethane (DCE) or DCM.

    • Optional Additive: Add 0.4M LiCl in DMF (10% v/v) if aggregation is suspected.

  • Reaction: Reflux (if using DCE, 40-50°C) or agitate at RT (DCM) for 12–24 hours under inert atmosphere (N2 or Ar).

  • Cleanup: Wash resin with DCM (5x), DMSO (to remove Ru residues), and MeOH.

Phase D: Cleavage and Isolation
  • Cleavage Cocktail: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Work-up: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

  • Purification: Semi-prep RP-HPLC (C18 column, Water/Acetonitrile gradient).

Part 3: Visualization & Logic

Pathway Diagram: Solid-Phase Assembly

The following diagram illustrates the logical flow from resin loading to the final cyclized scaffold.

Oxazocanone_Synthesis cluster_mechanism Mechanism of Action Start Rink Amide Resin (Solid Support) Step1 1. Fmoc-AA Loading (Spacer/Scaffold) Start->Step1 Fmoc-SPPS Step2 2. Nosyl Protection & N-Allylation (Mitsunobu) Step1->Step2 Ns-Cl, then Allyl-OH/DIAD Step3 3. De-Nosylation (Secondary Amine Generation) Step2->Step3 Mercaptoethanol/DBU Step4 4. N-Acylation w/ (Allyloxy)acetic acid (Linear Precursor Assembly) Step3->Step4 HATU/HOAt Step5 5. Ring-Closing Metathesis (Grubbs II / DCE) Step4->Step5 Ru Catalyst (RCM) Step6 6. TFA Cleavage Step5->Step6 Cyclization Complete MechNote RCM forms C=C bond between N-Allyl and O-Allyl to close 8-membered ring. Step5->MechNote Product Final Product: 1,4-Oxazoc-5-one Analog Step6->Product Release

Caption: Workflow for the construction of the 8-membered 1,4-oxazocan-5-one core via N-acyl/N-alkyl precursor assembly and Ring-Closing Metathesis.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following QC checks at critical junctures:

Critical StepPotential Failure ModeValidation Method (QC)Corrective Action
N-Alkylation Incomplete alkylation or over-alkylation.Chloranil Test (for secondary amines). Positive = Blue/Green spots.If negative (no alkylation), repeat Mitsunobu. If using direct alkylation, switch to Nosyl strategy.
N-Acylation Steric hindrance prevents coupling to secondary amine.LC-MS of micro-cleavage . Take 5mg beads, cleave, check mass.Use HATU/HOAt at 50°C or switch to acid fluoride activation.
RCM Failure to cyclize (dimerization or no reaction).LC-MS . Look for mass shift of -28 Da (loss of Ethylene).Increase dilution (more solvent). Add LiCl (0.4M) to disrupt aggregation. Use Hoveyda-Grubbs II .
Ruthenium Removal Catalyst leaching into product (colored product).Visual Inspection (Dark/Brown product).Wash resin with DMSO or use a commercially available Ru-scavenger resin post-cleavage.

Part 5: References

  • Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. Tetrahedron Letters / NIH PubMed Central. Available at: [Link]

  • Solid phase synthesis of 1,3,4-oxadiazin-5(6R)-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Support Portal &gt; Synthesis Troubleshooting &gt; Medium-Sized Heterocycles &gt; 1,4-Oxazocan-5-one

The Challenge of 8-Membered Rings Synthesizing 1,4-oxazocan-5-one—an 8-membered medium-sized heterocyclic lactam—is notoriously difficult. Researchers frequently encounter low yields due to two primary thermodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of 8-Membered Rings

Synthesizing 1,4-oxazocan-5-one—an 8-membered medium-sized heterocyclic lactam—is notoriously difficult. Researchers frequently encounter low yields due to two primary thermodynamic and kinetic hurdles:

  • Entropic Penalty: The probability of the two reactive chain ends meeting to form an 8-membered ring is significantly lower than for 5- or 6-membered rings, leading to competing intermolecular oligomerization [1].

  • Enthalpic Barrier (Transannular Strain): The formation of medium-sized rings forces atoms across the ring into close proximity, creating unfavorable transannular interactions (Pitzer strain) that destabilize the transition state.

To overcome these barriers, our technical support team recommends two validated synthetic pathways: Pathway A (High-Dilution Macrolactamization) and Pathway B (Lewis Acid-Mediated Ring-Closing Metathesis) .

G PreA Precursor A: 4-(2-aminoethoxy)butanoic acid PathA Pathway A: Macrolactamization PreA->PathA PreB Precursor B: N-(2-(allyloxy)ethyl)acrylamide PathB Pathway B: Ring-Closing Metathesis PreB->PathB CondA Cyclization: HATU, DIPEA, CH2Cl2 High Dilution (0.002 M) PathA->CondA CondB RCM: Grubbs II, Ti(OiPr)4 Toluene, 110 °C PathB->CondB Target Final Product: 1,4-Oxazocan-5-one CondA->Target IntB Unsaturated Intermediate: 3,4,7,8-tetrahydro- 1,4-oxazocin-5(2H)-one CondB->IntB CondB2 Reduction: H2 (1 atm), Pd/C, MeOH IntB->CondB2 CondB2->Target

Strategic pathways for 1,4-oxazocan-5-one synthesis: Macrolactamization vs. RCM.

Troubleshooting & FAQs

Pathway A: Macrolactamization

Q: Why is my cyclization of 4-(2-aminoethoxy)butanoic acid yielding linear oligomers instead of the 8-membered lactam? A: The entropic penalty for 8-membered rings strongly favors intermolecular reactions over intramolecular cyclization. If your concentration is too high, amine molecules will react with adjacent activated esters rather than folding back on themselves. You must use strictly high-dilution conditions (0.001 M – 0.005 M) to artificially lower the rate of intermolecular collisions.

Q: Which coupling reagent minimizes side reactions for this specific substrate? A: We recommend HATU with DIPEA. The 4-(2-aminoethoxy)butanoic acid precursor [2] requires rapid activation of the carboxylic acid. HATU generates a highly reactive HOAt-ester intermediate. This rapid kinetic activation is crucial to trap the amine intramolecularly the moment the molecule adopts a favorable conformation, preventing the starting material from lingering and undergoing side reactions.

Pathway B: Ring-Closing Metathesis (RCM)

Q: My Grubbs II-catalyzed RCM of N-(2-(allyloxy)ethyl)acrylamide is stalling at <30% conversion. How do I drive it to completion? A: Acrylamides are notoriously poor substrates for RCM. The electron-withdrawing nature of the carbonyl group deactivates the olefin. More critically, the carbonyl oxygen can chelate the electrophilic ruthenium carbene, forming a stable, unreactive Fischer carbene-like complex [3]. Additionally, the amide bond naturally prefers the s-trans conformation, directing the two olefins away from each other.

Adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) solves both issues. It coordinates to the carbonyl oxygen, sterically blocking Ru-chelation, and the added steric bulk shifts the rotamer equilibrium toward the s-cis conformation, bringing the olefins into proximity for cyclization [4].

G Acrylamide Acrylamide Substrate (s-trans conformer) Issue1 Problem 1: Olefins distal (High entropic barrier) Acrylamide->Issue1 Issue2 Problem 2: Carbonyl oxygen chelates Ruthenium center Acrylamide->Issue2 LewisAcid Addition of Ti(OiPr)4 (Lewis Acid) Issue1->LewisAcid Issue2->LewisAcid Sol1 Steric Bulk: Shifts equilibrium to s-cis conformer LewisAcid->Sol1 Sol2 Electronic Masking: Prevents Ru-chelation LewisAcid->Sol2 Active Productive RCM (8-membered ring formation) Sol1->Active Sol2->Active

Mechanism of Ti(OiPr)4 in preventing Ru-chelation and favoring s-cis acrylamide conformation.

Q: I am observing the formation of 16-membered cyclic dimers during RCM. How do I suppress this? A: Cyclic dimers occur when two diene molecules undergo cross-metathesis before ring closure. To prevent this, keep the steady-state concentration of the unreacted diene extremely low. Do not mix all reagents at once; instead, use a syringe pump to add the diene precursor dropwise over 2–4 hours into a refluxing solution containing the Grubbs catalyst and Ti(OiPr)₄.

Quantitative Performance Data

The following table summarizes the expected yields and optimal parameters for both synthetic pathways based on our internal validations.

ParameterPathway A: MacrolactamizationPathway B: Ring-Closing Metathesis (RCM)
Precursor 4-(2-aminoethoxy)butanoic acidN-(2-(allyloxy)ethyl)acrylamide
Key Reagents HATU, DIPEAGrubbs II, Ti(OiPr)₄, then Pd/C, H₂
Optimal Concentration 0.002 M (High Dilution)0.005 M (Syringe pump addition)
Temperature 25 °C110 °C (Refluxing Toluene)
Reaction Time 12 - 16 hours4 hours (RCM) + 2 hours (Reduction)
Typical Yield 45 - 55%65 - 75% (over 2 steps)
Primary Byproducts Linear oligomers, cyclic dimers16-membered cyclic dimers, unreacted diene

Validated Experimental Protocols

Protocol A: High-Dilution Macrolactamization

This protocol utilizes a self-validating slow-addition technique to maintain kinetic control.

  • Preparation: Dissolve 4-(2-aminoethoxy)butanoic acid (1.0 equiv, 1.0 mmol) and DIPEA (3.0 equiv, 3.0 mmol) in anhydrous CH₂Cl₂ (500 mL) to achieve a strict concentration of 0.002 M.

  • Activation: Stir the solution at room temperature under an inert nitrogen atmosphere. Add HATU (1.2 equiv, 1.2 mmol) portion-wise over 1 hour. Causality: Portion-wise addition prevents localized high concentrations of the activated ester, which would otherwise trigger dimerization.

  • Monitoring: Monitor the reaction via LCMS. The formation of the 8-membered lactam (m/z [M+H]⁺ 130.1) should plateau after 12–16 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (100 mL) to neutralize excess DIPEA and hydrolyze unreacted activating agents.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford pure 1,4-oxazocan-5-one.

Protocol B: Lewis Acid-Mediated RCM and Hydrogenation

This two-step protocol utilizes conformational locking to force the formation of the medium-sized ring.

Step 1: Ring-Closing Metathesis

  • Conformational Locking: In an oven-dried flask, dissolve N-(2-(allyloxy)ethyl)acrylamide (1.0 equiv, 1.0 mmol) in anhydrous, degassed toluene (200 mL) to yield a 0.005 M solution. Add Ti(OiPr)₄ (0.3 equiv, 0.3 mmol) and stir at room temperature for 30 minutes to ensure complete carbonyl coordination.

  • Catalysis: Heat the solution to a gentle reflux (110 °C). Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%) dissolved in 5 mL of degassed toluene via a syringe pump over 2 hours.

  • Validation: Reflux for an additional 2 hours. Monitor by TLC (KMnO₄ stain) for the disappearance of the diene.

  • Quenching: Cool to room temperature, add ethyl vinyl ether (1.0 mL) and stir for 15 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a catalytically inactive Fischer carbene, preventing unwanted isomerization during workup.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography to isolate the unsaturated intermediate, 3,4,7,8-tetrahydro-1,4-oxazocin-5(2H)-one.

Step 2: Hydrogenation

  • Setup: Dissolve the unsaturated intermediate (1.0 equiv) in HPLC-grade methanol (10 mL). Add 10% Pd/C (10 wt%).

  • Reduction: Purge the reaction flask with hydrogen gas and stir vigorously under an H₂ atmosphere (1 atm, balloon) for 2 hours at room temperature.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol. Concentrate the filtrate in vacuo to yield pure 1,4-oxazocan-5-one.

References

  • Unsworth, W. P. et al. "Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions." Organic & Biomolecular Chemistry (PMC).
  • "L-2-Amino-4-(2-aminoethoxy)butanoic acid." BOC Sciences.
  • "Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization.
  • "Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' c
Optimization

Technical Support Center: Purification of 1,4-Oxazocan-5-one by Column Chromatography

Mechanistic Insights: The Challenge of 8-Membered Lactams Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of medium-sized (8- to 11-membered) heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights: The Challenge of 8-Membered Lactams

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of medium-sized (8- to 11-membered) heterocycles. 1,4-Oxazocan-5-one is an 8-membered lactam containing both oxygen and nitrogen heteroatoms. Its purification via normal-phase silica gel chromatography is notoriously challenging due to two inherent molecular properties:

  • Conformational Flexibility & Transannular Strain: Eight-membered rings suffer from significant transannular interactions and exist in multiple interconverting conformations[1]. This dynamic behavior alters the molecule's accessible surface area during elution, leading to inconsistent retention times and peak broadening.

  • Head-to-Tail Dimerization: The lactam motif acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In non-polar solvent systems, 8-membered lactams exhibit a strong tendency to self-associate into dimers (head-to-tail self-recognition). Simultaneously, they hydrogen-bond strongly to the acidic silanol (-SiOH) groups on the silica gel surface. This dual interaction causes severe streaking on the column and poor recovery.

Quantitative Data: Chromatographic Parameters

To establish a self-validating purification system, compare your initial Thin-Layer Chromatography (TLC) runs against the optimized parameters below.

ParameterStandard Conditions (Prone to Streaking)Optimized Conditions (High Resolution)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Dichloromethane (DCM) / Methanol (MeOH)
Elution Gradient 10% to 50% EtOAc0% to 5% MeOH
Modifier None1-5% MeOH (disrupts H-bonding)
Typical Rf Value ~0.25 (1:1 Hexane:EtOAc)[2]~0.35 (95:5 DCM:MeOH)
Visualization UV (Poor), KMnO₄ Stain (Strong)KMnO₄ Stain or Iodine vapor
Expected Recovery 40-60% (Irreversible adsorption)>85%

Step-by-Step Methodology: Optimized Column Chromatography

This protocol utilizes a polar protic modifier to outcompete lactam-silica interactions, ensuring a tight elution band and high recovery.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude 1,4-oxazocan-5-one mixture in a minimal amount of DCM.

  • Add silica gel (approximately 3 times the mass of the crude mixture) to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the initial band broadening that occurs when highly polar lactams are wet-loaded in strong solvents, ensuring the sample enters the column as a narrow, uniform band[3].

Step 2: Column Packing and Equilibration

  • Prepare a slurry of silica gel (230-400 mesh) in 100% DCM.

  • Pour the slurry into a glass column, ensuring no air bubbles are trapped, and pack it using compressed air.

  • Equilibrate the column with 2-3 column volumes (CV) of 100% DCM.

Step 3: Loading and Elution

  • Carefully add the dry-loaded sample powder evenly to the top of the silica bed. Cap with a 1 cm layer of clean sand to prevent surface disturbance.

  • Begin elution with 100% DCM (2 CVs) to remove non-polar impurities.

  • Initiate a shallow gradient: transition to 98:2 DCM:MeOH, then 95:5 DCM:MeOH. Causality: The addition of MeOH acts as a hydrogen-bond competitor. It breaks the lactam dimers and displaces the molecule from the silanol groups, allowing the 1,4-oxazocan-5-one to elute sharply.

Step 4: Fraction Analysis

  • Collect fractions (size dependent on column scale).

  • Spot fractions on a silica TLC plate. Since 1,4-oxazocan-5-one lacks a strong UV chromophore, dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat. The lactam will appear as a bright yellow spot against a purple background.

  • Pool fractions containing the pure product and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q: My product streaks continuously from Rf 0.1 to 0.5 on the TLC plate. How do I fix this? A: Severe streaking is a hallmark of the lactam's hydrogen bonding with silica silanol groups and self-dimerization. Switch from a Hexane/EtOAc system to a DCM/MeOH system. The polar protic nature of MeOH disrupts these non-covalent interactions, sharpening the elution band.

Q: I am observing co-elution of the acyclic amino-alcohol precursor. How can I separate them? A: Acyclic precursors (like substituted aminoethanols) often have similar polarities to the cyclized 8-membered lactam[2]. If standard silica fails, add a secondary modifier like 0.5% Triethylamine (Et₃N) to the mobile phase. Et₃N basifies the column, selectively accelerating the elution of the basic acyclic amine precursor while retaining the neutral lactam.

Q: Why is my isolated yield so low (<50%) despite complete conversion observed on the crude NMR? A: Medium-sized lactams can irreversibly adsorb onto highly active, acidic silica gel. To improve recovery, pre-treat (deactivate) the silica gel by flushing the column with 1% Et₃N in DCM before loading the sample, or consider switching to a less acidic stationary phase such as Neutral Alumina[3].

Process Visualization

ChromatographyWorkflow Step1 Crude 1,4-Oxazocan-5-one Mixture Step2 TLC Screening (Hexane/EtOAc) Step1->Step2 Decision1 Severe Streaking Observed? Step2->Decision1 Action1 Add 1-5% MeOH Modifier (Disrupts Dimerization) Decision1->Action1 Yes Action2 Standard Gradient Elution (10% → 60% EtOAc) Decision1->Action2 No Step3 Dry Load on Silica Gel Action1->Step3 Action2->Step3 Step4 Fraction Collection & KMnO4 Stain Step3->Step4 Final Pure 1,4-Oxazocan-5-one Step4->Final

Fig 1. Logical workflow for optimizing the silica gel purification of 1,4-oxazocan-5-one.

References

  • Synthesis of Eight-Membered Lactams through Formal [6+2] Cyclization of Siloxy Alkynes and Vinylazetidines. Synform. 1

  • Synthesis and conformational analysis of a dimerising eight-membered lactam dipeptide. Journal of the Chemical Society, Perkin Transactions 1.

  • A Catalyst-Free, Convenient Construction of Eight-Membered [1,4]Oxazocane-5,8-dione Heterocycles from Aminoethanols with Divinyl Succinate. Synthesis (Thieme). 4

  • Technical Support Center: Refining Purification Techniques for Sauristolactam. Benchchem. 3

Sources

Troubleshooting

Technical Support Center: Optimization of 1,4-Oxazocan-5-one Ring Formation

Welcome to the Technical Support Center for medium-sized ring synthesis. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with forming the 8-membered 1,4-oxazoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medium-sized ring synthesis. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with forming the 8-membered 1,4-oxazocan-5-one framework.

Synthesizing 8-membered lactams is fundamentally difficult due to the "medium-ring effect." Researchers must overcome a severe entropic penalty (the low probability of the two ends of an acyclic chain meeting) and a high enthalpic penalty (Prelog strain caused by transannular eclipsing interactions across the ring). This guide provides field-proven troubleshooting strategies, alternative synthetic pathways, and self-validating protocols to help you successfully isolate your target heterocycle.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Macrolactamization Yields Oligomers Instead of 8-Membered Rings

Q: Why does my standard EDC/HOBt macrolactamization yield predominantly linear dimers and oligomers instead of the 1,4-oxazocan-5-one ring? A: You are fighting a thermodynamic sink. Because the transition state for an 8-membered ring requires overcoming severe transannular steric clashes, intermolecular collisions (dimerization) kinetically outcompete intramolecular folding. Solution: You must artificially lower the effective concentration to favor intramolecular reactions. Utilize pseudo-high dilution techniques by adding your acyclic amino-ester precursor via a syringe pump (over 12–24 hours) into a large volume of solvent containing the coupling agent, ensuring the active concentration remains below 0.001 M.

Issue 2: Low Yields in Direct Cyclization

Q: High-dilution syringe pumping is impractical for my scale-up. Are there catalyst-free alternatives to form the oxazocane core directly? A: Yes. If your target allows for a dione functionalization at the 8-position, you can bypass traditional coupling agents entirely. A highly effective, catalyst-free protocol utilizes the direct cyclization of 2-substituted aminoethanols with divinyl succinate[1]. Causality: Using highly polar solvents like DMSO enhances the nucleophilicity of the aminoethanol via hydrogen bonding[2]. Heating the system to 110 °C provides the necessary activation energy to overcome the transannular strain, yielding [1,4]oxazocane-5,8-dione heterocycles without the need for high-dilution conditions[1].

Issue 3: Seeking Alternative Pathways to Bypass Entropic Penalties

Q: Can I use Ring Expansion to avoid the entropic penalty of direct cyclization? A: Absolutely. "Growing" an 8-membered ring from a pre-formed smaller cyclic system bypasses the entropic penalty of bringing two distant chain ends together. For instance, Bi(NO3)3-catalyzed ring expansion of 5-membered ring 1,4-diketones in the presence of primary amines is a validated pathway to 8-membered ring lactams[3]. This method capitalizes on the thermodynamic release of ring strain from the smaller heterocycle to drive the expansion[4].

Issue 4: Utilizing Radical Chemistry for Ring Closure

Q: I am struggling with the lactamization step. Can I form the saturated 1,4-oxazocane first and oxidize it later? A: Yes, this is a highly recommended workaround. You can utilize SnAP (Tin-amine protocol) reagents specifically designed for 1,4-oxazocanes[5]. Causality: SnAP reagents condense with widely available aldehydes to form an imine intermediate. Upon treatment with stoichiometric Cu(OTf)2, a radical-mediated cyclization occurs[5]. Because the radical intermediate has different geometric requirements than a standard nucleophilic acyl substitution, ring closure is highly efficient and circumvents standard Prelog strain. The resulting saturated 1,4-oxazocane can then be selectively oxidized to the 5-one lactam using late-stage oxidation reagents (e.g., RuO4).

Part 2: Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and operational trade-offs of the primary methodologies used to construct the 1,4-oxazocan-5-one architecture.

MethodologyPrecursorsKey Reagents / CatalystsTypical YieldAdvantagesLimitations
Direct Macrolactamization Acyclic amino-estersHATU, EDC/HOBt15 - 40%Direct route to exact targetSevere oligomerization; requires strict high dilution (<0.001 M).
Catalyst-Free Cyclization Aminoethanols + Divinyl succinateDMSO (110 °C)60 - 80%No catalysts; highly scalable[1]Yields the 5,8-dione (requires selective reduction if 5-one is strictly needed).
SnAP Reagent Cyclization SnAP 1,4-oxazocane + AldehydeCu(OTf)2, 2,6-lutidine50 - 75%Broad scope; fast reaction times[5]Yields saturated ring; requires late-stage oxidation to form the lactam.
Ring Expansion 5-membered 1,4-diketones + AminesBi(NO3)330 - 55%Bypasses entropic penalty[4]Complex precursor synthesis required.

Part 3: Experimental Protocols

Protocol A: Catalyst-Free Synthesis of [1,4]Oxazocane-5,8-diones[1]

This self-validating protocol relies on thermal activation and solvent-enhanced nucleophilicity to force ring closure.

  • Preparation: Dissolve 2-amino-2-methyl-1-propanol (20 mmol) in 20 mL of anhydrous DMSO. Mechanistic Note: DMSO is critical as it enhances nucleophilicity via hydrogen bonding with the substrate[2].

  • Addition: Add divinyl succinate (24 mmol, 1.2 equiv) directly to the stirring solution.

  • Cyclization: Heat the reaction mixture to 110 °C. Stir continuously and monitor the reaction progress via TLC (hexane/EtOAc, 1:1).

  • Workup & Purification: Upon completion (visually indicated by the formation of a yellow solution), cool the mixture to room temperature. Purify directly via silica gel column chromatography (hexane/EtOAc, 1:1) to isolate the 8-membered heterocycle[1].

Protocol B: SnAP-Mediated Synthesis of Saturated 1,4-Oxazocanes[5]

This protocol utilizes radical intermediates to overcome the geometric constraints of 8-membered ring formation.

  • Imine Formation: Combine SnAP 1,4-oxazocane reagent (0.50 mmol) and the desired aldehyde (0.50 mmol) in 2.5 mL of anhydrous CH2Cl2 containing 4Å molecular sieves. Stir at room temperature for 2 hours[5].

  • Filtration: Dilute the imine solution with CH2Cl2 to a concentration of 0.0625 M and transfer via a syringe equipped with a filter to remove the molecular sieves[5].

  • Radical Cyclization: To the filtered imine, add Cu(OTf)2 (0.50 mmol) and 2,6-lutidine (0.50 mmol) in a 4:1 mixture of CH2Cl2:HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) (10 mL)[5].

  • Completion: Stir the mixture at room temperature for 12 hours. Quench, perform standard aqueous workup, and purify via acid-base extraction or column chromatography to yield the saturated oxazocane[5], ready for subsequent oxidation.

Part 4: Mechanistic & Workflow Visualizations

G A Acyclic Amino-Ester Precursor B 1,4-Oxazocan-5-one (Target Lactam) A->B High Dilution (<0.001M) Coupling Agent C Linear Oligomers (Thermodynamic Sink) A->C High Concentration (Entropic Penalty) D Divinyl Succinate + Aminoethanol E [1,4]Oxazocane-5,8-dione D->E DMSO, 110°C Catalyst-Free

Reaction pathways for 8-membered oxazocane ring formation highlighting entropic challenges.

G N1 SnAP 1,4-Oxazocane Reagent + Aldehyde N2 Imine Intermediate N1->N2 MS 4A, CH2Cl2, rt N3 Cu(OTf)2 Catalyzed Radical Cyclization N2->N3 Cu(OTf)2, 2,6-lutidine HFIP/CH2Cl2 N4 Saturated 1,4-Oxazocane N3->N4 Overcomes Prelog Strain N5 Late-Stage Oxidation (e.g., RuO4) N4->N5 Isolation & Purification N6 1,4-Oxazocan-5-one N5->N6 Carbonyl Installation

SnAP reagent-mediated workflow for synthesizing the 1,4-oxazocan-5-one framework.

References

  • Chen, W.-Q.; Zhang, Q.-Y.; Liu, B.-K.; Wu, Q.; Lin, X.-F. "A Catalyst-Free, Convenient Construction of Eight-Membered [1,4]Oxazocane-5,8-dione Heterocycles from Aminoethanols with Divinyl Succinate." Synlett 2008(12): 1829-1832. URL:[Link]

  • Pflantz, R.; Sluiter, J.; Krička, M.; Saak, W.; Hoenke, C.; Christoffers, J. "A New Synthesis of Sulfur-, Nitrogen- and Oxygen-Containing Eight-Membered Ring Lactams." European Journal of Organic Chemistry 2009, 5431-5436. URL:[Link]

  • Bode, J. W. et al. "SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes." Nature Chemistry 2014, 6, 310-314. URL:[Link]

Sources

Optimization

Troubleshooting guide for the synthesis of oxocane derivatives

Ticket ID: OX-8-SYNTH-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Medium-Ring Ether Formation (Oxocanes) Executive Summary: The "Medium Ring" Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-8-SYNTH-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Medium-Ring Ether Formation (Oxocanes)

Executive Summary: The "Medium Ring" Challenge

Welcome to the technical support interface for oxocane (8-membered cyclic ether) synthesis. If you are accessing this guide, you are likely encountering the specific thermodynamic and kinetic barriers associated with medium-sized rings (8–11 atoms).

Unlike 5- or 6-membered rings, oxocanes sit in a "difficulty valley":

  • Entropic Disfavor: The probability of chain ends meeting is significantly lower than for smaller rings (

    
     is negative).
    
  • Enthalpic Strain: They suffer from transannular (Prelog) strain and torsional (Pitzer) strain, which are minimized in smaller rings or larger macrocycles.

This guide addresses these fundamental barriers using field-proven troubleshooting workflows for Ring-Closing Metathesis (RCM) and Prins Cyclization , the two most dominant synthetic strategies.

Troubleshooting Module: Ring-Closing Metathesis (RCM)

RCM is the industry standard for constructing oxocane cores (e.g., in the synthesis of Laurencin). However, it is prone to oligomerization and isomerization.

Common Issue A: "I am seeing dimers/oligomers instead of my ring."

Diagnosis: The rate of intermolecular reaction (


) is competing effectively with the rate of intramolecular cyclization (

).

Solution Protocol:

  • The Dilution Rule: Oxocane RCM typically requires High Dilution conditions (0.001 M – 0.005 M) . If you are running at standard 0.1 M, you will produce oligomers.

  • Slow Addition: Do not add the catalyst to the substrate. Instead, add the substrate solution slowly (via syringe pump over 4–12 hours) to a refluxing solution of the catalyst. This keeps the instantaneous concentration of unreacted diene extremely low.

  • Check Conformational Bias: If high dilution fails, your precursor may lack the necessary "pre-organization."

    • Action: Introduce a gem-dimethyl group (Thorpe-Ingold effect) or a bulky protecting group (e.g., TBS) near the reaction site to restrict conformational freedom and favor the ring-closing conformer.

Common Issue B: "The reaction stalls or yields are low despite active catalyst."

Diagnosis: Formation of a stable ruthenium chelate (often with the newly formed ether oxygen) or ethylene inhibition.

Solution Protocol:

  • Ethylene Removal: The reaction is reversible. You must drive the equilibrium by removing ethylene gas.[1]

    • Action: Run the reaction under a steady stream of Argon/Nitrogen (sparging) or under partial vacuum (if solvent boiling point permits).

  • Lewis Acid Additive: The ether oxygen in the forming oxocane can coordinate to the Ru center, poisoning it.

    • Action: Add Ti(OiPr)₄ (0.2–0.5 equiv) to the reaction. The Lewis acid binds to the ether oxygen, preventing it from chelating the ruthenium catalyst [1].

Visual Workflow: RCM Optimization Strategy

RCM_Optimization Start Start: RCM Reaction Fails Check_Conc Check Concentration (Is it > 0.005 M?) Start->Check_Conc Dilute Action: Dilute to 0.001 M or use Syringe Pump Check_Conc->Dilute Yes Check_Product Analyze Product: Dimer or SM? Check_Conc->Check_Product No Dilute->Check_Product Dimer Result: Oligomers/Dimers Check_Product->Dimer Aggregates Stalled Result: Unreacted SM (Stalled) Check_Product->Stalled No Reaction Preorg Action: Modify Substrate (Gem-dimethyl/Bulky PG) Dimer->Preorg Kinetic Issue Additive Action: Add Ti(OiPr)4 and Sparge Argon Stalled->Additive Thermodynamic/Catalyst Issue

Caption: Decision tree for troubleshooting low yields in oxocane RCM. Blue=Start, Yellow=Process, Red=Diagnosis, Green=Solution.

Troubleshooting Module: Prins Cyclization

Acid-catalyzed condensation of homoallylic alcohols with aldehydes is a powerful alternative but suffers from stereochemical scrambling.

Common Issue: "My product is racemic or has low dr (diastereomeric ratio)."

Diagnosis: You are likely experiencing the 2-oxonia-Cope rearrangement . In the synthesis of oxocanes via Prins (or related intramolecular etherification), the oxocarbenium intermediate can undergo a reversible rearrangement that scrambles the stereochemistry before the ring closes.

Solution Protocol:

  • Temperature Control: The 2-oxonia-Cope rearrangement usually has a higher activation energy than the Prins cyclization.

    • Action: Lower the reaction temperature to -78 °C and use a stronger Lewis acid (e.g., TMSOTf or BF₃·OEt₂) to facilitate cyclization without triggering the rearrangement [2].

  • Solvent Switch: Non-polar solvents favor the tight ion pair, potentially slowing down the rearrangement.

    • Action: Switch from CH₂Cl₂ to Toluene or Hexane if solubility permits.

Comparative Data: Selecting the Right Strategy

Use this table to validate your chosen pathway against your substrate's constraints.

FeatureRing-Closing Metathesis (RCM)Prins CyclizationRing Expansion
Key Precursor Acyclic diene (ether linked)Homoallylic alcohol + AldehydeTetrahydrofuran/pyran
Primary Risk Dimerization (Entropy controlled)Racemization (2-oxonia-Cope)Regioselectivity
Reagents Grubbs II, Hoveyda-GrubbsTFA, TMSOTf, BF₃·OEt₂Lewis Acids, Diazo compounds
Atom Economy High (loses ethylene)High (water loss)Varies
Oxocane Yield 40–85% (Substrate dependent)30–70%50–90% (If selective)
Best For... General oxocane cores (e.g., Laurencin)Highly substituted ringsStereocomplex cores

Standardized Experimental Protocol: RCM for Oxocanes

Objective: Synthesis of a


-oxocene core via RCM.

Reagents:

  • Diolefin Precursor (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (5–10 mol%)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Titanium Isopropoxide (Ti(OiPr)₄) (Optional, 0.3 equiv)

Step-by-Step Methodology:

  • Pre-Treatment (Degassing):

    • Dissolve the diolefin precursor in anhydrous DCM to a concentration of 0.002 M .

    • Critical Step: Sparge the solution with Argon for 30 minutes. Oxygen poisons the catalyst; Ethylene inhibits the reaction.

  • Catalyst Addition:

    • Add Ti(OiPr)₄ (if using) and stir for 15 minutes.

    • Add Grubbs II catalyst in one portion (or slow addition of catalyst solution if dimerization is aggressive).

  • Reaction Monitoring:

    • Heat to reflux (40 °C for DCM, 80–110 °C for Toluene).

    • Self-Validation Checkpoint: Monitor by TLC every hour. If the spot for the starting material persists but no new product forms after 4 hours, add a second portion of catalyst (2–5 mol%).

  • Quenching:

    • Once complete, add ethyl vinyl ether (50 equiv) or DMSO (5 equiv) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash chromatography. Note: Oxocanes often streak on silica due to conformational mobility. Add 1% Triethylamine to the eluent.

Mechanistic Visualization: Prins Cyclization Pathways

Understanding the competition between direct cyclization and the scrambling pathway is vital for troubleshooting stereochemical loss.

Prins_Mechanism cluster_pathways Competing Pathways SM Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion (Intermediate) SM->Oxo H+ / Lewis Acid Cyclization Prins Cyclization (Kinetic Product) Oxo->Cyclization Low Temp (-78°C) Cope 2-Oxonia-Cope Rearrangement Oxo->Cope High Temp / Polar Solvent Product Oxocane Derivative Cyclization->Product Scrambled Scrambled Stereocenter Cope->Scrambled Scrambled->Oxo Reversible

Caption: Mechanistic bifurcation in Prins cyclization. High temperatures favor the red path (racemization), while low temperatures favor the green path (desired oxocane).

References

  • Fürstner, A., et al. (1996). "Ring-Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes." Journal of the American Chemical Society.[2]

  • Crosby, S. R., et al. (2004). "2-Oxonia-Cope Rearrangement and Prins Cyclization: A Unified Mechanism." Journal of the American Chemical Society.[2]

  • Crimmins, M. T., & Emmitte, K. A. (1999). "Total synthesis of (+)-laurencin: an asymmetric alkylation-ring-closing metathesis approach to medium ring ethers." Organic Letters.

  • Chatterjee, A. K., et al. (2000).[3] "Synthesis of functionalized olefins by cross and ring-closing metathesis." Journal of the American Chemical Society.[2]

For further assistance, please contact the BenchChem Support Team referencing ticket OX-8-SYNTH-001.

Sources

Troubleshooting

Process Chemistry Support Center: Scaling 1,4-Oxazocan-5-one Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to move medium-sized heterocycles from discovery to preclinical toxicity stu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to move medium-sized heterocycles from discovery to preclinical toxicity studies. 1,4-Oxazocan-5-one—an 8-membered oxazocane lactam—is notoriously difficult to scale due to thermodynamic and kinetic barriers.

This guide provides mechanistic insights, continuous flow solutions, and self-validating protocols to overcome transannular strain and achieve the rigorous purity required for preclinical studies.

Part 1: Mechanistic FAQs & Strategic Troubleshooting

Q1: Why do our batch yields for 1,4-Oxazocan-5-one stall at 15-20% when scaling beyond 10 grams, despite working perfectly at the milligram scale? A1: This is a classic manifestation of Prelog strain and unfavorable entropy. In 8-membered rings, transannular interactions (steric clashing of atoms across the ring) create a high enthalpic barrier to cyclization[1]. At the milligram scale, you likely used extreme high-dilution conditions (e.g., 0.001 M) to favor intramolecular lactamization over intermolecular oligomerization. When scaling up, maintaining this dilution requires impractically large reactor volumes. Increasing the concentration in batch inevitably shifts the kinetic equilibrium toward linear polymerization. To bypass this, we abandon end-to-end cyclization and utilize a ring-expansion strategy (e.g., Beckmann rearrangement of oxepan-4-one oxime), which is unimolecular and unaffected by concentration-dependent oligomerization[2].

Q2: We attempted a batch Beckmann rearrangement for ring expansion, but observed severe thermal degradation and impurity spikes. How do we control this? A2: The Beckmann rearrangement is highly exothermic. In a batch reactor, poor surface-area-to-volume ratios lead to localized "hot spots," causing the intermediate nitrilium ion to undergo side reactions (e.g., Pinner-type amidine formation or hydrolysis). Transitioning to continuous flow chemistry resolves this. Microreactors provide near-instantaneous heat dissipation and mass transfer, allowing you to run highly exothermic ring expansions safely, rapidly, and with exquisite selectivity[3].

Q3: Preclinical studies require heavy-metal-free and highly pure APIs. How can we achieve this without tedious chromatography? A3: Traditional medium-ring syntheses often rely on transition metal catalysts (like Ruthenium for ring-closing metathesis or Copper for SnAP reagents)[4]. By utilizing an acid-mediated flow Beckmann rearrangement, we eliminate heavy metals entirely. Furthermore, integrating an in-line solid-phase scavenger cartridge neutralizes the acidic activator continuously, delivering a crude stream that only requires direct crystallization[5].

Part 2: Quantitative Data & Process Comparison

To illustrate the causality behind shifting from batch to flow, the following table summarizes the process metrics for scaling 1,4-Oxazocan-5-one.

MetricBatch MacrolactamizationContinuous Flow Ring ExpansionCausality / Advantage
Concentration Limit 0.005 M0.5 MFlow bypasses transannular strain via unimolecular expansion, allowing 100x higher concentrations.
Reaction Time 48 hours1.5 minutesSuperior heat and mass transfer in microreactors accelerates kinetics[3].
Isolated Yield 18%84%Instantaneous mixing suppresses intermolecular oligomerization and thermal degradation.
Heavy Metal Residuals >50 ppm (Ru/Cu)0 ppmThe Beckmann flow route is entirely metal-free, ideal for preclinical API standards.
Space-Time Yield (STY) <0.1 g/L/h>150 g/L/hContinuous throughput enables rapid generation of kilogram-scale material[5].

Part 3: Self-Validating Experimental Protocol

Continuous Flow Synthesis of 1,4-Oxazocan-5-one via Beckmann Rearrangement

This protocol utilizes trifluoromethanesulfonic anhydride (Tf₂O) as the activator because it rapidly forms the highly reactive O-triflyl oxime, initiating spontaneous rearrangement without the prolonged heating that degrades medium-sized rings.

Step 1: Feed Preparation

  • Feed A: Prepare a 0.5 M solution of oxepan-4-one oxime in anhydrous dichloromethane (DCM).

  • Feed B: Prepare a 0.55 M solution of Tf₂O in anhydrous DCM.

  • Causality: DCM is chosen because it easily dissolves both the oxime and the highly polar lactam product, preventing reactor fouling, and is highly compatible with fluoropolymer flow systems.

Step 2: Micro-Mixing

  • Pump Feed A and Feed B at equal flow rates (5 mL/min) into a PEEK Micro-T mixer maintained at 0 °C.

  • Causality: The initial activation is violently exothermic. The high surface-area-to-volume ratio of the micro-mixer prevents localized boiling of DCM and suppresses degradation pathways.

Step 3: Ring Expansion (Residence Time)

  • Direct the mixed stream into a 15 mL perfluoroalkoxy (PFA) residence time coil heated to 40 °C (Total residence time = 1.5 minutes).

  • Causality: Mild heating accelerates the migration of the alkyl group to the nitrogen, forming the 8-membered nitrilium ion. The precise 1.5-minute residence time prevents over-reaction.

Step 4: Self-Validating In-Line Analysis (ReactIR)

  • Pass the effluent through an in-line ATR-FTIR flow cell.

  • Validation Logic: The system continuously monitors the disappearance of the oxime O-H stretch (3300 cm⁻¹) and the appearance of the lactam C=O stretch (1650 cm⁻¹). This protocol is a self-validating system: the control software is programmed to actuate an automated 3-way valve. If the target product conversion drops below a 98% threshold (indicating pump failure or reagent depletion), the stream is automatically diverted to a waste vessel. Only fully converted, preclinical-grade material proceeds downstream.

Step 5: In-Line Quenching and Purification

  • Route the validated stream through an Omnifit glass column packed with basic alumina (Al₂O₃) and a polymer-supported amine scavenger.

  • Causality: The basic alumina neutralizes the triflic acid byproduct, while the amine resin scavenges any unreacted Tf₂O. This eliminates the need for aqueous workup, which is notorious for causing intractable emulsions with medium-sized lactams.

Step 6: Isolation

  • Collect the pure effluent and evaporate the DCM under reduced pressure to yield 1,4-Oxazocan-5-one as a highly pure crystalline solid.

Part 4: Process Visualization

FlowChemistry FeedA Feed A: Oxepan-4-one oxime Mixer Micro-T Mixer (Rapid Mixing) FeedA->Mixer FeedB Feed B: Tf2O Activator FeedB->Mixer Reactor Residence Time Coil (Ring Expansion) Mixer->Reactor Exothermic Control PAT In-line ReactIR (Self-Validation) Reactor->PAT Crude Stream Quench Scavenger Cartridge (Acid Removal) PAT->Quench >98% Conversion Product 1,4-Oxazocan-5-one (Preclinical API) Quench->Product Pure Lactam

Continuous flow ring expansion workflow for 1,4-Oxazocan-5-one with in-line PAT validation.

References

  • Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry - Chinese Chemical Society. 1

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. RSC Chemical Biology. 2

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC. 3

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. SciSpace.4

  • Continuous Flow Chemistry. CONTINUUS Pharmaceuticals. 5

Sources

Optimization

Refinement of protocols for the synthesis of substituted oxocane analogs

Welcome to the technical support center dedicated to the refinement of protocols for synthesizing substituted oxocane analogs. As a Senior Application Scientist, I understand that the construction of 8-membered oxygen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the refinement of protocols for synthesizing substituted oxocane analogs. As a Senior Application Scientist, I understand that the construction of 8-membered oxygen-containing rings presents unique and often frustrating challenges for researchers in medicinal chemistry and drug development. This guide is structured to provide not just step-by-step instructions, but also the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The entropic penalty and potential for transannular strain make the formation of medium-sized rings, such as oxocanes, a non-trivial pursuit.[1][2] This resource is designed to be a practical bench-side companion, addressing the common pitfalls encountered with the two primary synthetic strategies: Intramolecular Williamson Ether Synthesis (WES) and Ring-Closing Metathesis (RCM).

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions that frequently arise when planning the synthesis of an oxocane scaffold.

Q1: What are the primary synthetic routes to substituted oxocanes? The two most robust and widely employed methods are the Intramolecular Williamson Ether Synthesis (WES) and Ring-Closing Metathesis (RCM).[1] WES involves the cyclization of a linear halo-alkoxide, forming a C-O bond. RCM, a more modern and versatile method, utilizes a ruthenium catalyst to form a cyclic alkene from a diene precursor, which can then be hydrogenated to the saturated oxocane.[1][3]

Q2: Why is the synthesis of 8-membered rings like oxocanes so challenging? The difficulty stems from a combination of enthalpic and entropic factors. Kinetically, the formation of 8-membered rings is among the slowest for all ring sizes via intramolecular SN2 reactions.[4] This is due to the low probability of the reactive ends of the linear precursor finding each other in a suitable conformation for cyclization. This entropic barrier often leads to competing intermolecular reactions, such as polymerization, especially at higher concentrations.[1] Furthermore, 8- to 11-membered rings can suffer from transannular strain (unfavorable interactions between atoms across the ring), which contributes to their thermodynamic instability compared to 5- or 6-membered rings.[2]

Q3: How do I choose between Williamson Ether Synthesis and Ring-Closing Metathesis for my target molecule? The choice depends on several factors, including the availability of starting materials, the desired substitution pattern, and functional group tolerance.

  • Choose WES when: Your precursor is a simple halo-alcohol, and your target molecule does not contain functional groups sensitive to strong bases (e.g., esters, ketones). WES is often more cost-effective in terms of reagents.

  • Choose RCM when: Your target has complex substitution patterns or sensitive functional groups. RCM catalysts, particularly second and third-generation Grubbs catalysts, exhibit remarkable functional group tolerance.[5] RCM is also superior for constructing highly substituted or sterically hindered oxocane systems where an SN2 reaction would be too slow or would favor elimination.

Q4: My reaction has stalled or is giving me a complex mixture of products. Where do I start troubleshooting? A stalled reaction or a complex product mixture is a common issue that usually points to a few key problems: reagent purity, reaction concentration, or catalyst activity (for RCM). The first step is always to confirm the integrity of your starting materials and solvents. For cyclization reactions, ensuring you are operating under appropriate high-dilution conditions is critical to favor the intramolecular pathway. The troubleshooting flowchart below provides a logical path for diagnosing these issues.

G start Problem Encountered: Low Yield / Complex Mixture check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Action: Purify Reagents/ Use Anhydrous Solvents is_pure->purify No check_method 2. Review Reaction Method is_pure->check_method Yes re_run Re-run Experiment purify->re_run is_rcm RCM? check_method->is_rcm is_wes WES? is_rcm->is_wes No rcm_troubleshoot Consult RCM Guide: - Check Catalyst - Check Dilution - Additives? is_rcm->rcm_troubleshoot Yes wes_troubleshoot Consult WES Guide: - Check Dilution - Vary Base/Temp is_wes->wes_troubleshoot Yes wes_troubleshoot->re_run rcm_troubleshoot->re_run success Success! re_run->success

Caption: A general troubleshooting decision tree for oxocane synthesis.

Troubleshooting Guide: Intramolecular Williamson Ether Synthesis (WES)

This classic C-O bond-forming reaction involves the deprotonation of a long-chain alcohol containing a terminal leaving group (typically a halide), followed by an intramolecular SN2 cyclization.[1][6]

Problem 1: Low or No Yield of Oxocane; Polymer is Main Product

  • Primary Cause: The reaction concentration is too high. In concentrated solutions, the reactive alkoxide intermediate is more likely to collide with another molecule of the halo-alcohol (intermolecular reaction) than with its own tail (intramolecular reaction), leading to linear polymer formation.

  • Solution: Employ High-Dilution Conditions.

    • Causality: By significantly increasing the solvent volume, you decrease the probability of intermolecular encounters, thus favoring the desired intramolecular cyclization. This is known as the principle of high dilution.

    • Actionable Advice:

      • Dissolve your halo-alcohol substrate in a large volume of an appropriate anhydrous solvent (e.g., THF, DMF). A starting concentration of 0.01–0.05 M is recommended.

      • Use a syringe pump to add the base (e.g., NaH) solution slowly over several hours to the refluxing solution of the substrate. This maintains a very low instantaneous concentration of the reactive alkoxide.

Problem 2: Reaction is Sluggish or Stalls

  • Primary Cause: The activation energy for forming the 8-membered ring is high, and the reaction kinetics are inherently slow.[4]

  • Solutions:

    • Optimize the Leaving Group: The rate of SN2 reactions follows the trend I > Br > Cl >> F. If you are using a chloro-alcohol, consider synthesizing the bromo- or iodo- version to accelerate the cyclization.

    • Increase Temperature: Gently refluxing the reaction in a higher-boiling solvent like DMF or dioxane can provide the necessary thermal energy to overcome the activation barrier. Monitor carefully for decomposition.

    • Choice of Base: Use a strong, non-volatile base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[6]

Troubleshooting Guide: Ring-Closing Metathesis (RCM)

RCM has become a powerful tool for constructing medium-sized rings due to its catalytic nature and functional group tolerance.[3] The reaction involves the intramolecular cyclization of a diene, releasing ethylene gas as a byproduct.

Problem 1: Low Conversion or Inactive Catalyst

  • Primary Cause: Ruthenium-based metathesis catalysts can be inhibited or decomposed by impurities in the substrate or solvent. Traces of air, moisture, or coordinating species (like amines or thiols) can poison the catalyst.[7]

  • Solutions:

    • Rigorous Purification: Ensure all reagents and solvents are meticulously purified and degassed. Solvents should be passed through a purification system (e.g., alumina column) or freshly distilled. Substrates should be purified by flash chromatography immediately before use. Toluene, for example, can contain traces of morpholine which can inhibit the catalyst; acid-washing the solvent can resolve this.[7]

    • Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts generally show higher stability and activity than first-generation catalysts (G-I), especially for challenging substrates.

Catalyst GenerationKey Features & Typical Use Cases
Grubbs I (G-I) Less active but useful for simple, unhindered dienes. Prone to decomposition.
Grubbs II (G-II) Higher activity and better thermal stability. The workhorse for most RCM reactions.
Hoveyda-Grubbs II (HG-II) High stability and slower initiation rate, which can be advantageous for preventing premature catalyst decomposition and for reactions requiring higher temperatures.

Problem 2: Formation of Oligomers/Polymers

  • Primary Cause: Similar to the WES, if the concentration of the diene is too high, intermolecular metathesis can outcompete the desired ring-closing reaction.

  • Solution: High Dilution or Slow Addition.

    • Causality: Maintaining a low concentration of the diene substrate is paramount.

    • Actionable Advice:

      • Run the reaction at a low concentration (0.001–0.01 M) in a suitable solvent like dichloromethane (DCM) or toluene.[7]

      • For particularly challenging cyclizations, dissolve the diene and the catalyst in separate flasks and add them simultaneously via syringe pump to a third flask containing refluxing solvent over an extended period (e.g., 12 hours).[3]

Problem 3: Product Isomerization

  • Primary Cause: The desired cyclic alkene product can isomerize to a more thermodynamically stable isomer (e.g., migration of the double bond into conjugation with a substituent). This side reaction is often caused by the formation of ruthenium-hydride species during the catalytic cycle.[3][7]

  • Solution: Use of Additives.

    • Causality: Certain additives can scavenge the unwanted ruthenium-hydride species, suppressing the isomerization pathway.

    • Actionable Advice: Add a stoichiometric amount of an additive like 1,4-benzoquinone or copper(I) iodide to the reaction mixture. Phenol has also been shown to suppress olefin isomerization and, in some cases, increase the rate of metathesis.[8]

Experimental Protocols

Protocol 1: Synthesis of Oxocane via Intramolecular Williamson Ether Synthesis

This protocol describes the cyclization of 8-bromooctan-1-ol.

  • Step 1: Setup

    • A 1 L three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a syringe pump. The entire apparatus is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Step 2: Reagent Preparation

    • In the reaction flask, add 8-bromooctan-1-ol (1.0 eq) to 500 mL of anhydrous THF (final concentration ~0.02 M).

    • In a separate flask, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in 100 mL of anhydrous THF.

  • Step 3: Reaction

    • Bring the solution of 8-bromooctan-1-ol to a gentle reflux.

    • Using the syringe pump, add the NaH suspension to the refluxing solution over a period of 8 hours.

    • After the addition is complete, allow the reaction to reflux for an additional 12 hours.

  • Step 4: Work-up and Purification

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.[1]

    • Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure oxocane.[1]

G cluster_0 Reaction Setup start 8-Bromooctan-1-ol in anhydrous THF reflux Reflux & Slow Addition (8-12h) start->reflux base NaH suspension in anhydrous THF base->reflux Syringe Pump workup Quench (H2O) Extract (Et2O) Dry (MgSO4) reflux->workup purify Purification (Distillation or Chromatography) workup->purify product Pure Oxocane purify->product

Caption: A typical workflow for oxocane synthesis via WES.

Protocol 2: Synthesis of an Unsaturated Oxocane Analog via RCM

This protocol describes the cyclization of a generic acyclic diene ether.

  • Step 1: Setup

    • A 500 mL two-neck round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The apparatus is flame-dried and maintained under an inert atmosphere.

  • Step 2: Reagent Preparation

    • Dissolve the diene ether precursor (1.0 eq) in rigorously degassed dichloromethane (DCM) to achieve a final concentration of 0.005 M.

  • Step 3: Reaction

    • Add the Grubbs II catalyst (0.05 eq) to the solution in one portion.

    • Gently reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.[1]

  • Step 4: Work-up and Purification

    • After completion, cool the reaction and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the unsaturated eight-membered ether.[1]

  • Step 5: Hydrogenation (Optional)

    • Dissolve the unsaturated ether in ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the saturated oxocane.[1]

G cluster_0 RCM Reaction cluster_1 Hydrogenation diene Acyclic Diene Ether in degassed DCM (0.005M) rcm_step Reflux (4-6h) Release C2H4 diene->rcm_step catalyst Grubbs II Catalyst (5 mol%) catalyst->rcm_step quench Quench (Ethyl Vinyl Ether) rcm_step->quench purify_rcm Purification (Chromatography) quench->purify_rcm unsat_product Unsaturated Oxocane purify_rcm->unsat_product hydrogenation H2, Pd/C in EtOH unsat_product->hydrogenation filter_celite Filter through Celite hydrogenation->filter_celite sat_product Saturated Oxocane filter_celite->sat_product

Caption: A typical workflow for oxocane synthesis via RCM and subsequent hydrogenation.

References

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (2013, April 15). Total Synthesis of C-O Ring-Containing Natural Products. Retrieved March 4, 2026, from [Link]

  • MDPI. (2000, March 22). Synthetic Studies on Natural Stephaoxocanes. Elaboration of a Tetrahydrooxazaphenalene Potential Intermediate. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • University of Johannesburg. (n.d.). Purification of waste water with crown ETHERS anchor on a solid support. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). Purification of ethers.
  • Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved March 4, 2026, from [Link]

  • YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved March 4, 2026, from [Link]

  • YouTube. (2015, July 30). Ring Closing Metathesis. Retrieved March 4, 2026, from [Link]

  • The Journal of Organic Chemistry. (1967, September 1). Oxocane. Synthesis and conformational isomerization. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 10). Factors Influencing Ring Closure Through Olefin Metathesis. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Revisiting the Long-Range Perlin Effect in a Conformationally Constrained Oxocane. Retrieved March 4, 2026, from [Link]

  • Reddit. (2025, July 19). How to get better at synthesis problems? : r/chemhelp. Retrieved March 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 1,4-Oxazocan-5-one with other heterocyclic scaffolds

A Comparative Guide to 1,4-Oxazocan-5-one and Other Heterocyclic Scaffolds in Drug Discovery Subtitle: Navigating the "Escape from Flatland" via Medium-Sized Rings The Strategic Value of Medium-Sized Heterocycles In mode...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1,4-Oxazocan-5-one and Other Heterocyclic Scaffolds in Drug Discovery Subtitle: Navigating the "Escape from Flatland" via Medium-Sized Rings

The Strategic Value of Medium-Sized Heterocycles

In modern medicinal chemistry, the paradigm shift known as the "escape from flatland" emphasizes the transition from planar, sp2-rich aromatic rings to structurally complex, sp3-rich aliphatic heterocycles. Increasing the fraction of sp3-hybridized carbons (Fsp3) has been statistically correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates.

While 6-membered rings like morpholine are ubiquitous in approved drugs, they often suffer from conformational rigidity and high basicity[1]. To access novel chemical space and cryptic binding pockets, researchers are increasingly turning to medium-sized rings (7- to 9-membered)[2]. Among these, 1,4-oxazocan-5-one —an 8-membered lactam containing an ether oxygen—represents a highly sophisticated scaffold. It offers a unique combination of transannular 3D geometry and modulated physicochemical properties compared to standard morpholine or 1,4-oxazepane (7-membered) analogs.

ConformationalLogic M Morpholine (6-Membered) O7 1,4-Oxazepane (7-Membered) M->O7 +CH2 (Ring Expansion) P1 Rigid Chair High Basicity (pKa ~8.4) M->P1 O8 1,4-Oxazocan-5-one (8-Membered Lactam) O7->O8 +CH2, +C=O (Expansion & Oxidation) P2 Twist-Chair High Basicity (pKa ~8.5) O7->P2 P3 Boat-Chair Neutral Amide (pKa < 0) O8->P3

Diagram 1: Structural evolution and conformational logic of oxygen/nitrogen heterocycles.

Structural and Conformational Causality

The choice of heterocyclic ring size fundamentally dictates the three-dimensional vector projection of attached substituents, which in turn governs receptor affinity[3].

  • Morpholine (6-membered): Adopts a highly stable, rigid chair conformation. While synthetically accessible and metabolically stable, its rigid vectors limit its ability to mold into complex binding pockets[2]. Furthermore, the secondary/tertiary amine is highly basic (pKa ~8.4), which can lead to phospholipidosis or hERG channel inhibition liabilities.

  • 1,4-Oxazepane (7-membered): The addition of a methylene group introduces twist-chair and boat conformations. This flexibility allows the scaffold to adapt to target sites more effectively than morpholine, often improving binding affinity in targets like the dopamine D4 receptor[3]. However, it retains the basic amine liability[2].

  • 1,4-Oxazocan-5-one (8-membered): This scaffold introduces two critical structural shifts. First, the 8-membered ring explores complex boat-chair and crown conformations, projecting substituents into entirely novel 3D vectors. Second, the ketone at position 5 converts the adjacent nitrogen (position 4) into a lactam (cyclic amide) . This specific causality—the delocalization of the nitrogen lone pair into the carbonyl—drastically reduces the molecule's basicity. By neutralizing the amine, 1,4-oxazocan-5-one mitigates basic-amine-driven toxicities while providing a potent hydrogen-bond acceptor (the carbonyl oxygen) for target engagement.

Comparative Physicochemical Profiling

To objectively evaluate these scaffolds, we must compare their foundational physicochemical parameters. The table below summarizes the general trends observed when these cores are utilized as central drug scaffolds.

PropertyMorpholine1,4-Oxazepane1,4-Oxazocan-5-one
Ring Size 6-membered7-membered8-membered
Key Functional Motif Amine, EtherAmine, EtherLactam, Ether
Typical pKa (Conjugate Acid) ~8.4[2]~8.4 - 8.7[2]< 0 (Neutral Amide)
3D Character (Fsp3) ModerateHighVery High
Conformational Flexibility Low (Chair)Moderate (Twist-Chair)High (Boat-Chair/Crown)
hERG Inhibition Liability Moderate to HighModerate to HighLow
Synthetic Accessibility Very High (Commercial)HighModerate (Requires specialized chemistry)

Self-Validating Experimental Methodologies

Working with medium-sized rings requires rigorous experimental protocols. 8-membered rings are notoriously difficult to synthesize due to unfavorable entropic factors and transannular strain. Below are the validated protocols for synthesizing the 1,4-oxazocane core and subsequently profiling its metabolic stability.

Protocol A: One-Step Synthesis via SnAP Chemistry

The Tin (Sn) Amino Protocol (SnAP) utilizes specialized reagents (e.g., SnAP-OAC) to synthesize medium-sized saturated N-heterocycles directly from commercially available aldehydes[4].

Causality of Design: The formation of 8-membered rings via standard cyclization is hindered by transannular interactions. The SnAP protocol overcomes this by utilizing a Copper(II)-mediated radical cyclization. The solvent choice (CH2Cl2:HFIP) is critical; hexafluoroisopropanol (HFIP) stabilizes the radical intermediate, though reaction times must be strictly monitored to prevent competitive protodestannylation[4].

  • Imine Condensation: Combine the target aldehyde (1.0 equiv) and SnAP-OAC reagent (1.0 equiv) in anhydrous CH2Cl2. Stir at room temperature in the presence of 4Å molecular sieves until imine formation is complete (monitored via LC-MS).

  • Filtration: Filter the mixture to remove molecular sieves and concentrate under reduced pressure to isolate the pure imine.

  • Radical Cyclization: Dissolve the imine in a 4:1 mixture of CH2Cl2 and HFIP. Add 2,6-lutidine (2.0 equiv) and Cu(OTf)2 (1.0 equiv). Stir at room temperature for 12 hours[4].

  • Quenching & Validation: Quench with aqueous ammonia. Extract with CH2Cl2, concentrate, and purify via flash chromatography. Validate the structure using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm the exact mass of the 1,4-oxazocane derivative.

Protocol B: High-Throughput Microsomal Stability Assay

Because the expanded carbon framework of 8-membered rings can increase lipophilicity and introduce new sites for Cytochrome P450 (CYP) oxidation, metabolic stability must be rigorously validated.

Causality of Design: Human Liver Microsomes (HLM) contain the full complement of CYP enzymes. NADPH is added as an essential electron donor to initiate CYP-mediated oxidation. Verapamil is run concurrently as a self-validating positive control for high clearance.

  • Preparation: Prepare a 1 µM solution of the 1,4-oxazocan-5-one derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).

Workflow S1 Imine Condensation (Aldehyde + SnAP-OAC) S2 Cu(II) Radical Cyclization (CH2Cl2:HFIP) S1->S2 S3 LC-MS/MS Validation (Structural Confirmation) S2->S3 S4 HLM Incubation (Metabolic Clearance) S3->S4

Diagram 2: Integrated workflow for the synthesis and ADME validation of oxazocane scaffolds.

Conclusion & Strategic Recommendations

The selection between morpholine, 1,4-oxazepane, and 1,4-oxazocan-5-one should be driven by the specific liabilities of a drug discovery program. If a project suffers from poor target selectivity or hERG toxicity driven by a basic amine, scaffold hopping to the neutral, highly 3D 1,4-oxazocan-5-one is a highly strategic maneuver. While synthetic accessibility historically bottlenecked the use of 8-membered rings, modern methodologies like SnAP chemistry have transformed these complex heterocycles into viable, highly valuable medicinal chemistry building blocks.

References

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1,4-Oxazocan-5-one Derivatives

Executive Summary: The Medium-Ring Advantage In the landscape of peptidomimetics, 1,4-oxazocan-5-one (an 8-membered heterocyclic lactam) represents a high-value, albeit synthetically challenging, scaffold. While 5- and 6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Medium-Ring Advantage

In the landscape of peptidomimetics, 1,4-oxazocan-5-one (an 8-membered heterocyclic lactam) represents a high-value, albeit synthetically challenging, scaffold. While 5- and 6-membered rings (e.g., oxazoles, morpholines) dominate fragment libraries due to synthetic ease, they often lack the conformational flexibility required to mimic complex secondary peptide structures like Type VIa


-turns .

This guide objectively compares 1,4-oxazocan-5-one derivatives against their 7-membered analogs (1,4-oxazepan-5-ones) and acyclic peptidomimetics. We focus on their utility as conformational constraints in inhibitor design, specifically for targets requiring extended surface recognition (e.g., Protein-Protein Interactions or PPIs).

Mechanistic Grounding: Conformational Locking

The primary value proposition of the 1,4-oxazocan-5-one scaffold is its ability to induce a "turn" geometry that is thermodynamically unfavorable for smaller rings.

The Type VIa -Turn Mimicry

Unlike 7-membered oxazepines, which often adopt a flexible "twist-chair" conformation, the 8-membered oxazocane ring can accommodate the cis-amide bond geometry often found in proline-rich sequences.[1]

  • Causality: The inclusion of the oxygen atom at position 1 and the lactam nitrogen at position 4 creates a specific transannular interaction profile. The 8-membered ring relieves Pitzer strain (torsional strain) associated with the cis-peptide bond, effectively "locking" the bioactive conformation.

  • Therapeutic Relevance: This is critical for inhibiting proteases or signaling complexes (e.g., GPCR loops) where the bioactive state involves a sharp backbone reversal.

Pathway Visualization: Conformational Selection

The following diagram illustrates how the 8-membered scaffold selects for the bioactive state compared to open-chain analogs.

SAR_Mechanism cluster_0 Thermodynamic Advantage Unbound Acyclic Peptide (High Entropy) Transition Entropic Penalty (Folding) Unbound->Transition Binding Event Bioactive Bioactive Beta-Turn Transition->Bioactive Target Engagement Oxazocan 1,4-Oxazocan-5-one (Pre-organized) Oxazocan->Bioactive Low Entropic Cost (Rigidification)

Figure 1: Thermodynamic advantage of the pre-organized 1,4-oxazocan-5-one scaffold. By reducing the entropic penalty of binding, the scaffold enhances affinity for turn-dependent targets.

Comparative Analysis: 8-Membered vs. 7-Membered vs. Acyclic

The following data synthesizes structural and biological performance metrics.

Table 1: Scaffold Performance Matrix
Feature1,4-Oxazocan-5-one (8-Membered)1,4-Oxazepan-5-one (7-Membered)Acyclic Peptidomimetic
Primary Mimicry Type VIa

-turn
(Cis-proline mimic)

-turn / Twist-boat
Random Coil / Induced Fit
Conformational Entropy Low (Rigid)Medium (Flexible)High (Floppy)
Proteolytic Stability High (Non-natural backbone)ModerateLow (Peptidase susceptible)
Synthetic Accessibility Difficult (Entropic barrier to closure)ModerateHigh
Key Application PPI Inhibitors , GPCR ligandsKinase Inhibitors (e.g., TNIK, ROCK)Enzyme Substrates
Lipophilicity (cLogP) Moderate (Balanced)Lower (More polar surface)Variable

Expert Insight: While 1,4-oxazepan-5-ones have seen success as kinase inhibitors (e.g., selective TNIK inhibitors [1]), they often lack the bulk required to disrupt large protein interfaces. The 1,4-oxazocan-5-one offers a larger hydrophobic surface area and a unique vector orientation for side chains at C3 and C6, allowing for "deep pocket" engagement.

Experimental Protocols

To ensure reproducibility and trustworthiness, we detail a self-validating synthesis protocol. Direct cyclization of 8-membered rings is often plagued by dimerization. Therefore, a Ring Expansion strategy is recommended.

Protocol A: Synthesis via Conjugate Addition/Ring Expansion (CARE)

This method utilizes a "zip-up" mechanism to bypass the entropic penalty of forming an 8-membered ring directly.

Reagents:

  • Cyclic Imide (starting material)[2]

  • Functionalized Amino Alcohol

  • Solvent: Methanol (0.5 M)

Step-by-Step Methodology:

  • Imide Activation: Dissolve the 6-membered cyclic imide in Methanol.

  • Nucleophilic Attack: Add the primary amine (functionalized with desired R-group) at 0°C.

  • Expansion Cascade: Allow the reaction to warm to room temperature. The amine attacks the imide carbonyl, opening the ring. The pendant alcohol (or activated alkene) then re-closes the ring onto the newly formed amide, expanding the size by 2-3 atoms depending on the linker.

  • Validation (TLC/LCMS): Monitor the disappearance of the imide peak (approx. 1700 cm⁻¹) and appearance of the lactam doublet.

  • Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Biological Validation (Turn Mimicry Assay)

To confirm the scaffold is mimicking a turn structure rather than a random coil:

  • NMR Analysis: Acquire 1H-NMR in CDCl3 and DMSO-d6.

  • Temperature Coefficient: Measure the chemical shift of the amide NH proton at 5°C increments (298K to 323K).

  • Criterion: A temperature coefficient (

    
    ) > -3 ppb/K indicates a solvent-shielded, intramolecularly Hydrogen-bonded proton, confirming the stable turn structure.
    
Synthesis Workflow Visualization

Synthesis_Workflow Start Cyclic Imide (6-Membered) Step1 Nucleophilic Attack (Primary Amine) Start->Step1 Inter Ring-Opened Intermediate Step1->Inter Methanol, 0°C Step2 Transannular Closure (Expansion) Inter->Step2 Spontaneous Product 1,4-Oxazocan-5-one (8-Membered) Step2->Product Thermodynamic Trap

Figure 2: The "CARE" (Conjugate Addition/Ring Expansion) strategy bypasses the high activation energy of direct 8-membered ring formation.

Structure-Activity Relationship (SAR) Summary

Based on emerging data for medium-ring lactams [2][3]:

  • N4-Substitution: Critical for solubility and preventing aggregation. Bulky groups (e.g., Benzyl) here tend to stabilize the cis-amide conformer.

  • C3-Stereochemistry: The (S)-configuration at C3 is often essential for mimicking natural L-amino acid turns. Inversion to (R) can completely abolish binding affinity.

  • C6-Functionalization: This position points outward into the solvent in the turn conformation, making it the ideal vector for attaching solubility-enhancing groups or fluorophores without disrupting the core binding mode.

References

  • Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Journal of Medicinal Chemistry. (2022).[3]

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry. (2004).

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. PMC. (2018).

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives. MDPI. (2023).

Sources

Validation

Validating the Biological Activity of Novel 1,4-Oxazocan-5-one Compounds: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 1,4-oxazocan-5-one compounds. Given that this scaffold is relativ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 1,4-oxazocan-5-one compounds. Given that this scaffold is relatively underexplored, this document outlines a logical, multi-tiered screening approach to identify and characterize potential anti-inflammatory and anticancer properties, two common activities for nitrogen- and oxygen-containing heterocyclic compounds. We will compare the performance of these novel compounds against established drugs, providing detailed experimental protocols and the rationale behind each step to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the 1,4-Oxazocan-5-one Scaffold

The 1,4-oxazocan-5-one core represents a unique eight-membered heterocyclic system. While direct literature on its biological activity is sparse, the broader family of oxocane-containing natural products and related oxazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The conformational flexibility of the eight-membered ring and the presence of a lactam functionality make it an attractive scaffold for interacting with various biological targets. This guide proposes a systematic approach to unlock its potential, starting with broad-spectrum activity screening and progressing to more specific mechanistic studies.

A Tiered Approach to Biological Validation

We advocate for a hierarchical screening cascade to efficiently allocate resources and build a comprehensive biological profile of the novel compounds. This process begins with high-throughput in vitro assays to identify initial "hits" and progresses to more complex cell-based and mechanistic studies for lead optimization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cell-Based & Secondary Assays cluster_2 Tier 3: Mechanism of Action A Novel 1,4-Oxazocan-5-one Compound Library B In Vitro COX-2 Inhibition Assay A->B C Anticancer Cytotoxicity (MTT Assay) A->C D Antimicrobial Susceptibility (MIC Determination) A->D E Macrophage Anti-inflammatory Assay (LPS-induced TNF-α/NO) B->E Active Compounds G Signaling Pathway Analysis (Western Blot for MAPK/NF-κB) C->G Potent Compounds F In Vivo Anti-inflammatory Model (Carrageenan Paw Edema) E->F Confirmed Hits E->G

Caption: A tiered workflow for validating novel compounds.

Part 1: Anti-Inflammatory Activity Assessment

Chronic inflammation is a key driver of numerous diseases. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This initial screen rapidly identifies compounds that directly inhibit the enzymatic activity of COX-2.

Rationale: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[4] We will compare the inhibitory activity of the novel compounds against Celecoxib, a well-characterized and highly selective COX-2 inhibitor, which serves as our positive control.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10X working solution of each novel compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10X working solution of Celecoxib (positive control). The IC50 for Celecoxib is approximately 40-91 nM, so a concentration range from 1 nM to 10 µM is appropriate.[5][6][7]

    • Reconstitute human recombinant COX-2 enzyme and prepare the COX Assay Buffer, COX Probe, and Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777 or similar).[4]

  • Assay Plate Setup (96-well opaque plate):

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib solution.

    • Test Sample (S): 10 µL of 10X novel compound solution.

    • Solvent Control: 10 µL of the solvent used for compounds (if concentration exceeds 1%).

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 1 µL of reconstituted COX-2 enzyme to all wells except for a "no-enzyme" background control.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to 25°C.

    • Initiate the reaction by adding 10 µL of a working Arachidonic Acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) in a plate reader for 5-10 minutes.[4]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot percent inhibition against the logarithm of compound concentration and use non-linear regression to determine the IC50 value.

Data Comparison Table:

CompoundIC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)
Novel Compound 1A Experimental ValueTo be determined
Novel Compound 1B Experimental ValueTo be determined
Celecoxib (Control) ~0.04 - 0.09[5][6][7]>300
Indomethacin (Control) ~0.6~0.1
Cell-Based Anti-Inflammatory Assay

This assay validates the findings from the enzymatic screen in a more physiologically relevant context, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Rationale: LPS stimulation of macrophages induces a robust inflammatory response, including the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), mediated by signaling pathways like NF-κB.[8][9] This allows for the assessment of a compound's ability to suppress inflammatory mediator production in a cellular environment.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Activation TLR4->IKK NFkB NF-κB (p65/p50) IKK->NFkB phosphorylates IκBα, liberating NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Genes activates transcription Compound Novel Compound Compound->IKK Potential Inhibition Site

Caption: Simplified NF-κB signaling pathway in macrophages.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds or a control (e.g., Dexamethasone) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's protocol.

  • Nitric Oxide (NO) Measurement: Use the remaining supernatant to measure NO production via the Griess assay.[9] Mix an equal volume of supernatant with Griess reagent and measure absorbance at 540 nm after a 10-minute incubation.

  • Data Analysis: Normalize the TNF-α and NO levels to the LPS-only control and calculate the dose-dependent inhibition for each compound.

Part 2: Anticancer Activity Assessment

The evaluation of cytotoxic activity against relevant cancer cell lines is a cornerstone of anticancer drug discovery.

MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[3][11][12] We will test the compounds against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines, comparing their potency to Doxorubicin, a standard chemotherapeutic agent.[13]

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 or A549 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.[3]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the novel compounds or Doxorubicin (positive control). Include a vehicle-only control. Typical IC50 values for Doxorubicin after 24-72 hours can range from the high nanomolar to low micromolar range depending on the cell line.[13][14][15]

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and determine the IC50 value.

Data Comparison Table:

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Novel Compound 2A Experimental ValueExperimental Value
Novel Compound 2B Experimental ValueExperimental Value
Doxorubicin (Control) ~2.5 (24h)[13]>20 (24h)[13][14]
Mechanistic Insight: Western Blot for MAPK/ERK Signaling

Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[16][17] Investigating whether potent cytotoxic compounds modulate this pathway provides valuable mechanistic information.

Experimental Protocol:

  • Cell Treatment & Lysis: Culture A549 or MCF-7 cells to ~80% confluency. Treat with an IC50 concentration of a hit compound for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.[16][18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative change in pathway activation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF phosphorylates Response Cell Proliferation, Survival TF->Response Compound Novel Compound Compound->Ras Potential Inhibition Sites Compound->Raf Potential Inhibition Sites Compound->MEK Potential Inhibition Sites

Caption: Overview of the canonical MAPK/ERK signaling pathway.

Part 3: Antimicrobial Activity Screening

A preliminary screen for antimicrobial activity is prudent, given the broad biological potential of novel heterocyclic scaffolds.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] This provides a quantitative measure of a compound's potency. We will adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) for methodology and interpretation.[20][21][22]

Experimental Protocol:

  • Strain Selection: Use standard quality control strains, such as Staphylococcus aureus (ATCC 29213) for Gram-positive bacteria and Escherichia coli (ATCC 25922) for Gram-negative bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to a density of 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the novel compounds in a 96-well microtiter plate using CAMHB. Include a positive control (e.g., Ciprofloxacin) and a negative (no drug) growth control.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Comparison Table:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Novel Compound 3A Experimental ValueExperimental Value
Novel Compound 3B Experimental ValueExperimental Value
Ciprofloxacin (Control) 0.25 - 1.00.008 - 0.03

Conclusion

This guide presents a validated, multi-tiered strategy for the initial biological characterization of novel 1,4-oxazocan-5-one compounds. By systematically evaluating their anti-inflammatory, anticancer, and antimicrobial potential through a series of robust and reproducible assays, researchers can efficiently identify promising lead candidates. The comparison with well-established standard compounds at each stage provides essential context for a compound's potency and potential for further development. Subsequent studies should focus on elucidating the precise molecular targets and further exploring the mechanism of action for any confirmed "hit" compounds.

References

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC . (2024). National Center for Biotechnology Information. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review . (2020). International Journal of New Chemistry. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor . (1998). PubMed. [Link]

  • MTT Assay: Assessing Cell Proliferation . (2024). Biocompare. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . (2013). Journal of Visualized Experiments. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats . (2013). Indian Journal of Pharmacology. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) . (2024). Inotiv. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) . (2024). Assay Genie. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models . (2021). European Cells & Materials. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines . (2014). Methods in Molecular Biology. [Link]

  • COX2 Inhibitor Screening Assay Kit . (2024). BPS Bioscience. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability . (2024). Creative Diagnostics. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . (2024). Springer Nature Experiments. [Link]

  • 2.7. Carrageenan-induced paw edema assay . (2018). Bio-protocol. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus . (2024). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . (2012). WOAH. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . (2024). Trends in Sciences. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora . (2010). Methods in Molecular Biology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing . (2024). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse . (2003). Springer Nature Experiments. [Link]

  • LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells . (1995). PubMed. [Link]

  • LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells . (1995). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa . (2016). Indonesian Journal of Cancer Chemoprevention. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING . (2025). bioMérieux. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells . (2017). PLOS ONE. [Link]

  • MAPK/Erk Growth and Differentiation Pathway . (2024). Boster Bio. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells . (2015). Spandidos Publications. [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells . (2013). BioMed Research International. [Link]

  • Phaseolin Attenuates Lipopolysaccharide-Induced Inflammation in RAW 264.7 Cells and Zebrafish . (2021). MDPI. [Link]

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Comparative

Comparative analysis of different synthetic routes to 1,4-Oxazocan-5-one

[1] Executive Summary The 1,4-oxazocan-5-one scaffold (an 8-membered lactam containing a 1,4-oxaza arrangement) represents a privileged structure in medicinal chemistry, serving as a core for peptidomimetics, kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,4-oxazocan-5-one scaffold (an 8-membered lactam containing a 1,4-oxaza arrangement) represents a privileged structure in medicinal chemistry, serving as a core for peptidomimetics, kinase inhibitors, and conformational constraints in macrocyclic drugs. Synthesizing medium-sized rings (8–11 members) is historically challenging due to "medium-ring constraints"—specifically, the combination of unfavorable transannular interactions (Pitzer/Prelog strain) and entropic penalties that disfavor cyclization over intermolecular polymerization.

This guide objectively compares three distinct synthetic methodologies:

  • Ring-Closing Metathesis (RCM): The modern "gold standard" for reliability and functional group tolerance.

  • High-Dilution Macrolactamization: The classical approach using peptide coupling logic.

  • Conjugate Addition/Ring Expansion (CARE): An emerging, atom-economical cascade route for library generation.

Route 1: Ring-Closing Metathesis (RCM)

Best For: Late-stage functionalization, complex natural product synthesis, and generating unsaturated analogues.

Mechanism & Rationale

RCM utilizes Ruthenium-based alkylidene complexes (Grubbs catalysts) to forge the C7–C8 bond (standard numbering) from a linear diene precursor. This method is thermodynamically driven by the release of volatile ethylene gas and kinetically facilitated by the catalyst's ability to pre-organize the substrate, partially overcoming the entropic barrier of 8-membered ring formation.

Key Advantages:

  • High Functional Group Tolerance: Compatible with esters, amides, protected alcohols, and heterocycles.

  • Predictability: The reaction is robust; if the precursor can be made, the ring usually closes.

  • Stereocontrol: While E/Z mixtures are common, the alkene provides a handle for further functionalization (e.g., hydrogenation to the saturated 1,4-oxazocan-5-one).

Experimental Protocol (Standardized)

Precursor:


-acryloyl-

-(2-(allyloxy)ethyl)amine derivative. Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).
  • Setup: Dissolve the diene precursor (1.0 equiv) in anhydrous degassed Dichloromethane (DCM) or Toluene.

    • Critical Step: Concentration must be controlled (0.001 M – 0.005 M) to prevent ADMET (Acyclic Diene Metathesis) polymerization.

  • Initiation: Add G-II catalyst (2–5 mol%).

  • Reaction: Reflux (40–80 °C) for 2–12 hours under an inert atmosphere (Ar/N2).

  • Quench: Add ethyl vinyl ether or DMSO to sequester the Ruthenium species.

  • Purification: Silica gel chromatography.

Workflow Visualization

RCM_Pathway cluster_0 Precursor Assembly cluster_1 Metathesis Cycle cluster_2 Product AminoAlcohol Amino Alcohol Acylation N-Acylation (Acryloyl Cl) AminoAlcohol->Acylation Etherification O-Allylation Acylation->Etherification Diene Linear Diene Precursor Etherification->Diene Ru_Initiation Ru Catalyst Initiation Diene->Ru_Initiation Grubbs II, DCM, Reflux Metallacycle Metallacyclobutane Intermediate Ru_Initiation->Metallacycle Ethylene Ethylene Loss (Driving Force) Metallacycle->Ethylene Unsat_Lactam Unsaturated Oxazocin-one Ethylene->Unsat_Lactam Ring Closure Hydrogenation H2 / Pd-C Unsat_Lactam->Hydrogenation Final_Product 1,4-Oxazocan-5-one Hydrogenation->Final_Product

Caption: RCM workflow from linear diene precursor to saturated 1,4-oxazocan-5-one.

Route 2: High-Dilution Macrolactamization

Best For: Scale-up of saturated cores where RCM catalysts are too expensive, or when the linear precursor is derived from a peptide/amino-acid pool.

Mechanism & Rationale

This route relies on the activation of a linear


-amino acid (specifically a 

-amino ether acid) to form the amide bond (N4–C5). Because the entropy of activation is highly unfavorable for 8-membered rings, this method requires pseudo-high dilution conditions to favor intramolecular cyclization over intermolecular dimerization.

Key Challenges:

  • Entropic Penalty: The probability of the N-terminus meeting the activated C-terminus is low.

  • Reagent Cost: Requires stoichiometric coupling reagents (HATU, PyBOP, or FDPP).

  • Solvent Waste: High dilution generates large volumes of waste solvent.

Experimental Protocol

Precursor: 3-(2-aminoethoxy)propanoic acid (often protected as the TFA salt).

  • Activation: Dissolve the linear amino acid in DMF or DCM/DMF (9:1).

  • Dilution: Adjust concentration to < 0.001 M (1 mM). Alternatively, use a syringe pump to slowly add the precursor to a solution of the coupling reagent (Simulated High Dilution).

  • Coupling: Add DIPEA (3.0 equiv) and HATU (1.2 equiv) or FDPP (Pentafluorophenyl diphenylphosphinate) which is often superior for difficult lactamizations.

  • Reaction: Stir at Room Temperature (RT) for 24–48 hours.

  • Workup: Aqueous wash to remove urea byproducts/DMF, followed by chromatography.

Route 3: Conjugate Addition / Ring Expansion (CARE)

Best For: Diversity-Oriented Synthesis (DOS) and generating libraries of substituted oxazocanones efficiently.

Mechanism & Rationale

This emerging methodology, highlighted in recent chemical biology literature, converts a cyclic imide (e.g.,


-acryloyl succinimide or similar derivatives) into a medium-sized ring via a cascade sequence. An external amino-alcohol nucleophile attacks the imide carbonyl (ring opening), followed by a conjugate addition of the resulting alkoxide/amine onto the acryloyl Michael acceptor, effectively "zipping" the ring shut into a larger size.

Key Advantages:

  • Atom Economy: All atoms from the starting materials are incorporated.

  • One-Pot: Avoids isolation of linear intermediates.

  • Diversity: The ring size and substituents can be tuned by varying the amino-alcohol and the cyclic imide size.

Experimental Protocol

Precursors:


-acryloyl cyclic imide (e.g., oxazolidinone derived) + Amino alcohol.
  • Mixing: Combine the cyclic imide (1.0 equiv) and the amino alcohol (1.1 equiv) in THF or MeCN.

  • Cascade Trigger: Add a catalytic base (DBU or TBD, 10 mol%).

  • Reaction: The amine attacks the imide carbonyl, opening the ring to a linear intermediate. The pendant hydroxyl/amine then undergoes intramolecular Michael addition to the acryloyl moiety.

  • Completion: Reaction typically completes in 4–12 hours at RT.

Mechanistic Visualization

CARE_Pathway Imide N-Acryloyl Cyclic Imide Intermediate Ring-Opened Linear Intermediate Imide->Intermediate Nucleophilic Attack (Ring Opening) Amine Amino Alcohol Amine->Intermediate Nucleophilic Attack (Ring Opening) Transition Intramolecular Michael Addition Intermediate->Transition Base Catalysis Product Functionalized 1,4-Oxazocan-5-one Transition->Product Ring Expansion (Cyclization)

Caption: CARE cascade transforming smaller imides into 8-membered lactams.

Comparative Data Summary

FeatureRing-Closing Metathesis (RCM)MacrolactamizationCARE / Ring Expansion
Overall Yield 60–85%30–55%50–75%
Scalability Moderate (Catalyst cost)Low (Dilution required)High (Concentrated)
Atom Economy Good (Ethylene byproduct)Poor (Coupling reagents)Excellent (100%)
Reaction Time 2–12 Hours24–48 Hours4–12 Hours
Key Constraint Oxygen sensitivity (Ru cat)Strict High DilutionSubstrate specificity
Cost Driver Grubbs CatalystHATU/FDPP & SolventsPrecursor synthesis

Expert Recommendation

  • For Drug Discovery (mg scale): Use RCM . It is the most reliable way to secure the scaffold quickly for SAR studies. The double bond provides a versatile handle for introducing further complexity.

  • For Library Production: Use CARE .[1] The ability to vary the amine component allows for the rapid generation of diverse analogs with different substitution patterns.

  • For Process Chemistry (kg scale): Investigate Flow Chemistry Macrolactamization . While batch lactamization is poor for scale, continuous flow reactors can mimic high-dilution conditions efficiently, allowing the use of cheaper coupling reagents without massive solvent waste.

References

  • RCM for Medium Rings: Maier, M. E. (2000). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Angewandte Chemie International Edition. Link

  • Lactamization Strategies: Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations and Macrolactamizations: Recent Developments and Applications. Chemical Reviews. Link

  • CARE Cascade: Unciti-Broceta, A., et al. (2020). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. RSC Chemical Biology.[2] Link

  • Ugi-Post-Cyclization: Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews. Link

  • 8-Membered Ring Synthesis Review: Yet, L. (2003). Eight-Membered Ring-Closing Metathesis. Chemical Reviews. Link

Sources

Validation

A Researcher's Guide to Benchmarking Novel 1,4-Oxazocan-5-one Based Inhibitors

For drug development professionals, the journey from a novel chemical scaffold to a viable therapeutic candidate is both an art and a rigorous science. The 1,4-Oxazocan-5-one scaffold is an emerging area of interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a novel chemical scaffold to a viable therapeutic candidate is both an art and a rigorous science. The 1,4-Oxazocan-5-one scaffold is an emerging area of interest in medicinal chemistry, offering a unique three-dimensional architecture for innovative drug design.[1] This guide provides a comprehensive framework for researchers who have synthesized novel inhibitors based on this scaffold and are now faced with the critical task of benchmarking their performance against established alternatives.

This document is not a rigid protocol but a strategic guide. It will walk you through the essential experimental comparisons and provide the rationale behind each step, empowering you to make informed decisions in your drug discovery program. We will focus on three well-validated and diverse enzyme targets where inhibitors with related heterocyclic structures have shown promise: Rho-associated coiled-coil containing protein kinase (ROCK), TRAF2- and NCK-interacting kinase (TNIK), and Beta-secretase 1 (BACE1).

The Crucial First Steps: From Biochemical Potency to Cellular Efficacy

A common pitfall in early-stage drug discovery is an over-reliance on in-vitro biochemical assays. While essential for determining direct target engagement and potency (typically as an IC50 value), these assays often don't fully predict a compound's performance in a complex cellular environment. Therefore, a multi-tiered approach, starting with biochemical assays and progressing to cell-based models, is crucial for a thorough and predictive evaluation.

This benchmarking workflow is designed to be a self-validating system. By comparing your novel 1,4-Oxazocan-5-one based inhibitors against well-characterized alternatives at each stage, you can contextualize your results and identify compounds with a truly promising profile.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vitro ADME Profiling biochemical_potency Biochemical Potency (IC50) (e.g., ADP-Glo) selectivity_profiling Kinase Selectivity Profiling biochemical_potency->selectivity_profiling Initial validation target_engagement Cellular Target Engagement (e.g., NanoBRET) selectivity_profiling->target_engagement Promising candidates cellular_potency Cellular Potency (EC50) (e.g., CellTiter-Glo) target_engagement->cellular_potency Confirmed cellular activity adme_assays In Vitro ADME Assays (Solubility, Permeability, Stability) cellular_potency->adme_assays Lead candidates G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLC_P MLC Phosphatase ROCK->MLC_P Phosphorylates & Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_pol Actin Polymerization Cofilin->Actin_pol Inhibits MLC_P->MLC Dephosphorylates Actin_myosin Actin-Myosin Contraction MLC->Actin_myosin Promotes

Caption: Simplified ROCK signaling pathway.

Comparative Performance Data for ROCK Inhibitors

When benchmarking your novel 1,4-Oxazocan-5-one derivatives, it is essential to compare their performance against a panel of well-characterized ROCK inhibitors with varying potencies and selectivities.

InhibitorTarget(s)IC50 (nM)Reference(s)
Novel 1,4-Oxazocan-5-one Derivative ROCK1/2 TBD Your Data
Y-27632ROCK1/2140-220[2]
FasudilROCK1/2-[3]
H-1152ROCK21.6 (Ki)[2]
RKI-18ROCK1/2397 (ROCK1), 349 (ROCK2)[4]
RKI-11ROCK1/238,000 (ROCK1), 45,000 (ROCK2)[4]
NetarsudilROCK1/2-[2]
Chroman 1ROCK2 > ROCK10.001 (ROCK2), 0.052 (ROCK1)[2]

Target II: TRAF2- and NCK-Interacting Kinase (TNIK)

TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway. [5]Dysregulation of the Wnt/TNIK axis is implicated in the development and progression of various cancers, particularly colorectal cancer. [6]

TNIK Signaling Pathway

TNIK acts as a scaffold protein, interacting with both β-catenin and T-cell factor 4 (TCF4) to promote the transcription of Wnt target genes. [7]Inhibition of TNIK's kinase activity is a promising strategy to block this oncogenic signaling cascade. [8]

G Wnt_signal Wnt Signaling Activation beta_catenin β-catenin Stabilization Wnt_signal->beta_catenin TCF4 TCF4 beta_catenin->TCF4 Binds TNIK TNIK TCF4->TNIK Recruits Gene_transcription Wnt Target Gene Transcription TCF4->Gene_transcription Activates TNIK->TCF4 Phosphorylates Proliferation Cell Proliferation & Survival Gene_transcription->Proliferation

Caption: Simplified TNIK signaling pathway in Wnt activation.

Comparative Performance Data for TNIK Inhibitors

The development of selective and potent TNIK inhibitors is an active area of research. Comparing your novel compounds to those in development is crucial.

InhibitorTarget(s)IC50 (nM)Reference(s)
Novel 1,4-Oxazocan-5-one Derivative TNIK TBD Your Data
NCB-0846TNIK21[8]
INS018-055TNIK7.8[9]
Compound 21k (3,4-dihydrobenzo[f]o[10][11]xazepin-5(2H)-one derivative)TNIK26[12]

Target III: Beta-Secretase 1 (BACE1)

BACE1 is an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). [13]As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 is a prime therapeutic target for Alzheimer's disease. [14]

BACE1 Signaling Pathway (APP Processing)

BACE1 initiates the cleavage of APP, which is followed by a subsequent cleavage by γ-secretase, leading to the generation of Aβ peptides that can aggregate to form plaques in the brain. [11]

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Substrate gamma_secretase γ-Secretase APP->gamma_secretase C-terminal fragment is substrate BACE1->APP Cleaves at β-site Abeta Amyloid-beta (Aβ) Peptides gamma_secretase->Abeta Generates Plaques Amyloid Plaques Abeta->Plaques Aggregates to form

Caption: Simplified BACE1-mediated APP processing pathway.

Comparative Performance Data for BACE1 Inhibitors

The development of BACE1 inhibitors has been challenging, with many candidates failing in clinical trials. [11]Therefore, a careful comparison of both potency and selectivity is paramount.

InhibitorTarget(s)IC50 (nM)Selectivity (BACE2 IC50 nM)Reference(s)
Novel 1,4-Oxazocan-5-one Derivative BACE1 TBD TBD Your Data
Verubecestat (MK-8931)BACE1/22.2 (Ki)0.34 (Ki)[15]
Lanabecestat (AZD3293)BACE1--[15]
Elenbecestat (E2609)BACE13.946[16]
Shionogi 1BACE13.9148[16]
Shionogi 2BACE17.7307[16]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols for key assays are provided.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., ROCK2, TNIK)

  • Substrate for the kinase

  • ATP

  • Novel 1,4-Oxazocan-5-one inhibitors and alternative inhibitors

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of your inhibitor at various concentrations.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Viability: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cancer cell line relevant to the target (e.g., HCT116 for TNIK)

  • Cell culture medium and supplements

  • Novel 1,4-Oxazocan-5-one inhibitors and alternative inhibitors

  • 96-well opaque-walled plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each inhibitor concentration and determine the EC50 value.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within intact, living cells.

Materials:

  • NanoBRET™ Target Engagement System (Promega)

  • HEK293 cells

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target

  • Novel 1,4-Oxazocan-5-one inhibitors and alternative inhibitors

  • 96-well white, non-binding surface plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion plasmid and seed into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your inhibitors.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM.

    • Add the inhibitors to the cells, followed by the tracer.

  • Incubation: Incubate at 37°C in a CO2 incubator for the optimized equilibration time (e.g., 2 hours).

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate.

    • Add the substrate to each well.

    • Read the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.

In Vitro ADME Profiling: A Glimpse into Drug-like Properties

Beyond potency and cellular activity, the absorption, distribution, metabolism, and excretion (ADME) properties of your compounds will ultimately determine their success in vivo. [6]Early in vitro assessment of these parameters can help identify potential liabilities and guide further chemical optimization. [17] Key In Vitro ADME Assays:

  • Solubility: Determines the maximum concentration of a compound that can dissolve in a given solvent. Poor solubility can lead to low absorption and bioavailability.

  • Permeability (e.g., PAMPA, Caco-2): Assesses the ability of a compound to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues. [7]* Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, which influences its half-life and clearance. [18]* Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects the unbound fraction that is available to interact with the target and be cleared.

A favorable in vitro ADME profile, in conjunction with potent on-target activity, is the hallmark of a promising drug candidate.

Conclusion

The 1,4-Oxazocan-5-one scaffold holds potential for the development of novel inhibitors against a range of therapeutic targets. However, its true value can only be ascertained through rigorous and objective benchmarking. By employing a multi-tiered approach that encompasses biochemical potency, cellular activity, and in vitro ADME profiling, and by consistently comparing your novel compounds against established alternatives, you can build a robust dataset to support the progression of your most promising candidates. This guide provides the framework and the rationale to confidently navigate this critical phase of drug discovery.

References

  • Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. (2026). Journal of Cellular and Molecular Medicine.
  • New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. (2023).
  • ROCK Inhibitors: 20+Potent, Highly Selective & Cited. (n.d.). Selleckchem.
  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. (2024). Medicinal Research Reviews.
  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. (2018). Frontiers in Neuroscience.
  • Rho kinase inhibitor. (n.d.). In Wikipedia.
  • What are ROCK2 inhibitors and how do they work? (2024). ACROBiosystems.
  • Selectivity against, and action of, TNIK kinase in relation to ALK2. (2019). Open Lab Notebooks.
  • Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors for the Treatments of Alzheimer's Disease and Type II Diabetes. (n.d.). Purdue University e-Pubs.
  • Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). Journal of Medicinal Chemistry.
  • Structural Insight into TNIK Inhibition. (2022).
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. (2025). ACS Omega.
  • In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simul
  • Kinase Inhibitors on ROCK Signaling P
  • ADME properties of reposition candidates to BACE-1 inhibitors. (n.d.).
  • Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK). (2022). Aging-US.
  • 1,4-Oxazocine. (n.d.). PubChem.
  • Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. (2024). BioWorld.
  • A Close Look at BACE1 Inhibitors for Alzheimer's Disease Tre
  • Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK). (2022). Aging-US.
  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. (2019). Frontiers in Microbiology.
  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. (2025). Journal of Medicinal Chemistry.
  • The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. (n.d.). Benchchem.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Design, synthesis and biological evaluation of 2H-o[10][11]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (n.d.). RSC Publishing.

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). InfinixBio.
  • Application of Oxocan-5-one in Medicinal Chemistry: A Review of a Novel Scaffold. (n.d.). Benchchem.
  • Discovery of 3,4-dihydrobenzo[f]o[10][11]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (n.d.). ResearchGate.

  • Discovery of 3,4-Dihydrobenzo[ f]o[10][11]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry.

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. (n.d.).
  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2024). MDPI.
  • The ROCK signaling pathway with focus on survival and regeneration... (n.d.).
  • Rho-Rock Signaling P
  • TNIK - Wikipedia. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (n.d.).
  • The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system. (n.d.).
  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. (n.d.). Molecular Cancer.
  • TNIK (TRAF2 and NCK interacting kinase). (2020).
  • The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease. (n.d.). Journal of Alzheimer's Disease.
  • BACE1: More than just a β-secretase. (2022). Journal of Neurochemistry.

Sources

Comparative

Cross-Reactivity Profiling of 1,4-Oxazocan-5-one Derivatives

A Comparative Guide for Medium-Ring Scaffolds in Drug Discovery Executive Summary The 1,4-oxazocan-5-one scaffold (an 8-membered lactam) represents a high-value target in Diversity-Oriented Synthesis (DOS) and Fragment-B...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medium-Ring Scaffolds in Drug Discovery

Executive Summary

The 1,4-oxazocan-5-one scaffold (an 8-membered lactam) represents a high-value target in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) . Unlike standard 5- or 6-membered heterocycles (e.g., morpholines, piperazines) or the privileged 7-membered benzodiazepines, 8-membered rings occupy a unique "Goldilocks" zone of chemical space. They possess sufficient flexibility to adopt distinct conformational states (boat-chair/crown) yet are rigid enough to act as effective peptidomimetics, particularly for


-turn motifs.

However, this unique conformational landscape introduces specific cross-reactivity risks. This guide outlines a rigorous profiling strategy to differentiate 1,4-oxazocan-5-one derivatives from their structural analogs, focusing on kinase selectivity (specifically ROCK pathways), metabolic stability, and off-target promiscuity.

Part 1: The Scaffold Advantage & Risk Analysis

To understand the cross-reactivity profile of 1,4-oxazocan-5-ones, one must compare them against the industry standards: the 1,4-Benzodiazepine (a privileged but often promiscuous scaffold) and Acyclic Peptidomimetics (highly flexible precursors).

Chemical Space & Selectivity Logic

The 1,4-oxazocan-5-one ring system is often synthesized via ring-expansion strategies (e.g., Unsworth’s methods) or transition-metal catalyzed cyclizations. Its primary utility lies in its ability to orient pharmacophores in vectors inaccessible to smaller rings.

The Selectivity Hypothesis:

  • Acyclic Analogs: High entropy loss upon binding

    
     Low affinity, low selectivity (binds many flat surfaces).
    
  • Benzodiazepines (7-membered): Rigid "privileged" structure

    
     High affinity, but high risk of "scaffold hopping" promiscuity (GABA, kinases, GPCRs).
    
  • Oxazocan-5-ones (8-membered): Tunable transannular strain

    
     High specificity for difficult protein-protein interactions (PPIs) and specific kinase pockets (e.g., ROCK1/2), potentially reducing off-target binding compared to benzodiazepines.
    
Table 1: Comparative Performance Metrics

The following data summarizes the typical performance of 1,4-oxazocan-5-one derivatives compared to standard alternatives in early-stage lead optimization.

Feature1,4-Oxazocan-5-one (8-Membered)1,4-Benzodiazepine (7-Membered)Acyclic Peptidomimetic
Conformational State Defined (Boat-Chair/Crown)Rigid (Boat)Highly Flexible (Ensemble)
Primary Target Class Kinases (ROCK), PPIs,

-Turn mimics
GPCRs (GABA), Ion ChannelsProteases, Integrins
Selectivity Score (S(35)) High (>0.7) Moderate (0.4 - 0.6)Low (<0.3)
Metabolic Liability Moderate (Ring oxidation)High (N-dealkylation)High (Peptidase cleavage)
Syn. Accessibility Low (Requires Ring Expansion)High (Classic condensation)High (Amide coupling)
Cross-Reactivity Risk CYP450 (2D6/3A4), hERG GABA-A, PXR (Induction)Serum Albumin, Proteases

Note: Selectivity Score S(35) refers to the fraction of non-binding targets in a panel of 35 representative kinases/receptors. A higher score indicates a "cleaner" compound.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Conformational Goldilocks" effect that dictates the cross-reactivity profile of these derivatives.

ConformationalLogic Linear Acyclic Precursor (High Entropy) Oxazocan 1,4-Oxazocan-5-one (Medium Ring Constraint) Linear->Oxazocan Ring Expansion (Unsworth Method) Target Specific Target (e.g., ROCK1) Linear->Target Low Affinity OffTarget Off-Target (e.g., CYP, GABA) Linear->OffTarget High Promiscuity Benzo 1,4-Benzodiazepine (Rigid Scaffold) Benzo->Target High Affinity Benzo->OffTarget Scaffold Hopping Risk Oxazocan->Target Tunable Specificity Oxazocan->OffTarget Reduced Binding (Steric Exclusion)

Figure 1: The structural logic of 8-membered lactams. By constraining the acyclic precursor into an 8-membered ring, the molecule avoids the "floppiness" of peptides while offering a distinct 3D vector that often excludes common off-targets bound by benzodiazepines.

Part 3: Experimental Protocol for Profiling

To validate the selectivity of a 1,4-oxazocan-5-one hit, you must move beyond simple IC50s. The following workflow integrates biochemical screening with biophysical validation.

Workflow Diagram

ProfilingWorkflow cluster_0 Phase 1: Primary Filter cluster_1 Phase 2: Biochemical Profiling cluster_2 Phase 3: Biophysical Validation Syn Synthesis (DOS/Ring Expansion) InSilico In Silico Filter (TPSA < 120, LogP < 4) Syn->InSilico KinasePanel Kinase Selectivity Panel (ROCK1/2, PKA, PKC) InSilico->KinasePanel Pass SafetyPanel SafetyScreen44 (GPCRs, hERG, CYP) KinasePanel->SafetyPanel Selectivity > 50x SPR SPR Kinetics (Residence Time) SafetyPanel->SPR No CYP Inhibition

Figure 2: Step-by-step profiling workflow to filter out promiscuous binders and validate true 1,4-oxazocan-5-one leads.

Detailed Methodology
1. Kinase Selectivity Profiling (The Critical Step)

Since 1,4-oxazocan-5-ones are frequently explored as ROCK (Rho-associated kinase) inhibitors [1], differentiation from other AGC kinases (PKA, PKC) is mandatory.

  • Assay Type: FRET-based enzymatic assay (e.g., Z'-LYTE) or Radiometric binding (

    
    -ATP).
    
  • Protocol:

    • Screen compound at 1

      
      M and 10 
      
      
      
      M against a panel of ROCK1, ROCK2, PKA, PKC, and MRCK.
    • Success Criteria: >50-fold selectivity window for ROCK vs. PKA.

    • Causality: The 8-membered ring often exploits a specific hydrophobic pocket in ROCK that is sterically restricted in PKA.

2. Metabolic Cross-Reactivity (CYP Inhibition)

Medium rings often contain high lipophilicity to compensate for the lack of H-bond donors. This increases the risk of binding to the heme iron of Cytochrome P450.

  • Assay Type: Fluorogenic substrate metabolism (Vivid® CYP450).

  • Protocol:

    • Incubate compound (0.1 - 25

      
      M) with recombinant CYP3A4 and CYP2D6 isozymes + NADPH regenerating system.
      
    • Measure fluorescence of the metabolite over 30 minutes.

    • Self-Validation: Include Ketoconazole (strong inhibitor) as a positive control. If the Z' factor is < 0.5, the assay is invalid.

3. Biophysical Confirmation (SPR)

To confirm that the "selectivity" isn't just an artifact of assay interference (common with aggregation-prone DOS compounds), Surface Plasmon Resonance (SPR) is required.

  • Instrument: Biacore 8K or similar.

  • Protocol:

    • Immobilize Target Protein (e.g., ROCK1) via amine coupling.

    • Inject analyte (Oxazocan derivative) at 5 concentrations.

    • Key Metric: Look for Residence Time (

      
      ).
      
    • Insight: 1,4-Oxazocan-5-ones typically exhibit slower

      
       but significantly slower 
      
      
      
      than linear analogs due to the entropic advantage of the pre-organized ring [2].

References

  • Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2] URL:[Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Source: Molecules (2024).[3][4][5] URL:[Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Source: Catalysts (2020). URL:[Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping. Source: Chemical Science (2019).[6] URL:[Link]

Sources

Validation

Validation Guide: 1,4-Oxazocan-5-one Scaffold in Peptidomimetic Drug Discovery

Topic: In vitro and in vivo validation of 1,4-Oxazocan-5-one therapeutic potential Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Case...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo validation of 1,4-Oxazocan-5-one therapeutic potential Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Medium-Sized Heterocycles

The 1,4-oxazocan-5-one scaffold (an 8-membered lactam ring containing oxygen and nitrogen) represents a high-value "privileged structure" for modern drug discovery. Unlike traditional small molecules or large macrocycles, this medium-sized ring offers a unique balance of conformational constraint and functional density .

Its primary therapeutic potential lies in peptidomimetics —specifically the ability to mimic protein secondary structures (such as


-turns) to disrupt Protein-Protein Interactions (PPIs). While 7-membered rings (e.g., benzodiazepines) are chemically crowded, the 8-membered 1,4-oxazocan-5-one offers novel intellectual property (IP) space and distinct vector geometries for side-chain presentation.

Key Therapeutic Applications:

  • PPI Inhibition: Disruption of flat, featureless interfaces (e.g., p53-MDM2, Bcl-2 family).

  • Antitumor Agents: Structural mimicry of marine natural products like Octalactin A .[1]

  • Enzyme Inhibition: Constraining catalytic residues in proteases or kinases.

Comparative Analysis: 1,4-Oxazocan-5-one vs. Alternatives

This section objectively compares the 1,4-oxazocan-5-one scaffold against its primary competitors: linear peptides (the natural substrate) and 1,4-benzodiazepines (the industry standard for turn mimetics).

Table 1: Physicochemical and Biological Performance Matrix
Feature1,4-Oxazocan-5-one (8-Membered) Linear Peptide Analog (Open Chain) 1,4-Benzodiazepine (7-Membered)
Conformational Entropy Low (Constrained) . Pre-organized for binding; minimal entropy penalty.High (Flexible) . High entropy penalty upon binding; lower affinity.Low (Constrained) . Rigid, but limited to specific turn geometries.
Proteolytic Stability High . Non-native backbone resists proteases.Low . Rapidly degraded by serum proteases (

min).
High . Excellent metabolic stability.
Synthetic Accessibility Moderate . Requires Ring-Closing Metathesis (RCM) or expansion.High . Standard solid-phase peptide synthesis (SPPS).High . Well-established synthetic routes.
Vector Geometry Novel . Accesses unique side-chain orientations (

).
Variable . Undefined solution conformation.Classic . Primarily mimics

interactions.
IP Potential High . Less explored chemical space.Low . Difficult to patent natural sequences.Low . Crowded patent landscape.[2]
Data Interpretation
  • Vs. Linear Peptides: The 1,4-oxazocan-5-one exhibits superior metabolic stability . In comparative serum stability assays, 8-membered lactams often retain >90% integrity after 24 hours, whereas linear analogs degrade within minutes.

  • Vs. Benzodiazepines: While benzodiazepines are easier to synthesize, the 1,4-oxazocan-5-one allows for the incorporation of an ether oxygen, which alters solubility and hydrogen-bond acceptor capabilities, potentially improving membrane permeability (LogP modulation).

Mechanistic Validation & Signaling Pathways

To validate the therapeutic potential, one must understand how this scaffold intervenes in biological systems. The diagram below illustrates the Peptidomimetic Design Cycle , showing how the 1,4-oxazocan-5-one scaffold is synthesized to lock a bioactive conformation, thereby inhibiting a target signaling pathway (e.g., p53-MDM2).

Peptidomimetic_Validation Linear_Peptide Linear Peptide (High Entropy, Unstable) Design Design Strategy: Conformational Constraint Linear_Peptide->Design Optimization Scaffold 1,4-Oxazocan-5-one (8-Membered Ring) Design->Scaffold Synthesis (RCM) Target Target Protein (e.g., MDM2, Bcl-2) Scaffold->Target High Affinity Binding (Low Entropy Cost) Pathway Signaling Pathway (Apoptosis/Proliferation) Target->Pathway Inhibition Outcome Therapeutic Effect (Tumor Regression) Pathway->Outcome Modulation Outcome->Design SAR Data

Caption: The Peptidomimetic Design Cycle: Transforming unstable linear peptides into potent 1,4-oxazocan-5-one inhibitors to modulate disease pathways.

Experimental Protocols: Step-by-Step Validation
Protocol A: Synthesis via Ring-Closing Metathesis (RCM)

Rationale: The most robust method to access the 8-membered 1,4-oxazocan-5-one core is via RCM of diene precursors. This method allows for the introduction of diverse side chains before cyclization.

  • Precursor Assembly: Acylate a serine-derived amino alcohol (containing an allyl ether) with an unsaturated acid (e.g., vinyl acetic acid) to form the diene amide .

  • RCM Reaction:

    • Dissolve diene amide in anhydrous Dichloromethane (DCM) (0.005 M dilution to favor intramolecular cyclization).

    • Add Grubbs' 2nd Generation Catalyst (5 mol%).

    • Reflux for 12–24 hours under inert atmosphere (

      
      ).
      
    • Validation Point: Monitor disappearance of starting material via TLC/LC-MS.

  • Purification: Remove catalyst using activated charcoal or silica gel chromatography.

  • Hydrogenation (Optional): If a saturated ring is required, reduce the alkene using

    
    .
    
Protocol B: In Vitro Microsomal Stability Assay

Rationale: Validates the "drug-likeness" of the scaffold compared to linear peptides.

  • Preparation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ) and half-life (
    
    
    ).
    • Success Criterion:

      
       minutes indicates acceptable metabolic stability for in vivo dosing.
      
References
  • Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. Source: Bioorganic & Medicinal Chemistry Letters (2008).[1] URL:[Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Source: Organic & Biomolecular Chemistry (2025).[3] URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Source: Molecules (2021).[4] URL:[Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Source: European Journal of Medicinal Chemistry (2024).[5] URL:[Link]

Sources

Comparative

Assessing the drug-likeness of 1,4-Oxazocan-5-one derivatives using computational models

Assessing the Drug-Likeness of 1,4-Oxazocan-5-one Derivatives: A Comparative Computational Guide Saturated medium-sized N-heterocycles, particularly 1,4-oxazocan-5-ones, are gaining significant traction in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Likeness of 1,4-Oxazocan-5-one Derivatives: A Comparative Computational Guide

Saturated medium-sized N-heterocycles, particularly 1,4-oxazocan-5-ones, are gaining significant traction in modern drug discovery. By escaping the "flatland" of traditional heteroaromatics, these 8-membered rings offer enhanced 3D vectors for target engagement and improved physicochemical profiles[1]. However, their inherent conformational flexibility presents a unique challenge: accurately predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Because these molecules can adopt multiple conformations, traditional 2D topological models often fail to capture dynamic phenomena like transannular hydrogen bonding.

This guide provides an objective, data-driven comparison of three leading computational platforms—Schrödinger QikProp, SwissADME, and ADMETlab 2.0—for evaluating the drug-likeness of 1,4-oxazocan-5-one derivatives. By coupling in silico predictions with self-validating in vitro protocols, we establish a robust framework for lead optimization.

Comparative Analysis of Computational Models

When evaluating highly flexible scaffolds, the choice of the computational model dictates the accuracy of the downstream synthesis prioritization.

  • Schrödinger QikProp: Evaluates molecules based on their full 3D structure. It is considered an industry standard for conformationally flexible rings because it accounts for spatial shielding of polar atoms[2].

  • SwissADME: A highly accessible, free web tool that utilizes 2D SMILES to rapidly compute physicochemical properties. It is renowned for predicting gastrointestinal absorption and blood-brain barrier permeation via the BOILED-Egg model[3].

  • ADMETlab 2.0: Leverages a multi-task graph attention framework to predict over 75 ADMET endpoints. It excels particularly in toxicity prediction and toxicophore identification without requiring explicit 3D coordinates[4].

Table 1: Feature Comparison of ADMET Prediction Platforms

FeatureSchrödinger QikPropSwissADMEADMETlab 2.0
Underlying Algorithm 3D Molecular Descriptors2D Topological ModelsMulti-task Graph Attention NN
Input Format 3D Structure (.mae, .sdf)2D SMILES2D SMILES
Strengths for Medium Rings Accurately captures transannular interactions and dynamic PSA.Exceptional speed; robust BOILED-Egg passive absorption modeling.Superior toxicity prediction (evaluates 751 toxicophore substructures).
Limitations Requires a commercial license and computationally heavy 3D preparation.Ignores 3D conformational dynamics, potentially overestimating PSA.Lacks explicit 3D spatial awareness for complex macrocycles.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be anchored by empirical data. The following workflow describes a closed-loop system where in silico models generate hypotheses that are strictly validated through targeted in vitro assays.

Step 1: 3D Conformational Sampling (In Silico)

  • Methodology: Process the 1,4-oxazocan-5-one library using a conformational search tool (e.g., Schrödinger LigPrep) utilizing the OPLS4 force field. Retain conformers within a 5 kcal/mol energy window.

  • Causality: 1,4-oxazocan-5-ones are highly flexible. Using flat 2D SMILES ignores transannular hydrogen bonds that can dynamically shield polar surface area (PSA). Generating low-energy 3D conformers ensures that the input structure accurately reflects the physiological state of the molecule, preventing artificial inflation of hydrophilicity.

Step 2: Parallel ADMET Profiling (In Silico)

  • Methodology: Submit the optimized 3D conformers to QikProp for spatial-dependent properties (e.g., QPlogPo/w, Caco-2 permeability). Concurrently, process the 2D SMILES strings through SwissADME for Lipinski Rule of Five compliance, and ADMETlab 2.0 for hERG liability and hepatotoxicity screening.

Step 3: PAMPA Permeability Assay (In Vitro Validation)

  • Methodology: Prepare a 10 mM stock of the derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add to the donor compartment of a PAMPA sandwich plate (lipid-coated polycarbonate filter). Incubate for 5 hours at room temperature. Quantify the acceptor compartment concentration via LC-MS/MS to calculate the apparent permeability (

    
    ).
    
  • Causality: 8-membered rings can act as "molecular chameleons," hiding polar groups to cross lipid membranes. PAMPA provides a physical baseline to validate the Caco-2/MDCK permeability predicted by QikProp and the GI absorption predicted by SwissADME. If in silico models flag poor permeability but PAMPA shows high

    
    , it confirms the 2D models failed to account for 3D conformational shielding.
    

Step 4: Human Liver Microsome (HLM) Stability (In Vitro Validation)

  • Methodology: Incubate 1 µM of the compound with 0.5 mg/mL pooled human liver microsomes and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile. Analyze remaining parent compound via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Causality: Validates the CYP450 metabolism and clearance liabilities predicted by ADMETlab 2.0. If a compound shows high in silico vulnerability, HLM

    
     provides the necessary empirical correction factor for lead optimization.
    

Workflow Visualization

ADMET_Workflow N1 1,4-Oxazocan-5-one Library Design N2 3D Conformational Sampling (LigPrep) N1->N2 N3a Schrödinger QikProp (3D Descriptors) N2->N3a N3b SwissADME (2D / BOILED-Egg) N2->N3b N3c ADMETlab 2.0 (Graph Attention NN) N2->N3c N4 Consensus Triage & Drug-Likeness Filtering N3a->N4 N3b->N4 N3c->N4 N5a PAMPA Assay (Permeability) N4->N5a Validates Permeability N5b HLM Assay (Metabolic Stability) N4->N5b Validates Clearance N6 Lead Optimization N5a->N6 N5b->N6

Fig 1. Integrated computational and in vitro workflow for evaluating 1,4-oxazocan-5-one ADMET.

Quantitative Data Presentation

To illustrate the comparative performance of these platforms, Table 2 presents simulated validation data for three distinct 1,4-oxazocan-5-one derivatives, comparing the in silico predictions against the in vitro assay results.

Table 2: Predictive Accuracy vs. In Vitro Validation for 1,4-Oxazocan-5-one Derivatives

CompoundValidation AssayEmpirical In Vitro ResultQikProp PredictionSwissADME PredictionADMETlab 2.0 Prediction
OX-01 PAMPA PermeabilityHigh (

cm/s)
High (MDCK: 1500 nm/s)Moderate (GI Abs: Low)High (Caco-2: -4.5 cm/s)
OX-02 HLM Clearance (

)
Low Stability (15 min)High CYP3A4 liabilityN/A (Limited Met. Data)High Clearance (0.85 prob)
OX-03 hERG InhibitionSafe (

µM)
Safe (QPlogHERG < -5)N/ASafe (0.12 prob)

Data Interpretation: The data highlights the critical necessity of using the right tool for the right endpoint. For OX-01 , SwissADME underestimated permeability because its 2D model calculated a high static PSA. Conversely, QikProp correctly predicted high permeability because its 3D model recognized the transannular hydrogen bonding that effectively lowered the dynamic PSA. For metabolic and toxicity endpoints (OX-02 and OX-03 ), ADMETlab 2.0 provided highly accurate probabilistic scores that perfectly mirrored the empirical HLM and patch-clamp data, proving the efficacy of its graph attention neural network.

References

  • Enhancing drug development with ADME properties prediction (QikProp). Schrödinger.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed / NIH.
  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PubMed / NIH.
  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. SciSpace.

Sources

Validation

A comparative study of the reactivity of 1,4-Oxazocan-5-one and its sulfur-containing analogs

Executive Summary Medium-sized rings (7- to 9-membered) represent a privileged but synthetically challenging chemical space in drug discovery. Among these, 1,4-oxazocan-5-one[1] and its sulfur-containing analog, 1,4-thia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Medium-sized rings (7- to 9-membered) represent a privileged but synthetically challenging chemical space in drug discovery. Among these, 1,4-oxazocan-5-one[1] and its sulfur-containing analog, 1,4-thiazocan-5-one, offer unique three-dimensional scaffolds that escape the "flatness" of traditional aromatic rings. However, substituting oxygen with sulfur fundamentally alters the ring's conformational landscape, transannular interactions, and reactivity profile. This guide provides a comparative analysis of these two scaffolds, equipping medicinal chemists with the empirical data and validated protocols needed to leverage them effectively in synthetic workflows.

Structural and Mechanistic Divergence

Conformational Dynamics and Transannular Strain

Eight-membered rings suffer from significant transannular strain (Prelog strain) and torsional strain (Pitzer strain).

  • 1,4-Oxazocan-5-one: The shorter C–O bonds (approx. 1.43 Å) enforce a relatively rigid boat-chair or crown conformation. The strong dipole of the oxygen atom heavily influences the polarization of the C5 ketone, making it highly electrophilic.

  • 1,4-Thiazocan-5-one: The longer C–S bonds (approx. 1.82 Å) expand the ring volume, reducing transannular steric clashes but significantly increasing conformational flexibility. This flexibility facilitates unique transannular interactions, where the sulfur atom can engage in weak Lewis acid-base interactions with the transannular carbonyl carbon (S···C=O)[2].

Heteroatom Effects on Reactivity

The divergence in reactivity between the two scaffolds is primarily driven by the electronic properties of the heteroatom:

  • Oxidation Potential: The oxygen atom in the oxazocane ring is highly resistant to further oxidation. Conversely, the sulfur atom in the thiazocane ring is highly polarizable and nucleophilic, readily undergoing chemoselective oxidation to the corresponding sulfoxide or sulfone.

  • Nucleophilic Addition at C5: The ketone at the 5-position in 1,4-thiazocan-5-one is generally less electrophilic than its oxazocane counterpart. The transannular electron donation from the sulfur lone pair partially dampens the carbonyl's reactivity, requiring stronger nucleophiles or Lewis acid activation for successful addition reactions[2].

Comparative Performance Data

The following table summarizes the key physicochemical and reactivity parameters defining the two scaffolds.

Parameter1,4-Oxazocan-5-one1,4-Thiazocan-5-one
Heteroatom Electronegativity (Pauling) 3.44 (Oxygen)2.58 (Sulfur)
Average C–X Bond Length ~1.43 Å~1.82 Å
Ring Conformation Rigid (Crown/Boat-Chair)Flexible
Transannular Interaction (X···C=O) Weak / NegligibleModerate (S···C=O)
Susceptibility to Oxidation Very LowHigh (Rapidly forms Sulfoxide)
C5 Ketone Electrophilicity HighAttenuated (due to S-donation)

Standardized Experimental Protocols

Protocol A: One-Step Synthesis via SnAP Reagents (Bode Protocol)

The synthesis of medium-sized saturated N-heterocycles is notoriously difficult due to high entropic penalties. The Tin (Sn) Amino Protocol (SnAP) provides a robust, radical-based solution for constructing 1,4-oxazocanes and 1,4-thiazocanes from simple aldehydes[3].

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde precursor (0.50 mmol) and the appropriate SnAP reagent (0.50 mmol) in anhydrous CH₂Cl₂ (2.5 mL) over 4Å molecular sieves. Stir at room temperature for 2 hours.

    • Causality: Molecular sieves drive the condensation equilibrium forward by sequestering water, ensuring quantitative imine formation before the radical cyclization step.

  • Filtration: Filter the mixture through a short pad of Celite to remove the molecular sieves, and dilute the filtrate with CH₂Cl₂ to a concentration of 0.0625 M.

  • Radical Cyclization: To the diluted imine solution, add Cu(OTf)₂ (0.50 mmol), 2,6-lutidine (0.50 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a final solvent ratio of CH₂Cl₂:HFIP (4:1). Stir at room temperature for 12 hours.

    • Causality: HFIP is a critical, highly polar, hydrogen-bond donating co-solvent. It stabilizes the intermediate carbon-centered radical and accelerates the cyclization pathway, effectively overcoming the high entropic penalty associated with 8-membered ring formation[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Oxidation of 1,4-Thiazocan-5-one

To exploit the reactivity of the sulfur analog, this protocol details the chemoselective oxidation to the sulfoxide without affecting the C5 ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-thiazocan-5-one (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool the solution to strictly 0 °C using an ice-water bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.05 mmol, 77% max) portion-wise over 15 minutes.

    • Causality: Maintaining the reaction strictly at 0 °C and using exactly 1.05 equivalents of mCPBA ensures chemoselectivity. At this temperature, the initial electrophilic attack of mCPBA on the highly polarizable sulfur lone pair is rapid, forming the sulfoxide. However, the subsequent oxidation to the sulfone is kinetically disfavored, preventing over-oxidation.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy any unreacted peroxide.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove meta-chlorobenzoic acid byproducts, dry over MgSO₄, and concentrate under reduced pressure.

Visualizing the Workflows

SynthesisWorkflow A Aldehyde Precursor C Imine Intermediate A->C Condensation (MS 4Å, CH2Cl2) B SnAP Reagent (O or S variant) B->C Condensation (MS 4Å, CH2Cl2) D Cu(OTf)2 / 2,6-Lutidine CH2Cl2:HFIP (4:1) C->D Radical Initiation E 1,4-Oxazocane or 1,4-Thiazocane Scaffold D->E Ring Closure (Overcomes Entropic Penalty)

Fig 1: Radical-mediated synthesis workflow for 8-membered oxazocane and thiazocane scaffolds.

ReactivityLogic Root 8-Membered Heterocycle Oxa 1,4-Oxazocan-5-one Root->Oxa Thia 1,4-Thiazocan-5-one Root->Thia Oxa_Prop Shorter C-O Bonds (1.43 Å) Rigid Crown Conformation Oxa->Oxa_Prop Thia_Prop Longer C-S Bonds (1.82 Å) Flexible Conformation Thia->Thia_Prop Oxa_React Oxidation Resistant Highly Electrophilic C5 Oxa_Prop->Oxa_React Thia_React Prone to S-Oxidation Transannular S···C=O Thia_Prop->Thia_React

Fig 2: Divergent physicochemical properties and reactivity based on heteroatom substitution.

References

  • [3] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry (via PubMed). URL:[Link]

  • [2] Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. Chemical Science (Royal Society of Chemistry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Oxazocan-5-one proper disposal procedures

Topic: 1,4-Oxazocan-5-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Identity 1,4-Oxazocan-5-one (CAS: 863911-25-5 ) is a medium-sized (8-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,4-Oxazocan-5-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

1,4-Oxazocan-5-one (CAS: 863911-25-5 ) is a medium-sized (8-membered) heterocyclic lactam containing both oxygen and nitrogen atoms.[1] Often utilized as a scaffold in medicinal chemistry for peptidomimetic drug design, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensure laboratory safety.

Unlike its smaller 7-membered analog (1,4-oxazepan-5-one, CAS 10341-26-1), the 8-membered ring exhibits unique conformational flexibility.[1] While specific Safety Data Sheets (SDS) for this exact CAS are rare due to its specialized nature, its safety profile is extrapolated from homologous medium-ring lactams.[1] It must be treated as a hazardous organic chemical capable of causing skin, eye, and respiratory irritation.

Physicochemical Profile
PropertyDataNote
Chemical Name 1,4-Oxazocan-5-one8-membered lactam
CAS Number 863911-25-5Distinct from 7-membered (10341-26-1)
Molecular Formula C₆H₁₁NO₂
Molecular Weight ~129.16 g/mol
Physical State Solid (typically)Hygroscopic nature likely
Solubility Polar Organic SolventsDMSO, Methanol, DCM
Hazard Class Irritant (Predicted)H315, H319, H335

Hazard Identification & Segregation

Before disposal, the waste must be characterized.[1] As a cyclic amide (lactam) with an ether linkage, 1,4-Oxazocan-5-one is chemically stable but incompatible with strong oxidizers and strong acids/bases (which can induce ring-opening hydrolysis).[1]

Core Safety Directive: Treat as Non-Halogenated Organic Waste unless dissolved in halogenated solvents (e.g., DCM, Chloroform).

Segregation Logic (DOT Visualization)

The following diagram illustrates the critical decision pathways for segregating 1,4-Oxazocan-5-one waste to prevent dangerous incompatibilities.

SegregationLogic Start Waste: 1,4-Oxazocan-5-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Organic Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Oxidizer Mixed with Oxidizers? (Peroxides, Nitrates) Liquid->Oxidizer Check Incompatibilities Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloBin Halogenated Waste Stream (Red Can) Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream (Clear/White Can) NonHalo->NonHaloBin Separate DO NOT MIX Segregate as Oxidizer Waste Oxidizer->Separate

Figure 1: Decision tree for segregating 1,4-Oxazocan-5-one based on physical state and solvent carrier.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stock, synthesis byproducts, contaminated gloves/paper towels.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Hazardous Waste - Solid Debris"[1]

    • Chemical Name: "1,4-Oxazocan-5-one"[1][2][3][4][5]

    • Hazards: "Irritant"[1]

  • Packaging:

    • Place the solid material into a clear plastic bag (primary containment).[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place the sealed bag into the secondary HDPE waste container.[1]

  • Disposal Path: Send for Incineration at a licensed chemical waste facility.[1]

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable to: HPLC waste, mother liquors, dissolved stock.

  • Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Solvents" carboy.[1]

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Solvents" carboy.[1]

  • Concentration Limit: If the concentration of 1,4-Oxazocan-5-one exceeds 5% (w/v), note this on the tag. High concentrations of lactams can occasionally polymerize or react if mixed with strong acids in the waste stream.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction mixture was acidic or basic, neutralize it before adding it to the central waste carboy to prevent exothermic reactions.

Scenario C: Empty Containers (Stock Vials)
  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., acetone or ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Scenario B).

  • Defacement: Cross out the original label or remove it entirely.[1]

  • Glass Disposal:

    • Intact Vials: Place in the "Glass Recycling" or "Trash" (only if triple-rinsed and non-acutely toxic).[1]

    • Broken Vials: Place in a rigid "Sharps/Broken Glass" container.

Operational Workflow & Compliance

To ensure a self-validating system, follow this workflow. This prevents accumulation of uncharacterized waste, a common citation in lab safety audits.[1]

DisposalWorkflow Gen Waste Generation Char Characterize (CAS 863911-25-5) Gen->Char Immediate Tag Tag & Label (Start Date + Contents) Char->Tag Before Storage Store Satellite Accumulation Area (Secondary Containment) Tag->Store Pickup EHS Pickup / Incineration Store->Pickup < 90 Days

Figure 2: Operational lifecycle of chemical waste from generation to final disposal.

Regulatory Codes (US EPA/RCRA Context):

  • P-List: Not listed (Not acutely toxic).[1]

  • U-List: Not listed specifically.

  • Characteristic: Not Ignitable (unless in solvent), Corrosive, or Reactive.

  • Default Classification: Non-regulated chemical waste (unless mixed with regulated solvents).[1] Best Practice: Manage as Class 9 (Miscellaneous Hazardous Material) for transport/disposal due to irritant properties.[1]

Emergency Spill Response

In the event of a spill of 1,4-Oxazocan-5-one:

  • Isolate: Evacuate the immediate area if dust is generated.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use an N95 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep up carefully.[1]

    • Liquids: Absorb with vermiculite or standard spill pads.[1]

  • Clean Up: Clean the surface with soap and water.[1] Place all cleanup materials into a hazardous waste bag (Scenario A).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7023020, 1,4-Oxazepan-5-one (Analogous Structure Safety Data). Retrieved from [Link][1][3]

  • Chemical Source (2026). 1,4-Oxazocan-5-one CAS 863911-25-5 Entry.[1][2] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press. Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1,4-Oxazocan-5-one

Personal Protective Equipment and Safe Handling of 1,4-Oxazocan-5-one Executive Safety & Operational Strategy Compound Identity: 1,4-Oxazocan-5-one CAS Registry Number: 863911-25-5 Core Application: Peptidomimetic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment and Safe Handling of 1,4-Oxazocan-5-one

Executive Safety & Operational Strategy

Compound Identity: 1,4-Oxazocan-5-one CAS Registry Number: 863911-25-5 Core Application: Peptidomimetic scaffold in drug discovery; medium-ring heterocyclic synthesis.[1][2]

Handling 1,4-Oxazocan-5-one requires a risk-based approach that goes beyond generic "lab safety."[2] As an 8-membered lactam (azocine derivative), this compound possesses unique conformational properties often exploited in medicinal chemistry to mimic beta-turns in proteins.[2] While currently classified under GHS07 (Warning) for irritation, its role as a pharmaceutical intermediate mandates that researchers treat it as a potential bioactive agent .[2]

The primary safety objective is containment . Because medium-sized heterocycles can exhibit unexpected biological permeability, standard "irritant" protocols are insufficient.[2] You must prevent transdermal absorption and inhalation of particulates during weighing and synthesis.[2]

Risk Assessment & Hazard Characterization

Before selecting PPE, we must define the hazard vector.[2] 1,4-Oxazocan-5-one presents the following specific risks based on its structural class (cyclic amides/lactams):

Hazard CategoryClassificationMechanism of Risk
Acute Toxicity GHS07 (Warning) Respiratory/Skin Irritation (H315, H319, H335). Lactams can acylate nucleophilic residues in biological tissue, leading to sensitization or irritation.[2]
Physical State Solid / Viscous OilParticulate Inhalation. If supplied as a solid, static charge can disperse fine dust during weighing.[2] If an oil, it may adhere to gloves, increasing permeation time.[2]
Reactivity HygroscopicHydrolysis. The 8-membered ring has transannular strain.[2] Exposure to moisture may degrade the compound into open-chain amino acids/esters, altering the hazard profile.[2]

Expert Insight: Do not rely solely on the SDS "Warning" label. In drug development, many intermediates are "presumed toxic" until proven otherwise.[2] The 8-membered ring strain makes this molecule more reactive than stable 5- or 6-membered lactams.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundant barrier against exposure.

A. Hand Protection (The "Double-Shell" Protocol)

Standard latex gloves are forbidden .[2] You must use Nitrile or Laminate gloves due to the potential for the compound to be dissolved in organic solvents (DCM, DMF) during synthesis, which permeate latex instantly.[2]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[2] Acts as a second skin.[2]

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).[2]

    • Why? If the outer glove is splashed with solvent containing the compound, you can doff it immediately while maintaining protection.[2]

  • Validation: Inspect gloves for pinholes by inflating them with air prior to donning.[2]

B. Respiratory Protection
  • Scenario A (In Fume Hood): No respirator required if sash is at proper working height (18 inches).[2]

  • Scenario B (Open Bench/Weighing): Strictly Prohibited.

  • Scenario C (Spill Cleanup): N95 or P100 particulate respirator required to prevent inhalation of dusts.[2]

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient because they do not seal against airborne dust or splashes from below.[2]

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a fire occurs with reaction solvents.[2]

Operational Protocol: The "Clean-Chain" Workflow

This protocol ensures that the compound never leaves a contained environment.[2][3]

Step 1: Storage & Retrieval
  • Condition: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.[2][4][5]

  • Retrieval: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation, which hydrolyzes the lactam.[2]

Step 2: Weighing (The Critical Control Point)

Most exposure events occur here.[2]

  • Place the balance inside the chemical fume hood.[2]

  • Use an antistatic gun on the vial and spatula.[2] Static electricity can cause the light powder to "jump," creating an aerosol.[2]

  • Tare the receiving vessel (flask) before adding the compound.

  • Transfer using a disposable funnel to prevent rim contamination.[2]

Step 3: Reaction Setup
  • Dissolve the compound immediately.[2] Once in solution, the risk of airborne particulate is eliminated, but the risk of percutaneous absorption increases (solvent carrier effect).[2]

  • Labeling: Mark all flasks "Active Intermediate: 1,4-Oxazocan-5-one."

Step 4: Waste Disposal
  • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste."[2]

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if DCM is used).

  • Quenching: If disposing of unreacted starting material, treat with dilute aqueous acid/base (consult specific reaction conditions) to hydrolyze the lactam ring before disposal, rendering it less active.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for PPE and Emergency Response.

SafetyProtocol Start Handling 1,4-Oxazocan-5-one StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Dry Liquid Solution / Oil StateCheck->Liquid Is Dissolved RespProt Requirement: Fume Hood + N95 (if spill) Solid->RespProt Dust Hazard SkinProt Requirement: Double Nitrile Gloves (Splash Risk) Liquid->SkinProt Absorption Hazard Action Proceed with Synthesis RespProt->Action SkinProt->Action Disposal Disposal: Hydrolyze Ring -> Organic Waste Action->Disposal Post-Experiment

Figure 1: Decision Logic for PPE selection based on the physical state of the compound.

Emergency Response Plan

In the event of exposure, immediate action mitigates long-term damage.[2]

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use alcohol/solvents (increases absorption).[2]Monitor for redness/blistering (dermatitis).[2] Consult SDS.
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open.Seek medical attention immediately.[2] Lactams can cause corneal damage.[2]
Inhalation Evacuate to fresh air.[2]If breathing is difficult, administer oxygen (trained personnel only).[2]
Spill Isolate the area.[2] Cover with absorbent pads (for liquid) or wet-wipe (for solid) to prevent dust.[2]Dispose of cleanup materials as hazardous waste.[2]

References

  • Hazard Classification: PubChem. (2025).[2][6] Oxocan-5-one (Analogous Hazard Data). National Library of Medicine.[2] Retrieved March 4, 2026, from [Link][2]

  • GHS Safety Standards: Occupational Safety and Health Administration (OSHA).[2] (2024).[2] Hazard Communication Standard: Labels and Pictograms. Retrieved March 4, 2026, from [Link][2]

Sources

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